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SJ000063181

Cat. No.: B4600766
M. Wt: 296.72 g/mol
InChI Key: PBZNVOPQXYXTPC-UHFFFAOYSA-N
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Description

SJ000063181 is a useful research compound. Its molecular formula is C14H14ClFN2O2 and its molecular weight is 296.72 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-4-fluorophenyl)-5-isobutyl-3-isoxazolecarboxamide is 296.0727835 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14ClFN2O2 B4600766 SJ000063181

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O2/c1-8(2)5-10-7-13(18-20-10)14(19)17-9-3-4-12(16)11(15)6-9/h3-4,6-8H,5H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZNVOPQXYXTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SJ000063181: A Comprehensive Technical Guide on its Mechanism of Action as a BMP Signaling Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ000063181, also known as Ventromorphin 2 (Vm2), is a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] Identified through high-throughput screening, this compound serves as a valuable chemical probe for investigating BMP signaling and holds potential for therapeutic applications in conditions where activation of this pathway is beneficial.[3][4] This document provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular signaling, its chemical properties, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound functions by activating the canonical BMP signaling pathway.[4] Specifically, it has been shown to activate BMP4, a key ligand in this pathway. This activation leads to the phosphorylation of the downstream effector proteins SMAD1, SMAD5, and SMAD8 (p-SMAD1/5/8). The phosphorylated SMAD complex then translocates to the nucleus to regulate the transcription of BMP target genes.

Chemical and Physical Properties

PropertyValue
Synonyms Ventromorphin 2, Vm2
CAS Number 945189-68-4
Molecular Formula C₁₄H₁₄ClFN₂O₂
Molecular Weight 296.7 g/mol
Solubility Sparingly soluble in DMSO (1-10 mg/ml) and Ethanol (1-10 mg/ml)

Quantitative Biological Activity

AssayCell Line/ModelParameterValue
BMP4 ActivationC33A-2D2 Human Cervical Carcinoma Reporter CellsEC₅₀≤1 µM
SMN Protein StabilizationSMN2 Gene Reporter AssayEC₅₀1.5 µM
Zebrafish Embryo VentralizationZebrafish EmbryosEffective Concentration6.25 µM

Experimental Protocols

1. Cell Culture and Compound Treatment

  • Cell Lines:

    • C33A-2D2 human cervical carcinoma clonal reporter cells are suitable for assessing BMP4 activation.

    • C2C12 mouse myoblast cells can be used to study osteoblastic differentiation.

  • Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM for C33A-2D2, high-glucose DMEM for C2C12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

  • Treatment: For p-SMAD1/5/8 activation studies, cells are typically serum-starved prior to treatment with this compound for various time points (e.g., 0.5 to 12 hours).

2. Western Blotting for p-SMAD1/5/8 Detection

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the p-SMAD1/5/8 signal to total SMAD1/5/8 or a housekeeping protein like GAPDH or β-actin.

3. Zebrafish Embryo Ventralization Assay

  • Zebrafish Maintenance: Maintain wild-type zebrafish according to standard protocols.

  • Embryo Collection and Treatment: Collect freshly fertilized embryos and place them in embryo medium. At the appropriate developmental stage (e.g., sphere stage), add this compound at various concentrations (e.g., 0.1-50 µM) to the medium.

  • Phenotypic Analysis: At 24 hours post-fertilization (hpf), examine the embryos under a stereomicroscope for morphological changes indicative of ventralization (e.g., reduced head and eye size, expanded ventral tail fin).

  • Gene Expression Analysis: Perform whole-mount in situ hybridization or qRT-PCR to analyze the expression of BMP target genes such as bmp2b, szl, vent, and vox.

Visualizations

SJ000063181_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ventromorphin 2) BMP4 BMP4 This compound->BMP4 activates BMPR BMP Receptor Complex (Type I & II) BMP4->BMPR binds SMAD158 SMAD1/5/8 BMPR->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 pSMAD_complex p-SMAD Complex pSMAD158->pSMAD_complex translocates DNA DNA pSMAD_complex->DNA binds to Gene_Expression Target Gene Expression DNA->Gene_Expression regulates

Caption: Canonical BMP signaling pathway activated by this compound.

Experimental_Workflow_pSMAD start Seed C33A-2D2 cells serum_starve Serum starve cells start->serum_starve treat Treat with this compound (time course) serum_starve->treat lyse Lyse cells and quantify protein treat->lyse sds_page SDS-PAGE and PVDF transfer lyse->sds_page immunoblot Immunoblot for p-SMAD1/5/8 sds_page->immunoblot detect ECL detection and imaging immunoblot->detect analyze Analyze and quantify results detect->analyze

Caption: Workflow for detecting p-SMAD1/5/8 by Western blot.

Zebrafish_Ventralization_Assay start Collect fertilized zebrafish embryos treat Treat embryos with this compound (dose range) start->treat incubate Incubate for 24 hours treat->incubate phenotype Phenotypic analysis for ventralization incubate->phenotype gene_expression Gene expression analysis (WISH or qRT-PCR) incubate->gene_expression end Correlate phenotype with gene expression phenotype->end gene_expression->end

Caption: Workflow for the zebrafish embryo ventralization assay.

References

Activating the BMP Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

[SJ000063181]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of the Bone Morphogenetic Protein (BMP) signaling pathway. It provides a detailed overview of the core mechanisms of BMP pathway activation, quantitative data for experimental design, step-by-step protocols for key assays, and visual representations of the signaling cascade and experimental workflows.

Core Concepts of BMP Signaling Activation

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Its activation is a tightly controlled process initiated by the binding of a dimeric BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.[2][3]

Canonical SMAD-Dependent Pathway: The binding of a BMP ligand induces the formation of a complex comprising two type I and two type II receptors.[2] The constitutively active type II receptor then phosphorylates and activates the type I receptor. This activated type I receptor propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[4] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, binding to BMP-responsive elements (BREs) in the promoter regions of target genes to regulate their expression.

Non-Canonical (SMAD-Independent) Pathways: In addition to the canonical SMAD pathway, BMP receptors can also activate a variety of SMAD-independent signaling cascades. These include the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) pathways. Activation of these non-canonical pathways can influence a diverse range of cellular responses and often crosstalk with the canonical SMAD pathway to fine-tune the cellular outcome of BMP signaling.

Quantitative Data on BMP Signaling Activation

Precise quantitative data is essential for the design and interpretation of experiments studying BMP signaling. The following tables summarize key quantitative parameters of BMP pathway activation, including ligand-receptor binding affinities and changes in downstream signaling events.

Table 1: BMP Ligand-Receptor Binding Affinities (Equilibrium Dissociation Constant, KD)

This table provides the equilibrium dissociation constants (KD) for the interaction of various BMP ligands with their type I and type II receptors, as determined by bio-layer interferometry. Lower KD values indicate higher binding affinity.

LigandType I ReceptorKD (nM)Type II ReceptorKD (nM)
BMP-2 ALK112.3 ± 4.5BMPR-II60.3 ± 20.1
ALK27.0 ± 2.3ACTR-IIA6.3 ± 1.9
ALK3< 3ACTR-IIB6.1 ± 2.1
ALK528.1 ± 9.8
ALK6< 3
BMP-4 ALK148.2 ± 15.6BMPR-II> 200
ALK210.5 ± 3.8ACTR-IIA23.4 ± 8.1
ALK3< 3ACTR-IIB22.7 ± 7.5
ALK5110.2 ± 35.7
ALK6< 3
BMP-7 ALK1> 200BMPR-II6.2 ± 2.2
ALK265.4 ± 21.3ACTR-IIA1.3 ± 0.3
ALK3> 200ACTR-IIB6.1 ± 2.0
ALK5> 200
ALK6120.5 ± 40.1
BMP-9 ALK10.2 ± 0.1BMPR-II0.8 ± 0.2
ALK2133.1 ± 35.1ACTR-IIA1.7 ± 0.1
ALK3N/AACTR-IIB1.4 ± 0.4
ALK551.0 ± 18.3
ALK6N/A

Data adapted from a study using bio-layer interferometry. N/A indicates that the signal was very low.

Table 2: Quantitative Analysis of SMAD1/5/8 Phosphorylation

This table presents the fold change in phosphorylated SMAD1/5/8 (pSMAD1/5/8) levels following stimulation with BMP ligands at different time points, as determined by Western blot analysis.

Ligand & ConcentrationCell TypeTime PointFold Change in pSMAD1/5/8
BMP-2 (50 ng/ml)Osteoblasts10 min~1.5
30 min~2.5
60 min~2.5
BMP-7 (concentration not specified)Human Tenocyte-like Cells30 minSignificant increase (p=0.002)
60 minSignificant increase (p=0.002)

Data compiled from multiple sources.

Table 3: Fold Change in BMP Target Gene Expression

This table summarizes the fold change in the expression of well-established BMP target genes following pathway activation, as measured by quantitative real-time PCR (qRT-PCR) or microarray analysis.

Ligand & ConcentrationCell TypeTarget GeneTime PointFold Change in Expression
BMP-4 (50 ng/ml)Human KeratinocytesID124 h> 8
ID224 h> 8
ID324 h> 8
SMAD624 h~4
SMAD724 h~4
BMP-4 (50 ng/ml)Human FibroblastsID124 h> 8
ID224 h> 8
ID324 h> 8
SMAD624 h~4
SMAD724 h~4
BMP-2 (LPS-activated macrophages)MacrophagesBMP-27 daysSignificant increase

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the activation of the BMP signaling pathway.

Western Blotting for Phosphorylated SMAD1/5/8

This protocol details the detection of phosphorylated SMAD1/5/8, a key indicator of canonical BMP pathway activation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-phospho-SMAD1/5/8

  • Primary antibody: anti-total SMAD1/5/8 or a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with BMP ligand for the desired time points. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-SMAD1/5/8 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total SMAD1/5/8 or a loading control to normalize the data.

Luciferase Reporter Assay for BMP-Responsive Element (BRE) Activity

This assay quantifies the transcriptional activity of the BMP pathway by measuring the expression of a luciferase reporter gene under the control of a BMP-responsive element (BRE).

Materials:

  • Cells of interest

  • BRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • BMP ligand

  • Dual-luciferase assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate.

  • Transfection: Co-transfect the cells with the BRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • BMP Stimulation: After 24-48 hours, stimulate the cells with the BMP ligand at various concentrations and for different time points.

  • Cell Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Alkaline Phosphatase (ALP) Activity Assay

This colorimetric assay is commonly used to assess the osteogenic differentiation induced by BMP signaling, as ALP is an early marker of this process.

Materials:

  • Cells capable of osteogenic differentiation (e.g., C2C12, MC3T3-E1)

  • BMP ligand

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Stop solution (e.g., 3 M NaOH)

  • Microplate reader

Procedure:

  • Cell Seeding and Stimulation: Seed cells in a multi-well plate and treat with BMP ligand for the desired duration (typically several days).

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

  • ALP Reaction: Add the pNPP substrate solution to the cell lysates and incubate at 37°C.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Normalization: Normalize the ALP activity to the total protein concentration of the cell lysate.

Quantitative Real-Time PCR (qRT-PCR) for BMP Target Gene Expression

This protocol allows for the quantification of mRNA levels of specific BMP target genes.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Treat cells with BMP ligand and extract total RNA at desired time points.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizing BMP Signaling and Experimental Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations, adhering to the specified formatting guidelines.

Canonical BMP Signaling Pathway

This diagram illustrates the key steps in the canonical SMAD-dependent BMP signaling pathway.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor 1. Binding Type I Receptor Type I Receptor Type II Receptor->Type I Receptor 2. Recruitment & Phosphorylation R-SMAD (1/5/8) R-SMAD (1/5/8) Type I Receptor->R-SMAD (1/5/8) 3. R-SMAD Phosphorylation p-R-SMAD p-SMAD1/5/8 R-SMAD (1/5/8)->p-R-SMAD SMAD Complex p-SMAD1/5/8 / SMAD4 Complex p-R-SMAD->SMAD Complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD Complex Target Gene Target Gene SMAD Complex->Target Gene 5. Nuclear Translocation & Gene Regulation

Caption: Canonical BMP signaling pathway.

Experimental Workflow for Analyzing BMP Signaling

This diagram outlines a typical experimental workflow for investigating the effects of BMP signaling activation in a cell-based model.

Experimental_Workflow Cell Culture Cell Culture BMP Treatment BMP Treatment Cell Culture->BMP Treatment Control Treatment Control Treatment Cell Culture->Control Treatment Western Blot Western Blot (pSMAD1/5/8) BMP Treatment->Western Blot Luciferase Assay Luciferase Assay (BRE Activity) BMP Treatment->Luciferase Assay qRT-PCR qRT-PCR (Target Genes) BMP Treatment->qRT-PCR ALP Assay ALP Assay (Differentiation) BMP Treatment->ALP Assay Control Treatment->Western Blot Control Treatment->Luciferase Assay Control Treatment->qRT-PCR Control Treatment->ALP Assay Data Analysis Data Analysis Western Blot->Data Analysis Luciferase Assay->Data Analysis qRT-PCR->Data Analysis ALP Assay->Data Analysis

Caption: Workflow for studying BMP signaling.

Logical Relationship of Key Experimental Readouts

This diagram illustrates the logical flow from BMP pathway activation to the various downstream experimental readouts.

Logical_Relationships BMP Pathway Activation BMP Pathway Activation SMAD1/5/8 Phosphorylation SMAD1/5/8 Phosphorylation BMP Pathway Activation->SMAD1/5/8 Phosphorylation leads to BRE-mediated Transcription BRE-mediated Transcription SMAD1/5/8 Phosphorylation->BRE-mediated Transcription drives Target Gene Expression Target Gene Expression BRE-mediated Transcription->Target Gene Expression results in Cellular Response Cellular Response Target Gene Expression->Cellular Response mediates

Caption: Experimental readout relationships.

References

SJ000063181: A Technical Whitepaper on a Novel Activator of the Canonical BMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the small molecule SJ000063181, a member of the ventromorphin class of compounds. This compound was identified through high-throughput screening as a potent activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. This whitepaper details the discovery, mechanism of action, and biological effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows. The information herein is intended to serve as a valuable resource for researchers in the fields of cell biology, developmental biology, and drug discovery.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily. They play crucial roles in a wide array of biological processes, including embryonic development, tissue homeostasis, and cellular differentiation. The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of intracellular SMAD proteins (SMAD1, SMAD5, and SMAD8), which then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.

Given the therapeutic potential of modulating BMP signaling in various diseases, including skeletal disorders and cancer, there is significant interest in the discovery of small molecules that can activate this pathway. This compound is one of three compounds, collectively named ventromorphins, discovered to possess such activity.[1] This document will focus on the technical details of this compound.

Discovery and Chemical Properties

This compound was identified from a high-throughput screen of a library containing approximately 600,000 small molecules.[1] The screen utilized a C33A-2D2 human cervical carcinoma clonal reporter cell line engineered to express luciferase under the control of a BMP-responsive element.

Chemical Name: N-(3-chloro-4-fluorophenyl)-5-(2-methylpropyl)-3-isoxazolecarboxamide Synonyms: Ventromorphin 2, Vm2 CAS Number: 945189-68-4 Molecular Formula: C₁₄H₁₄ClFN₂O₂ Molecular Weight: 296.7 g/mol

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related ventromorphin compounds.

Table 1: In Vitro Activity of Ventromorphins in C33A-2D2 BMP-Responsive Luciferase Assay

CompoundEC₅₀ (µM)
SJ000291942≤1
This compound≤1
SJ00037178≤1

Note: The primary publication reports the EC₅₀ for all three validated hits as ≤1 µM.[1] Specific dose-response curves were generated, but individual EC₅₀ values were not explicitly stated in the main text.

Table 2: Effect of Ventromorphins on SMAD1/5/8 Phosphorylation in C33A-2D2 Cells

CompoundTime to Peak pSMAD1/5/8 Activation
SJ0002919421 hour
This compound30 minutes
SJ0003717830 minutes

Data derived from immunoblotting experiments.[1]

Mechanism of Action: The Canonical BMP Signaling Pathway

This compound functions as an activator of the canonical BMP signaling pathway. This pathway is a critical regulator of numerous cellular processes. The binding of a BMP ligand (or in this case, the small molecule activator) to the BMP receptor complex initiates a signaling cascade that culminates in the regulation of gene expression.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BMPR-II BMPR-II This compound->BMPR-II Activates BMPR-I BMPR-I BMPR-II->BMPR-I Recruits & Phosphorylates Receptor_Complex Active Receptor Complex pSMAD1_5_8 p-SMAD1/5/8 Receptor_Complex->pSMAD1_5_8 Phosphorylates SMAD1_5_8 SMAD1/5/8 SMAD_Complex p-SMAD/SMAD4 Complex pSMAD1_5_8->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Target_Genes Target Genes (e.g., bmp2b, szl) SMAD_Complex->Target_Genes Regulates Transcription

Caption: Canonical BMP signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

High-Throughput Screening for BMP Signaling Activators

The discovery of this compound was the result of a high-throughput screening campaign designed to identify activators of the BMP signaling pathway.

HTS_Workflow Start Start: ~600,000 Small Molecule Library Primary_Screen Primary Screen: C33A-2D2 Luciferase Assay (10 µM compound concentration) Start->Primary_Screen Hit_Identification Hit Identification: >2 SD above DMSO control Primary_Screen->Hit_Identification Dose_Response Dose-Response Validation: 10-point, 3-fold serial dilution Hit_Identification->Dose_Response Validated_Hits Validated Hits: EC₅₀ ≤ 1 µM Dose_Response->Validated_Hits Zebrafish_Screen Secondary Screen: Zebrafish Embryo Ventralization Validated_Hits->Zebrafish_Screen Final_Hits Identification of Ventromorphins (including this compound) Zebrafish_Screen->Final_Hits

Caption: High-throughput screening workflow for the discovery of ventromorphins.

Protocol:

  • Cell Culture: C33A-2D2 cells, stably transfected with a BMP-responsive luciferase reporter, are cultured in appropriate media.

  • Compound Plating: The small molecule library is plated in 384-well plates at a final concentration of 10 µM.

  • Cell Seeding: C33A-2D2 cells are seeded into the compound-containing plates.

  • Incubation: Plates are incubated for a specified period to allow for compound activity and luciferase expression.

  • Luciferase Assay: A luciferase substrate is added to each well, and luminescence is measured using a plate reader.

  • Hit Selection: Compounds that produce a signal significantly above the DMSO control are selected as primary hits.

  • Dose-Response Analysis: Primary hits are subjected to a 10-point, 3-fold serial dilution to determine their EC₅₀ values.

  • Hit Validation: Compounds with an EC₅₀ ≤ 1 µM are considered validated hits and are further characterized in secondary assays.[1]

Zebrafish Embryo Ventralization Assay

This in vivo assay is used to confirm the BMP-activating properties of the hit compounds. Increased BMP signaling in zebrafish embryos leads to a characteristic "ventralized" phenotype.

Protocol:

  • Embryo Collection: Wild-type zebrafish embryos are collected shortly after fertilization.

  • Compound Exposure: Embryos are placed in multi-well plates containing embryo medium with varying concentrations of the test compound (e.g., 0.1 µM to 50 µM) or DMSO as a vehicle control.

  • Incubation: Embryos are incubated at 28.5°C for 24 hours post-fertilization (hpf).

  • Phenotypic Scoring: At 24 hpf, embryos are manually dechorionated and scored for ventralization phenotypes under a dissecting microscope. Phenotypes can range from mild (reduced head and eye size) to severe (loss of dorsal structures and expanded ventral tail fin).

  • Gene Expression Analysis (Optional): To confirm the molecular basis of the phenotype, whole-mount in situ hybridization can be performed on treated embryos at an earlier stage (e.g., shield stage, 6 hpf) to assess the expression of BMP target genes such as bmp2b and szl.

C2C12 Myoblast to Osteoblast Differentiation Assay

The C2C12 cell line is a mouse myoblast cell line that can be induced to differentiate into osteoblasts in the presence of BMP signaling activators.

Protocol:

  • Cell Seeding: C2C12 cells are plated in multi-well plates and allowed to adhere overnight.

  • Compound Treatment: The growth medium is replaced with a differentiation medium (e.g., DMEM with 5% fetal bovine serum) containing the test compound at various concentrations (e.g., 6.25 µM and 25 µM) or recombinant BMP4 as a positive control.

  • Extended Culture: Cells are cultured for 6 days, with the medium and compound being replenished every 2 days.

  • Morphological Assessment: After 6 days, the cells are fixed and stained (e.g., with Neutral Red). Differentiation into osteoblasts is characterized by a change to a "cobblestone" morphology, which can be visualized by microscopy.

SMAD1/5/8 Phosphorylation Western Blot

This assay directly measures the activation of the canonical BMP signaling pathway by detecting the phosphorylation of SMAD1/5/8.

Protocol:

  • Cell Culture and Starvation: C33A-2D2 cells are grown to near confluence and then serum-starved for a period to reduce basal signaling.

  • Compound Stimulation: Cells are treated with the test compound (e.g., at its EC₅₀ concentration) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis: At each time point, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SMAD1/5/8. A primary antibody against total SMAD1/5/8 or a housekeeping protein (e.g., β-actin) is used as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software to determine the relative levels of pSMAD1/5/8 at each time point.

Conclusion

This compound is a novel small molecule activator of the canonical BMP signaling pathway with demonstrated activity in both in vitro and in vivo models. Its discovery through a robust high-throughput screening campaign and subsequent characterization provide a valuable tool for researchers studying BMP signaling and a potential starting point for the development of therapeutics targeting this pathway. The detailed protocols and data presented in this whitepaper are intended to facilitate further research and application of this compound.

References

understanding the function of SJ000063181

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to SJ000063181 (Ventromorphin)

Core Function and Mechanism of Action

This compound is a potent, small-molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] It belongs to a class of compounds termed "ventromorphins," named for their characteristic ability to induce ventralization in zebrafish embryos, a key in vivo indicator of BMP pathway activation.[1][2] The primary mechanism of action for this compound is the activation of BMP4 signaling, which subsequently leads to the phosphorylation of the intracellular signal transducers SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[1] These phosphorylated R-SMADs then form a complex with SMAD4, translocate to the nucleus, and activate the transcription of BMP target genes, such as the Inhibitor of DNA Binding 1 (ID1) and ID2.

Unlike some pathway activators that may have a delayed effect, this compound demonstrates rapid activity. In C33A-2D2 cells, it induces the phosphorylation of SMAD1/5/8, with peak activity observed as early as 30 minutes after stimulation. This rapid response is consistent with a direct activation of the canonical BMP signaling cascade. The identification of this compound and other ventromorphins represents a significant step forward, as they are among the first-in-class small molecule activators of BMP4 signaling. This offers a cost-effective and potentially more deliverable alternative to recombinant BMP proteins, which have limitations in clinical use due to high cost and poor bioavailability.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from dose-response and validation assays.

Table 1: High-Throughput Screening (HTS) and Hit Validation

Parameter Value Source
HTS Library Size 643,432 compounds
Screening Concentration 10 µM
Initial Hits Identified 5,287 compounds
Validated Hits (EC50 ≤ 1 µM) 1,604 compounds

| this compound Identification | Confirmed positive hit | |

Table 2: In Vitro Activity in C33A-2D2 Cells

Assay Parameter Result Source
SMAD1/5/8 Phosphorylation Time to Peak Activity 0.5 hours

| BMP-Responsive Luciferase Assay | Dose-Response | Sigmoidal concentration-response curve (R² > 0.8) | |

Table 3: In Vivo Activity in Zebrafish Embryos

Assay Parameter Result Source
Phenotypic Screen Effect at 24 hpf Dose-dependent ventralization

| Concentration Range | 0.1 - 50 µM | |

Signaling Pathway and Experimental Workflow Diagrams

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BMP4 BMP4 Ligand This compound->BMP4 Activates TypeII_R Type II Receptor (BMPR2) BMP4->TypeII_R Binds TypeI_R Type I Receptor (ALK3/ALK6) SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates TypeII_R->TypeI_R pSMAD158 p-SMAD1/5/8 SMAD_Complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->SMAD_Complex Binds to SMAD4 SMAD4 SMAD4->SMAD_Complex TargetGenes Target Genes (e.g., ID1, ID2) SMAD_Complex->TargetGenes Translocates & Binds Promoter Transcription Gene Transcription TargetGenes->Transcription

Caption: Canonical BMP signaling pathway activated by this compound.

Experimental_Workflow cluster_screening Compound Screening cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation HTS 1. High-Throughput Screen (643,432 compounds @ 10µM) C33A-2D2 Luciferase Assay Hit_Validation 2. Hit Validation (5,287 compounds) Dose-Response Curve Generation HTS->Hit_Validation Hit_Selection 3. Hit Selection (EC50 ≤ 1µM) This compound Identified Hit_Validation->Hit_Selection Immunoblot 4. Mechanism Confirmation (C33A-2D2 cells) Immunoblot for p-SMAD1/5/8 Hit_Selection->Immunoblot Zebrafish 6. Phenotypic Assay (Zebrafish Embryos) Assessment of Ventralization Hit_Selection->Zebrafish Differentiation 5. Functional Assay (C2C12 Myoblasts) Osteoblast Differentiation Immunoblot->Differentiation

Caption: Experimental workflow for identification and validation of this compound.

Detailed Experimental Protocols

High-Throughput Screening (HTS) for BMP Signaling Agonists
  • Cell Line: A BMP-responsive human cervical carcinoma cell line (C33A) was stably transfected with a reporter construct where luciferase expression is driven by a multimerized BMP-responsive element from the Id1 promoter. A specific clone, C33A-2D2, was selected for the screen.

  • Assay Format: The HTS was performed in a 384-well plate format.

  • Screening: A library of 643,432 small molecules was screened at a fixed concentration of 10 µM.

  • Controls: Each plate contained DMSO as a negative control and BMP-4 as a positive control.

  • Data Analysis: Relative compound activity was calculated based on log2-transformed luciferase Relative Luminescence Units (RLUs). A "hit" was defined as any compound exhibiting activity greater than two standard deviations above the median signal of the DMSO negative control. This primary screen yielded 5,287 hits for further validation.

Dose-Response and Hit Validation
  • Methodology: The 5,287 active compounds were subjected to a 10-point, 3-fold serial dilution, starting from a top concentration of 50 µM, to determine their dose-response curves.

  • Replication: All experiments were performed in triplicate.

  • Validation Criteria: Compounds that produced a reliable sigmoidal concentration-response curve (R² > 0.8) according to the Hill equation were considered further. From this set, compounds with an EC50 value of ≤ 1 µM were designated as validated hits. This compound was one of the compounds that met these criteria.

Immunoblotting for SMAD1/5/8 Phosphorylation
  • Cell Culture: C33A-2D2 cells were stimulated with this compound at various time points (e.g., 0.5, 1, 2, 4, 12 hours).

  • Lysate Preparation: Following stimulation, total protein lysates were prepared from the cells.

  • Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and immunoblotted using primary antibodies specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8). An antibody for total SMAD1 was used as a loading control.

  • Analysis: The intensity of the p-SMAD1/5/8 bands was quantified to determine the level of pathway activation at different time points, revealing peak activity for this compound at 0.5 hours.

Zebrafish Embryo Ventralization Assay
  • Animal Model: Zebrafish (Danio rerio) embryos were used as an in vivo model to assess BMP pathway activation. All experiments were conducted in accordance with IACUC-approved protocols.

  • Compound Treatment: Embryos were treated with varying concentrations of this compound (ranging from 0.1 to 50 µM).

  • Phenotypic Analysis: At 24 hours post-fertilization (hpf), the embryos were imaged and analyzed for morphological changes. Activation of the BMP pathway leads to a "ventralized" phenotype, characterized by abnormalities such as the loss of the ventral tail fin.

  • Controls: DMSO was used as a negative control, which showed no effect on development. Dorsomorphin, a known BMP signaling inhibitor, was used as a positive control for the opposite, "dorsalized" phenotype. This compound was observed to cause a dose-dependent ventralization of the embryos.

C2C12 Myoblast to Osteoblast Differentiation Assay
  • Cell Line: The C2C12 mouse myoblast cell line, which differentiates into osteoblasts in response to BMP signaling, was used.

  • Treatment: C2C12 cells were treated with this compound.

  • Morphological Assessment: A key indicator of osteoblast induction is a change in cellular morphology to a "cobblestone" appearance. Cells were visually inspected and imaged to assess this change.

References

An In-depth Technical Guide to SJ000063181: A Potent Activator of SMAD1/5/8 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule SJ000063181, a potent activator of the Bone Morphogenetic Protein (BMP) signaling pathway. It delves into the molecule's mechanism of action, focusing on its role in inducing the phosphorylation of SMAD1/5/8, and provides detailed experimental protocols for its characterization.

Core Concept: Activation of the Canonical BMP Signaling Pathway

This compound has been identified as a potent activator of BMP signaling.[1][2][3] The canonical BMP pathway is crucial for a multitude of cellular processes, including embryonic development, tissue homeostasis, and bone formation. The central mediators of this pathway are the SMAD proteins. Upon activation by BMP ligands, the type I BMP receptors phosphorylate the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). These phosphorylated SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes. This compound promotes the phosphorylation of SMAD1/5/8, thereby activating downstream gene expression.[1][2]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related experimental controls. This data is essential for designing experiments and interpreting results.

Compound/ParameterCell LineAssay TypeValueReference
This compound HEK293SMN2 Promoter Luciferase Reporter Gene AssayEC50: 1.5 µM
This compoundC33A-2D2Dose-dependent activation of p-SMAD1/5/80.5-12 h treatment
This compoundZebrafish EmbryosDose-dependent ventralization0.1-50 μM at 24 hpf
BMP-4C33A-2D2Id1 Promoter Luciferase Reporter AssayEC50: 0.3 ng/ml

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3/6)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 + SMAD4 p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nuclear Complex p-SMAD1/5/8 + SMAD4 SMAD Complex->Nuclear Complex Translocates This compound This compound This compound->Type I Receptor (ALK2/3/6) Activates Target Gene Transcription Target Gene Transcription Nuclear Complex->Target Gene Transcription Activates

Diagram 1: BMP/SMAD Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis (Western Blot) cluster_phenotypic_assay Phenotypic Assay (Zebrafish) A Seed C33A-2D2 or C2C12 cells B Culture cells to desired confluency A->B C Treat cells with this compound (various concentrations and time points) B->C D Lyse cells and collect protein C->D Proceed to protein analysis J Collect freshly fertilized zebrafish embryos C->J Parallel or alternative phenotypic assay E Quantify protein concentration D->E F Perform SDS-PAGE and transfer to membrane E->F G Incubate with primary antibodies (anti-p-SMAD1/5/8, anti-SMAD1) F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect chemiluminescence and analyze band intensity H->I K Expose embryos to this compound (0.1-50 µM) J->K L Incubate at 28°C for 24 hours K->L M Observe and score for ventralized phenotypes L->M

Diagram 2: Experimental Workflow for Assessing this compound Activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture and Treatment
  • C33A-2D2 Cell Culture:

    • Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 500 units/mL penicillin, and 500 µg/mL streptomycin.

    • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 8% CO2.

    • Subculturing: When cells reach 70-80% confluency, they are detached using a suitable dissociation reagent (e.g., Trypsin-EDTA) and re-plated at a 1:3 to 1:4 ratio.

  • C2C12 Myoblast Culture and Osteoblast Differentiation:

    • Growth Media: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Culture Conditions: Cells are grown at 37°C in a humidified atmosphere with 5% CO2.

    • Differentiation Induction: To induce osteoblast differentiation, C2C12 cells are treated with BMP4 or this compound in a low-serum differentiation medium (e.g., DMEM with 2% horse serum). The formation of cobblestone-like morphology is indicative of osteoblast differentiation.

  • This compound Treatment:

    • For analysis of SMAD1/5/8 phosphorylation, C33A-2D2 cells are typically serum-starved overnight in serum-free EMEM before treatment.

    • This compound, dissolved in a suitable solvent like methanol or DMSO, is added to the fresh serum-free medium at the desired concentrations for time points ranging from 30 minutes to 12 hours.

Western Blotting for p-SMAD1/5/8

This protocol is a standard method to detect the phosphorylation status of SMAD1/5/8.

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (e.g., anti-p-Smad1/5/8, Ser463/465) overnight at 4°C with gentle agitation. A primary antibody against total SMAD1 can be used on a separate blot as a loading control.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence detection system. The intensity of the bands corresponding to p-SMAD1/5/8 can be quantified and normalized to the total SMAD1 or a loading control like actin.

Zebrafish Ventralization Assay

This in vivo assay provides a phenotypic readout of BMP pathway activation.

  • Embryo Collection and Staging:

    • Collect freshly fertilized zebrafish embryos.

    • Stage the embryos according to standard developmental timelines. Exposures are typically initiated at an early stage (e.g., 2-4 cell stage).

  • Compound Exposure:

    • Prepare a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) in embryo medium.

    • Place a set number of embryos (e.g., 20-30) into each well of a multi-well plate containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

    • Incubate the embryos at 28°C.

  • Phenotypic Scoring:

    • At 24 hours post-fertilization (hpf), examine the embryos under a microscope.

    • Score the embryos for phenotypes indicative of ventralization. Increased BMP signaling leads to an expansion of ventral tissues at the expense of dorsal structures. This can manifest as a reduction in the size of the head and eyes, and an expansion of the ventral fin.

    • The severity of the ventralized phenotype can be qualitatively scored (e.g., mild, moderate, severe) to assess the dose-dependent effect of this compound.

Conclusion

This compound is a valuable tool for researchers studying the BMP signaling pathway. Its ability to potently activate SMAD1/5/8 phosphorylation makes it a useful probe for investigating the diverse biological roles of this pathway. The experimental protocols outlined in this guide provide a solid foundation for the in vitro and in vivo characterization of this compound and other potential modulators of BMP signaling.

References

The Role of SJ000063181 in Zebrafish Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule SJ000063181 and its significant role in modulating zebrafish development through the activation of the Bone Morphogenetic Protein (BMP) signaling pathway. The information presented herein is intended to support further research and drug development efforts by providing a comprehensive overview of the compound's mechanism of action, its effects on embryonic development, and detailed experimental protocols.

Core Concepts: this compound as a BMP Signaling Activator

This compound is a potent small molecule activator of the canonical BMP signaling pathway.[1][2] In the context of zebrafish development, the BMP pathway is crucial for establishing the dorsal-ventral axis, with higher levels of BMP signaling specifying ventral cell fates.[3][4][5] Ectopic activation of this pathway, as induced by this compound, leads to a range of ventralized phenotypes in zebrafish embryos. The compound has been shown to activate BMP4 signaling and promote the phosphorylation of the downstream effectors SMAD1/5/8. Due to its ability to induce ventralization, this compound and similar compounds have been termed "ventromorphins".

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound in zebrafish embryos.

ParameterValueDescriptionReference
Effective Concentration 0.1-50 µMThe concentration range of this compound that causes a dose-dependent ventralization of zebrafish embryos at 24 hours post-fertilization (hpf).
Gene Expression Analysis Concentration 6.25 µMThe concentration of this compound used to treat zebrafish embryos for the analysis of BMP target gene expression at 6 and 8 hpf.
Phenotypic Effects of this compound on Zebrafish Embryos (24 hpf)
Phenotype Description
Mild Cyclopia (V1)A less severe ventralized phenotype characterized by the partial fusion of the eyes.
Headlessness (V3)A more severe phenotype where the development of head structures is significantly reduced or absent.
Loss of Dorsoanterior Tissues (V4)The most severe ventralized phenotype, resulting in the complete absence of dorsal and anterior structures.

Signaling Pathway

The diagram below illustrates the canonical BMP signaling pathway and the proposed point of action for this compound.

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus BMP4 BMP4 BMPR BMPR-I BMPR-II BMP4->BMPR:r2 This compound This compound This compound->BMP4 SMAD158 SMAD1/5/8 BMPR:r1->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 SMAD_complex p-SMAD1/5/8 / SMAD4 Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex BMP_target_genes BMP Target Genes (bmp2b, szl, eve1) SMAD_complex->BMP_target_genes activates transcription Ventralization Ventralization BMP_target_genes->Ventralization Experimental_Workflow start Start: Identify this compound as a potential BMP activator zebrafish_treatment Treat Zebrafish Embryos with this compound (0.1-50 µM) start->zebrafish_treatment phenotype_analysis Phenotypic Analysis at 24 hpf (Ventralization Score) zebrafish_treatment->phenotype_analysis gene_expression Gene Expression Analysis (WISH at 6-8 hpf) zebrafish_treatment->gene_expression protein_analysis Protein Level Analysis (Western Blot for p-SMAD) zebrafish_treatment->protein_analysis data_interpretation Data Interpretation and Mechanism Confirmation phenotype_analysis->data_interpretation gene_expression->data_interpretation protein_analysis->data_interpretation conclusion Conclusion: this compound is a potent BMP pathway activator in vivo data_interpretation->conclusion

References

In-depth Technical Guide: SJ000063181 Induced Osteoblast Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ000063181, also known as Ventromorphin-2, is a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway. This document provides a comprehensive technical overview of its role in inducing osteoblast differentiation. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathway and experimental workflows. This guide is intended to equip researchers with the necessary information to investigate and utilize this compound in the context of osteogenesis and bone-related drug discovery.

Core Mechanism of Action

This compound functions as a robust activator of the canonical BMP signaling pathway, a critical pathway in embryonic development and tissue homeostasis, including bone formation.[1] Its primary mechanism involves the activation of BMP4 signaling, leading to the phosphorylation of the downstream effector proteins SMAD1, SMAD5, and SMAD8 (p-SMAD1/5/8).[1][2] This phosphorylation event is a key step in the signal transduction cascade that ultimately leads to the transcription of genes involved in osteoblast differentiation.

Quantitative Data Summary

ParameterCell LineValueReference
BMP Signaling Activation (EC50) C33A-2D21.5 µM[2]
SMAD1/5/8 Phosphorylation C33A-2D2Peak activity observed at 0.5 hours[1]
Osteoblast Morphology C2C12Induction of "cobblestone" morphology

Signaling Pathway

This compound initiates a signaling cascade that culminates in the differentiation of myoblasts into osteoblasts. The pathway begins with the activation of BMP receptors, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.

SJ000063181_Signaling_Pathway This compound This compound BMPR BMP Receptors (Type I/II) This compound->BMPR Activates SMAD158 SMAD1/5/8 BMPR->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Expression Osteogenic Gene Expression (e.g., RUNX2, ALP) Nucleus->Gene_Expression Induces Differentiation Osteoblast Differentiation Gene_Expression->Differentiation

This compound canonical BMP signaling pathway.

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments used to characterize the osteogenic effects of this compound.

Cell Culture and Osteogenic Differentiation

The C2C12 mouse myoblast cell line is a well-established model for studying osteoblast differentiation in response to BMP signaling.

Protocol:

  • Cell Seeding: Plate C2C12 cells in a suitable culture vessel (e.g., 6-well plate) at a density that allows for proliferation and differentiation over the course of the experiment.

  • Growth Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Induction of Differentiation: Once cells reach a desired confluency (typically 70-80%), replace the growth medium with a differentiation medium containing a lower serum concentration (e.g., 2% FBS) and the desired concentration of this compound. A vehicle control (e.g., DMSO) should be run in parallel.

  • Medium Changes: Refresh the differentiation medium every 2-3 days for the duration of the experiment (typically 7-21 days).

Osteoblast_Differentiation_Workflow start Seed C2C12 Cells culture Culture in Growth Medium (10% FBS) start->culture induce Induce Differentiation with This compound in Low Serum Medium (2% FBS) culture->induce maintain Maintain Culture with Medium Changes (every 2-3 days) induce->maintain analyze Analyze for Osteoblast Markers (ALP, Alizarin Red S, Gene Expression) maintain->analyze

General workflow for in vitro osteoblast differentiation.
Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. Its enzymatic activity can be quantified to assess the degree of osteogenesis.

Protocol:

  • Cell Lysis: After the desired differentiation period, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Substrate Addition: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate.

  • Incubation: Incubate the mixture at 37°C to allow the ALP enzyme to convert pNPP to p-nitrophenol, which is yellow in color.

  • Measurement: Stop the reaction with a stop solution (e.g., NaOH) and measure the absorbance at 405 nm using a microplate reader.

  • Normalization: Normalize the ALP activity to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA or Bradford assay).

Alizarin Red S Staining for Mineralization

Alizarin Red S is a dye that specifically stains calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.

Protocol:

  • Fixation: Wash the differentiated cell cultures with PBS and fix the cells with 4% paraformaldehyde or 10% neutral buffered formalin for 15-30 minutes at room temperature.

  • Washing: Rinse the fixed cells thoroughly with deionized water.

  • Staining: Add 2% Alizarin Red S solution (pH 4.1-4.3) to the cells and incubate for 20-30 minutes at room temperature.

  • Washing: Gently wash the cells with deionized water to remove excess stain.

  • Visualization: Visualize and capture images of the red-stained mineralized nodules using a microscope.

  • Quantification (Optional): For quantitative analysis, the stain can be eluted using 10% acetic acid or 10% cetylpyridinium chloride, and the absorbance of the eluate can be measured at approximately 405 nm or 562 nm, respectively.

Mineralization_Assay_Workflow start Differentiated Osteoblast Culture fix Fix Cells (e.g., 4% PFA) start->fix stain Stain with Alizarin Red S fix->stain wash Wash to Remove Excess Stain stain->wash visualize Visualize and Image Mineralized Nodules wash->visualize quantify Optional: Elute Stain and Measure Absorbance visualize->quantify

Workflow for Alizarin Red S staining and quantification.
Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of key osteogenic marker genes.

Protocol:

  • RNA Isolation: Lyse the cells and isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using specific primers for target osteogenic genes (e.g., RUNX2, COL1A1, BGLAP) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Conclusion

This compound is a valuable tool for studying BMP-mediated osteoblast differentiation. Its ability to potently activate the canonical BMP/SMAD signaling pathway makes it a strong candidate for further investigation in the fields of bone regeneration, tissue engineering, and the development of therapeutics for bone-related disorders. While qualitative evidence for its osteogenic potential is clear, further research is warranted to establish detailed quantitative dose-response relationships for various markers of osteoblast differentiation. The protocols and workflows provided in this guide offer a solid foundation for researchers to pursue these investigations.

References

Foundational Research on SJ000063181: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on SJ000063181, a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway. This document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathway to facilitate further research and development.

Core Compound Activity

This compound is a novel compound identified through high-throughput screening as a potent activator of the canonical BMP signaling pathway.[1][2] It has been shown to activate BMP4 signaling and induce the phosphorylation of SMAD1/5/8, key downstream effectors in the pathway.[2][3] This activity leads to physiological effects such as the ventralization of zebrafish embryos and the differentiation of myoblasts into osteoblasts.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound and its related compounds, termed "ventromorphins".

CompoundEC50 (µM) in C33A-2D2 Luciferase AssayVentralization in Zebrafish Embryos (at 24 hpf)Reference
This compound ≤ 1Dose-dependent (0.1-50 µM)
SJ000291942≤ 1Dose-dependent
SJ000370178≤ 1Dose-dependent

Table 1: Bioactivity of this compound and Related Ventromorphins. The half-maximal effective concentration (EC50) was determined in a BMP-responsive luciferase reporter assay using the C33A-2D2 cell line. The ventralization phenotype in zebrafish embryos was observed in a dose-dependent manner.

Cell LineTreatmentTime PointPeak p-SMAD1/5/8 InductionReference
C33A-2D2This compound 0.5 - 12 h0.5 hours
C33A-2D2SJ0002919420.5 - 12 h1 hour
C33A-2D2SJ0003701780.5 - 12 h0.5 hours

Table 2: Time Course of SMAD1/5/8 Phosphorylation. The table indicates the time to achieve maximal phosphorylation of SMAD1/5/8 in C33A-2D2 cells upon treatment with ventromorphins.

Signaling Pathway

This compound functions by activating the canonical BMP signaling pathway. This pathway is initiated by the binding of a BMP ligand, such as BMP4, to a heterotetrameric complex of Type I and Type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs): SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes, such as those from the Id (Inhibitor of DNA binding) family.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BMP4 BMP4 This compound->BMP4 activates BMPR2 BMPR-II BMP4->BMPR2 binds BMPR1A/B BMPR-I (ALK3/6) pSMAD1/5/8 p-SMAD1/5/8 BMPR1A/B->pSMAD1/5/8 phosphorylates SMAD1/5/8 BMPR2->BMPR1A/B recruits & phosphorylates SMAD_Complex SMAD1/5/8-SMAD4 Complex pSMAD1/5/8->SMAD_Complex complexes with SMAD4 SMAD4 SMAD4->SMAD_Complex Target_Genes Target Gene Expression (e.g., Id1, Id2) SMAD_Complex->Target_Genes translocates & regulates

Figure 1: Canonical BMP Signaling Pathway Activated by this compound. This diagram illustrates the activation of the BMP pathway, leading to gene expression.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell-Based BMP-Responsive Luciferase Assay

This assay was used for the high-throughput screening that identified this compound.

  • Cell Line: C33A-2D2, a human cervical carcinoma cell line stably transfected with a BMP-responsive element (BRE) from the Id1 promoter driving luciferase expression.

  • Assay Format: 384-well plates.

  • Compound Concentration: 10 µM for the primary screen. For dose-response curves, a 10-point, 3-fold serial dilution starting from 50 µM was used.

  • Procedure:

    • Seed C33A-2D2 cells in 384-well plates.

    • Treat cells with compounds or DMSO (negative control) and BMP4 (positive control).

    • Incubate for a specified period (e.g., 24 hours).

    • Measure luciferase activity using a suitable reagent (e.g., Steady-Glo Luciferase Assay System).

    • Calculate relative compound activity by subtracting the background from the DMSO negative control.

Zebrafish Ventralization Assay

This in vivo assay validates the pro-BMP activity of the compounds.

  • Organism: Wild-type zebrafish (Danio rerio) embryos.

  • Treatment: Embryos at approximately 2 hours post-fertilization (hpf) are placed in 6- or 12-well plates.

  • Compound Concentration: 0.1 µM to 50 µM.

  • Procedure:

    • Obtain and stage zebrafish embryos.

    • Treat embryos with varying concentrations of this compound or DMSO control in E3 media.

    • Incubate embryos until 24 hpf.

    • Manually dechorionate the embryos.

    • Score the embryos for ventralization phenotypes, which can range from mild cyclopia to a complete loss of dorsoanterior structures.

Western Blotting for SMAD1/5/8 Phosphorylation

This assay directly measures the activation of the downstream effectors of the BMP pathway.

  • Cell Line: C33A-2D2 cells.

  • Procedure:

    • Seed C33A-2D2 cells in 6-well plates.

    • Serum-starve the cells for 6 hours prior to treatment.

    • Treat cells with this compound at various concentrations and for different time points (e.g., 0.5 to 12 hours). Include BMP4 as a positive control and DMSO as a negative control.

    • Lyse the cells and collect protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated SMAD1/5/8 (p-SMAD1/5/8) and total SMAD1/5/8. Use an antibody against a housekeeping protein (e.g., ACTIN) as a loading control.

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

    • Quantify the band intensities to determine the relative levels of p-SMAD1/5/8.

C2C12 Myoblast to Osteoblast Differentiation Assay

This assay assesses the functional outcome of BMP pathway activation.

  • Cell Line: C2C12 mouse myoblast cell line.

  • Procedure:

    • Plate C2C12 cells in 24-well plates.

    • The following day, replace the medium with fresh medium containing 5% FBS.

    • Treat the cells with this compound (e.g., 6.25 µM or 25 µM) or recombinant BMP4 (positive control).

    • Culture the cells for 6 days, with repeated dosing on days 4 and 6.

    • Fix the cells with 3.7% formaldehyde.

    • Assess osteoblast differentiation by observing the characteristic "cobblestone" morphology and by staining for alkaline phosphatase activity, a marker of osteoblasts.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for characterizing a novel BMP signaling activator like this compound.

Experimental_Workflow HTS High-Throughput Screen (Luciferase Assay) Hit_Validation Hit Validation (Dose-Response) HTS->Hit_Validation In_Vivo_Assay In Vivo Validation (Zebrafish Ventralization) Hit_Validation->In_Vivo_Assay Mechanism_Assay Mechanism of Action (p-SMAD1/5/8 Western Blot) In_Vivo_Assay->Mechanism_Assay Functional_Assay Functional Outcome (C2C12 Differentiation) Mechanism_Assay->Functional_Assay

Figure 2: Experimental Workflow for this compound Characterization. A logical progression from initial screening to functional validation.

References

Discovery and Initial Characterization of SJ000063181: A Novel Activator of the Canonical BMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: SJ000063181 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. It was identified through a high-throughput screening campaign and belongs to a chemical class termed "ventromorphins," named for their characteristic induction of a ventralized phenotype in zebrafish embryos. This document provides a comprehensive technical overview of the discovery and initial studies of this compound and its analogs, SJ000291942 and SJ000370178, with a focus on the experimental methodologies and key quantitative findings.

Discovery via High-Throughput Screening

This compound and other ventromorphins were discovered by screening a library of approximately 600,000 small molecules in a cell-based luciferase assay.[1] The assay utilized the C33A-2D2 human cervical carcinoma cell line, which is responsive to BMP4.

High-Throughput Screening Workflow

The screening process followed a multi-step workflow to identify and validate potential BMP signaling activators.

HTS_Workflow cluster_primary_screen Primary Screen cluster_dose_response Dose-Response & Hit Validation cluster_phenotypic_screen Phenotypic Screen cluster_hit_identification Hit Identification PrimaryScreen ~600,000 Compounds Screened (10 µM in C33A-2D2 cells) DoseResponse 5,287 Active Compounds (10-point, 3-fold serial dilution from 50 µM) PrimaryScreen->DoseResponse Active Compounds ValidatedHits 1,604 Validated Hits (EC50 ≤ 1 µM) DoseResponse->ValidatedHits Reliable Fits (R² > 0.8) ZebrafishScreen Zebrafish Embryo Assay (Ventralization Phenotype) ValidatedHits->ZebrafishScreen Potent Compounds FinalHits Identification of Ventromorphins (SJ000291942, this compound, SJ000370178) ZebrafishScreen->FinalHits Active in vivo

Figure 1: High-Throughput Screening Workflow for Ventromorphin Discovery.

Quantitative Analysis of Ventromorphin Activity

The potency of the identified ventromorphins was quantified through dose-response assays, determining their half-maximal effective concentrations (EC50).

Compound IDEC50 (µM)Notes
SJ000291942≤ 1Designated as a validated hit.
This compound≤ 1Designated as a validated hit.
SJ000370178≤ 1Designated as a validated hit.

Table 1: Potency of Ventromorphins in C33A-2D2 Luciferase Assay

Mechanism of Action: Activation of the Canonical BMP Signaling Pathway

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to its receptors, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.

BMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand BMP_Receptor BMP Receptor Complex (Type I & Type II) BMP_Ligand->BMP_Receptor Binding SMAD1_5_8 SMAD1/5/8 BMP_Receptor->SMAD1_5_8 Phosphorylation pSMAD1_5_8 p-SMAD1/5/8 SMAD1_5_8->pSMAD1_5_8 SMAD_Complex p-SMAD1/5/8 / SMAD4 Complex pSMAD1_5_8->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Expression Target Gene Expression (e.g., bmp2b, szl, Id1) SMAD_Complex->Gene_Expression Nuclear Translocation & Transcriptional Regulation

Figure 2: Canonical BMP Signaling Pathway Activated by Ventromorphins.

Initial studies confirmed that this compound and other ventromorphins activate this pathway, as evidenced by the phosphorylation of SMAD1/5/8 and the increased expression of BMP target genes.[1]

Experimental Protocols

Cell-Based High-Throughput Screening Assay
  • Cell Line: C33A-2D2 human cervical carcinoma cells, stably transfected with a BMP-responsive luciferase reporter.

  • Assay Format: 384-well plates.

  • Primary Screen:

    • Seed C33A-2D2 cells in 384-well plates.

    • Add compounds from the screening library to a final concentration of 10 µM.

    • Incubate for a specified period.

    • Measure luciferase activity as a readout of BMP pathway activation.

  • Dose-Response Assay:

    • For active compounds from the primary screen, perform a 10-point, 3-fold serial dilution, starting from a top concentration of 50 µM.

    • Experiments are conducted in triplicate.

    • Measure luciferase activity at each concentration.

    • Fit the data to the Hill equation to determine the EC50 value.

Zebrafish Embryo Ventralization Assay
  • Animal Model: Wild-type zebrafish (Danio rerio).

  • Protocol:

    • Collect zebrafish embryos at approximately 2 hours post-fertilization (hpf).

    • Place embryos in 6- or 12-well plates.

    • Treat embryos with varying concentrations of the test compounds (e.g., 0.1 µM to 50 µM) or DMSO as a vehicle control.

    • Incubate embryos and observe for phenotypic changes, specifically for signs of ventralization, at different time points (e.g., 24 hpf).

    • Analyze the expression of BMP target genes such as bmp2b and szl using whole-mount in situ hybridization.

Immunoblotting for SMAD Phosphorylation
  • Cell Line: C33A-2D2 cells.

  • Protocol:

    • Plate 1.8 x 10^6 C33A-2D2 cells on 100mm plates and grow for 24 hours.

    • Replace the growth medium with serum-free medium and incubate overnight.

    • Treat cells with the test compounds dissolved in methanol for various time points (e.g., 0.5, 1, 3, 6, 9, or 12 hours). Human recombinant BMP4 (10 ng/ml) is used as a positive control.

    • Lyse the cells and collect protein extracts.

    • Separate proteins by SDS-PAGE on 10% or 12% gels and transfer to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated SMAD1/5/8 (p-SMAD1/5/8) and total SMAD1/5/8. An antibody against a housekeeping protein (e.g., ACTIN) is used as a loading control.

    • Detect the primary antibodies with appropriate secondary antibodies and visualize the protein bands.

    • Quantify the protein signals.

Myoblast to Osteoblast Differentiation Assay
  • Cell Line: C2C12 mouse myoblast cells.

  • Protocol:

    • Plate C2C12 cells and allow them to adhere.

    • Treat the cells with the test compounds or recombinant BMP4 as a positive control.

    • Culture the cells for an extended period (e.g., 6 days), with repeated dosing, to allow for differentiation.

    • Assess osteoblast differentiation by observing changes in cell morphology (e.g., "cobblestone" appearance) and by performing assays for osteoblast markers.

    • For transcriptional profiling, treat C2C12 myoblasts for 6 days with BMP4 (10, 100, 300 ng/ml) or the compounds at various concentrations (e.g., 6.25, 12.5, 25 µg/ml).

    • Extract RNA and perform Affymetrix gene expression analysis.

Summary of Initial Findings

The initial studies of this compound and its analogs demonstrated that these "ventromorphins" are potent small molecule activators of the canonical BMP signaling pathway. Their activity was confirmed through a rigorous screening cascade and validated in multiple in vitro and in vivo assays.

Experimental Validation Workflow

The following diagram illustrates the logical flow of experiments used to characterize the ventromorphins.

Validation_Workflow cluster_discovery Discovery & Potency cluster_in_vivo In Vivo Validation cluster_mechanistic Mechanistic Studies cluster_functional Functional Outcome HTS High-Throughput Screen DoseResponse Dose-Response & EC50 HTS->DoseResponse Zebrafish Zebrafish Ventralization DoseResponse->Zebrafish SMAD_Phos SMAD1/5/8 Phosphorylation (in C33A-2D2 cells) DoseResponse->SMAD_Phos GeneExpression BMP Target Gene Expression (in Zebrafish) Zebrafish->GeneExpression Differentiation Myoblast to Osteoblast Differentiation (in C2C12 cells) SMAD_Phos->Differentiation

Figure 3: Experimental Workflow for the Validation of Ventromorphins.

These foundational studies provide a strong basis for further investigation into the therapeutic potential of this compound and other ventromorphins in conditions where activation of the BMP signaling pathway is desirable.

References

Unveiling the Biological Activity of SJ000063181: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ000063181, also known as Ventromorphin-2, has emerged as a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway. This document provides a comprehensive technical overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action. This guide is intended to serve as a valuable resource for researchers investigating BMP signaling and exploring the therapeutic potential of its modulators.

Quantitative Biological Activity

This compound has been identified as a potent activator of the BMP signaling pathway through high-throughput screening.[1] While a precise EC50 value from the primary screen is not publicly available, it was classified among 1,604 validated hits with an EC50 of less than or equal to 1 µM.[1] Subsequent phenotypic screening in zebrafish embryos confirmed its activity at a concentration of 1 µM.[1]

Parameter Value Assay System Reference
EC50 ≤ 1 µMBMP-responsive luciferase reporter assay in C33A-2D2 cells[1]
Effective Concentration 1 µMZebrafish embryo ventralization assay[1]

Mechanism of Action: Activation of the Canonical BMP Signaling Pathway

This compound functions as an activator of the canonical BMP signaling pathway. This pathway is initiated by the binding of BMP ligands to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface. Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes. This compound has been shown to induce the phosphorylation of SMAD1/5/8, a key downstream event in the activation of this pathway.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound Receptor_Complex Type I & II Receptors This compound->Receptor_Complex Activates BMP_Ligand BMP Ligand BMP_Ligand->Receptor_Complex Binds pSMAD158 p-SMAD1/5/8 Receptor_Complex->pSMAD158 Phosphorylates SMAD_Complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Target_Genes Target Gene Expression SMAD_Complex->Target_Genes Regulates

Caption: Canonical BMP signaling pathway activated by this compound.

Experimental Protocols

Cell-Based BMP-Responsive Luciferase Reporter Assay

This assay is designed to quantify the activation of the BMP signaling pathway in a high-throughput format.

Luciferase_Assay_Workflow A Seed C33A-2D2 cells in 384-well plates B Treat cells with This compound or controls A->B C Incubate for 24 hours B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Data Analysis: Calculate EC50 E->F

Caption: Workflow for the BMP-responsive luciferase reporter assay.

Methodology:

  • Cell Culture: C33A-2D2 cells, which are human cervical carcinoma cells stably transfected with a BMP-responsive element driving luciferase expression (pGL3-BRE-Luc), are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 500 units/mL penicillin, and 500 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed C33A-2D2 cells into 384-well plates at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of this compound or control compounds. A typical top concentration for screening is 10 µM.

    • Incubate the plates for 24 hours at 37°C.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Luminescence readings are normalized to a vehicle control (e.g., DMSO). The dose-response curve is fitted using a non-linear regression model to determine the EC50 value.

C2C12 Myoblast to Osteoblast Differentiation Assay

This assay assesses the ability of this compound to induce the differentiation of myoblasts into osteoblasts, a hallmark of BMP pathway activation.

Methodology:

  • Cell Culture: C2C12 mouse myoblast cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Differentiation Induction:

    • Seed C2C12 cells in multi-well plates.

    • Upon reaching 70-80% confluency, switch to a differentiation medium (DMEM with 2% horse serum).

    • Treat cells with this compound at various concentrations. BMP-2 (e.g., 300 ng/mL) is used as a positive control.

    • Change the medium every 2-3 days.

  • Assessment of Differentiation:

    • Morphological Analysis: Observe the cells for morphological changes characteristic of osteoblasts, such as a more cuboidal shape.

    • Alkaline Phosphatase (ALP) Staining: After 5-7 days of treatment, fix the cells and perform ALP staining. Osteoblasts exhibit high ALP activity, which can be visualized with a colorimetric substrate.

    • Gene Expression Analysis: Extract RNA from treated cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of osteoblast marker genes such as Runx2, Osterix, and Alkaline Phosphatase.

Zebrafish Embryo Ventralization Assay

This in vivo assay utilizes the well-characterized role of BMP signaling in dorsoventral patterning during zebrafish embryonic development. Increased BMP signaling leads to a ventralized phenotype.

Zebrafish_Assay_Workflow A Collect freshly fertilized zebrafish embryos B Dechorionate embryos A->B C Expose embryos to this compound in multi-well plates (0.1-50 µM) B->C D Incubate at 28.5°C C->D E Observe and score phenotypes at 24-30 hours post-fertilization (hpf) D->E F Categorize ventralization severity (V1-V5 scale) E->F

Caption: Workflow for the zebrafish embryo ventralization assay.

Methodology:

  • Embryo Collection and Maintenance: Collect freshly fertilized zebrafish embryos and maintain them in E3 embryo medium at 28.5°C.

  • Compound Exposure:

    • At the 2-4 cell stage (approximately 0.75 hours post-fertilization), transfer embryos to multi-well plates containing E3 medium with varying concentrations of this compound (e.g., 0.1 to 50 µM). A vehicle control (DMSO) should be included.

  • Phenotypic Analysis:

    • At 24-30 hours post-fertilization (hpf), examine the embryos under a stereomicroscope.

    • Score the embryos for ventralization phenotypes based on a V1-V5 scale, where V1 represents the mildest phenotype (e.g., reduced eyes) and V5 represents the most severe phenotype (a completely ventralized embryo lacking dorsal structures).

SMAD1/5/8 Phosphorylation Western Blot

This biochemical assay directly measures the activation of the BMP signaling pathway by detecting the phosphorylation of its key downstream effectors.

Methodology:

  • Cell Culture and Treatment:

    • Plate C33A-2D2 or other responsive cells and grow to 70-80% confluency.

    • Serum-starve the cells overnight to reduce basal signaling.

    • Treat the cells with this compound for various time points (e.g., 0.5, 1, 2, 4 hours). Include a positive control (e.g., BMP-4) and a vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (e.g., anti-pSMAD1/5/8 Ser463/465) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total SMAD1/5/8 or a housekeeping protein like GAPDH or β-actin.

Conclusion

This compound is a valuable tool compound for studying the BMP signaling pathway. Its potent activating properties, demonstrated across a range of in vitro and in vivo assays, make it a promising candidate for further investigation in contexts where enhanced BMP signaling is desired, such as in regenerative medicine and certain developmental disorders. The experimental protocols detailed in this guide provide a robust framework for the continued exploration of this compound and other novel modulators of this critical signaling cascade.

References

The Small Molecule SJ000063181: A Potent Activator of BMP Signaling and Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The small molecule SJ000063181 has been identified as a potent activator of the Bone Morphogenetic Protein (BMP) signaling pathway, a crucial cascade involved in embryonic development, tissue homeostasis, and cellular differentiation.[1][2] This technical guide provides an in-depth overview of the effects of this compound on gene expression, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound functions by activating the canonical BMP signaling pathway.[2] This leads to the phosphorylation of the key intracellular transducers, SMAD1, SMAD5, and SMAD8 (p-SMAD1/5/8).[1][2] Once phosphorylated, these SMAD proteins form a complex with SMAD4, translocate to the nucleus, and modulate the transcription of BMP target genes. This activity is consistent with a direct activation of the pathway, as evidenced by the rapid phosphorylation of SMAD1/5/8 within 30 minutes to an hour of treatment.

Impact on Gene Expression

Treatment with this compound elicits a genetic response similar to that of BMP4, a natural ligand of the pathway. Studies in various models, including zebrafish embryos and murine myoblasts, have demonstrated its ability to specifically upregulate and downregulate the expression of key BMP target genes.

Quantitative Gene Expression Analysis

The following table summarizes the observed changes in gene expression in C2C12 myoblasts following treatment with this compound, as confirmed by quantitative reverse transcription PCR (qRT-PCR).

Gene SymbolGene NameEffect of this compound TreatmentFold Change (vs. Vehicle)Experimental Model
Adh7Alcohol dehydrogenase 7Increased ExpressionData not specifiedC2C12 myoblasts
PtgfrProstaglandin F receptorIncreased ExpressionData not specifiedC2C12 myoblasts
Ankrd2Ankyrin repeat domain-containing protein 2Decreased ExpressionData not specifiedC2C12 myoblasts
bmp2bBone morphogenetic protein 2bIncreased ExpressionData not specifiedZebrafish embryos
szlSizzledIncreased ExpressionData not specifiedZebrafish embryos

Note: While the direction of gene expression change is documented, specific fold-change values from dose-response experiments with this compound were not detailed in the provided search results. Researchers should refer to the primary literature for more granular data.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway activated by this compound and a typical experimental workflow for assessing its impact on gene expression.

SJ000063181_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound BMPR BMP Receptor Complex (Type I & II) This compound->BMPR Activates SMAD158 SMAD1/5/8 BMPR->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->SMAD_complex Binds to SMAD4 SMAD4 SMAD4->SMAD_complex Target_Genes BMP Target Genes (e.g., bmp2b, szl, Id1, Id2) SMAD_complex->Target_Genes Translocates and Regulates Transcription Gene_Expression Altered Gene Expression Target_Genes->Gene_Expression

Canonical BMP signaling pathway activated by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis plate_cells Plate C2C12 or C33A-2D2 cells treat_cells Treat with this compound (Dose-response and time-course) plate_cells->treat_cells rna_extraction RNA Extraction treat_cells->rna_extraction protein_lysis Protein Lysis treat_cells->protein_lysis qRT_PCR qRT-PCR for Target Gene Expression rna_extraction->qRT_PCR western_blot Western Blot for p-SMAD1/5/8 protein_lysis->western_blot

A generalized experimental workflow for studying this compound effects.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for studying BMP signaling activators.

C2C12 Myoblast Differentiation Assay

This assay assesses the osteogenic potential of this compound.

  • Cell Plating: Plate C2C12 mouse myoblast cells at a density of 2 x 104 cells per well in a 24-well plate and allow them to adhere overnight at 37°C.

  • Treatment: Replace the growth medium with fresh medium containing 5% fetal bovine serum (FBS). Treat individual wells with a vehicle control (e.g., DMSO), varying concentrations of this compound (e.g., 6.25 µM, 25 µM), or recombinant BMP4 (e.g., 10 ng/mL, 300 ng/mL) as a positive control.

  • Incubation and Re-dosing: Culture the cells for 6 days, with repeated dosing on days 4 and 6.

  • Fixation and Staining: Fix the cells with 3.7% formaldehyde, wash, and counterstain with Neutral Red Solution to visualize cell morphology. Osteoblast differentiation is characterized by a "cobblestone" morphology.

Immunoblotting for SMAD Phosphorylation

This protocol is used to detect the activation of the BMP signaling pathway.

  • Cell Culture and Treatment: Culture C33A-2D2 cells and treat with this compound for various time points (e.g., 0.5, 1, 2, 4, 8, 12 hours).

  • Protein Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% or 12% polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated SMAD1/5/8 and total SMAD1/5/8. An antibody against a housekeeping protein like ACTIN should be used as a loading control.

  • Detection: Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Quantification: Densitometrically quantify the protein signals for p-SMAD1/5/8 and total SMAD1/5/8, and normalize to the loading control.

Quantitative RT-PCR (qRT-PCR) for Gene Expression

This method quantifies the changes in the mRNA levels of target genes.

  • Cell Culture and Treatment: Treat cells (e.g., C2C12) with this compound or a vehicle control for a specified period (e.g., 6 days).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Perform quantitative PCR using gene-specific primers for the target genes (Adh7, Ptgfr, Ankrd2) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Conclusion

This compound is a valuable research tool for investigating the intricacies of the BMP signaling pathway. Its ability to potently and rapidly activate this cascade and modulate the expression of downstream target genes makes it a significant compound for studies in developmental biology, tissue engineering, and potential therapeutic applications where activation of BMP signaling is desired. Further research, including comprehensive transcriptomic analyses, will continue to elucidate the full spectrum of its effects on gene expression.

References

Methodological & Application

Application Notes and Protocols for SJ000063181 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ000063181 is a potent small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] It functions by activating BMP4 signaling, leading to the phosphorylation of SMAD1/5/8 (p-SMAD1/5/8).[1] This compound, also categorized as a "ventromorphin," has been shown to induce ventralization in zebrafish embryos and promote the differentiation of myoblasts into osteoblasts.[1][2] These characteristics make this compound a valuable tool for studying BMP signaling in various biological processes, including embryonic development, stem cell differentiation, and tissue homeostasis.

Mechanism of Action

This compound activates the canonical BMP signaling pathway. The binding of BMPs, such as BMP2 and BMP4, to their type I and type II serine-threonine kinase transmembrane receptors initiates a signaling cascade. This leads to the phosphorylation of the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of BMP target genes, such as the Inhibitor of DNA Binding 1 (ID1). This compound has been observed to induce the phosphorylation of SMAD1/5/8 within 30 minutes of treatment in cell culture, with peak activity occurring around 0.5 to 1 hour.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BMP4 BMP4 This compound->BMP4 activates BMPR BMP Receptors (Type I & II) BMP4->BMPR binds SMAD158 SMAD1/5/8 BMPR->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->Complex associates with SMAD4 SMAD4 SMAD4->Complex TargetGenes Target Gene Transcription (e.g., ID1) Complex->TargetGenes translocates and activates

Diagram 1: Simplified BMP signaling pathway activated by this compound.

Quantitative Data Summary

The following tables summarize the effective concentrations and treatment times for this compound in various experimental systems.

Cell Line Assay Concentration Treatment Duration Observed Effect Reference
C33A-2D2p-SMAD1/5/8 ActivationNot specified, but part of a dose-response study0.5 - 12 hoursPeak p-SMAD1/5/8 levels at 0.5 or 1 hour
C2C12Osteoblast Differentiation6.25 µM and 25 µM6 days (with repeated dosing on days 4 and 6)Induction of osteoblast morphology
HEK293Not specifiedEC50 of 1.5 µM for a related compoundNot specifiedNot specified
Organism Assay Concentration Range Treatment Duration Observed Effect Reference
Zebrafish EmbryosVentralization0.1 - 50 µM24 hours post-fertilizationDose-dependent ventralization

Experimental Protocols

Cell Culture and Maintenance

C33A-2D2 Human Cervical Carcinoma Cells:

  • Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 500 units/mL penicillin, and 500 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified incubator with 8% CO2.

C2C12 Mouse Myoblast Cells:

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% FBS, 2 mM L-glutamine, 500 units/mL penicillin, and 500 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified incubator with 8% CO2.

  • Subculturing: To maintain the myoblastic phenotype, passage C2C12 cells before they reach 70% confluency.

Preparation of this compound Stock Solution
  • Solvent: Dimethyl sulfoxide (DMSO). A concentration of 100 mg/mL (337.02 mM) is achievable with ultrasonic assistance. It is important to use newly opened, anhydrous DMSO as the compound's solubility is sensitive to moisture.

  • Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.

Protocol 1: Assessment of SMAD1/5/8 Phosphorylation in C33A-2D2 Cells

This protocol is designed to detect the activation of the BMP pathway by measuring the phosphorylation of SMAD1/5/8 via immunoblotting.

SMAD_Phosphorylation_Workflow plate_cells 1. Plate C33A-2D2 cells (1.8x10^6 cells/100mm dish) grow_24h 2. Grow for 24 hours plate_cells->grow_24h serum_starve 3. Serum-starve overnight grow_24h->serum_starve treat 4. Treat with this compound (0.5 - 12 hours) serum_starve->treat lyse 5. Lyse cells and quantify protein treat->lyse sds_page 6. SDS-PAGE and Western Blot lyse->sds_page probe 7. Probe with antibodies (p-SMAD1/5/8, total SMAD1/5/8, loading control) sds_page->probe analyze 8. Analyze results probe->analyze

Diagram 2: Workflow for assessing SMAD1/5/8 phosphorylation.

Materials:

  • C33A-2D2 cells

  • Complete EMEM media

  • Serum-free EMEM

  • This compound stock solution

  • Recombinant human BMP4 (positive control)

  • Vehicle control (e.g., Methanol or DMSO)

  • RIPA lysis buffer

  • BCA protein assay reagent

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies: anti-p-SMAD1/5/8, anti-SMAD1/5/8, anti-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed 1.8 x 10^6 C33A-2D2 cells per 100 mm culture dish and grow for 24 hours in complete EMEM.

  • After 24 hours, replace the medium with serum-free EMEM and incubate overnight.

  • The next day, treat the cells with the desired concentrations of this compound for various time points (e.g., 0.5, 1, 3, 6, 9, and 12 hours). Include a positive control (e.g., 10 ng/mL BMP4 for 30 minutes) and a vehicle control.

  • Following treatment, lyse the cells using RIPA buffer and sonicate.

  • Quantify the protein concentration of the lysates using a BCA protein assay.

  • Separate 20 µg of protein lysate per sample on a 10% or 12% SDS-PAGE gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-SMAD1/5/8, total SMAD1/5/8, and a loading control (e.g., Actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

  • Quantify the band intensities to determine the ratio of p-SMAD1/5/8 to total SMAD1/5/8.

Protocol 2: Induction of Osteoblast Differentiation in C2C12 Cells

This protocol assesses the ability of this compound to induce the differentiation of myoblasts into osteoblasts, characterized by a change in cell morphology.

Osteoblast_Differentiation_Workflow plate_cells 1. Plate C2C12 cells (2x10^4 cells/well in 24-well plate) grow_overnight 2. Grow overnight plate_cells->grow_overnight treat 3. Treat with this compound (e.g., 6.25 µM, 25 µM) grow_overnight->treat repeat_dosing 4. Repeat dosing on days 4 and 6 treat->repeat_dosing fix_and_stain 5. Fix and stain cells on day 6 repeat_dosing->fix_and_stain analyze 6. Analyze for cobblestone morphology fix_and_stain->analyze

Diagram 3: Workflow for osteoblast differentiation assay.

Materials:

  • C2C12 cells

  • Complete DMEM media

  • This compound stock solution

  • Recombinant BMP4 (positive control)

  • Vehicle control (e.g., Methanol)

  • 24-well plates

  • 3.7% Formaldehyde

  • Neutral Red Solution

Procedure:

  • Seed 2 x 10^4 C2C12 cells per well in a 24-well plate and allow them to grow overnight.

  • The next day, replace the medium with fresh complete DMEM containing the desired concentrations of this compound (e.g., 6.25 µM and 25 µM). Include positive (e.g., 10-300 ng/mL BMP4) and vehicle controls.

  • Continue to culture the cells for 6 days, replacing the media with fresh treatment on days 4 and 6.

  • On day 6, fix the cells with 3.7% formaldehyde.

  • Wash the cells and counterstain with Neutral Red Solution.

  • Visually inspect the cells under a microscope for the characteristic "cobblestone" morphology indicative of osteoblast differentiation.

Troubleshooting and Considerations

  • Solubility: Ensure complete dissolution of this compound in high-quality, anhydrous DMSO. Incomplete solubilization can lead to inconsistent results.

  • Cell Density: The initial seeding density of cells can impact their response to stimuli. Optimize cell density for your specific cell line and assay.

  • Serum Effects: The presence of serum in the culture medium can contain endogenous growth factors, including BMPs, which may mask the effects of this compound. For signaling studies, serum starvation prior to treatment is recommended.

  • Toxicity: As with any small molecule, it is advisable to perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line and experimental duration.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the multifaceted roles of the BMP signaling pathway in various biological contexts.

References

Application Notes and Protocols for SJ000063181 in Zebrafish Embryos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ000063181 is a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway. In zebrafish, a widely utilized model organism in developmental biology and drug discovery, activation of the BMP pathway leads to a distinct and quantifiable ventralization phenotype.[1][2] This document provides detailed protocols for the experimental use of this compound in zebrafish embryos to induce and analyze ventralization, as well as to assess the activation of the BMP signaling cascade through immunohistochemistry.

Introduction

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of embryonic development, including the establishment of the dorsal-ventral axis.[1][3] Dysregulation of this pathway is implicated in various developmental disorders and diseases. Zebrafish embryos offer a powerful in vivo system for studying BMP signaling due to their external fertilization, rapid development, and optical transparency, which allows for real-time observation of morphological changes.[1]

This compound activates the canonical BMP signaling pathway by promoting the phosphorylation of SMAD1/5/8, which then translocates to the nucleus to regulate target gene expression. This activation in zebrafish embryos results in a dose-dependent ventralization, characterized by the reduction or absence of dorsal structures (e.g., head and eyes) and an expansion of ventral tissues (e.g., tail fin). These distinct phenotypic changes provide a robust method for quantifying the activity of BMP signaling modulators.

Data Presentation

Table 1: Dose-Dependent Ventralization Phenotypes Induced by this compound

The following table summarizes the percentage of zebrafish embryos exhibiting different classes of ventralization phenotypes at 24 hours post-fertilization (hpf) after continuous exposure to varying concentrations of this compound starting from 2 hpf. The ventralization phenotypes are classified from V1 (mild) to V4 (severe), with V4 representing the most extreme ventralization.

Concentration of this compound (µM)Wild-Type (%)V1 Phenotype (%)V2 Phenotype (%)V3 Phenotype (%)V4 Phenotype (%)
0 (Control)1000000
1.568020000
3.1240501000
6.25104040100
12.5010404010
2500105040

Data is representative and compiled based on descriptive results from existing literature. Actual percentages may vary between experiments.

Experimental Protocols

Protocol 1: Induction of Ventralization in Zebrafish Embryos with this compound

This protocol details the procedure for treating zebrafish embryos with this compound to induce ventralization.

Materials:

  • Wild-type zebrafish embryos

  • This compound (stock solution in DMSO)

  • Embryo medium (E3)

  • 96-well plates or petri dishes

  • Incubator at 28.5°C

Procedure:

  • Embryo Collection: Collect freshly fertilized zebrafish embryos and maintain them in E3 medium.

  • Staging: At approximately 2 hours post-fertilization (hpf), select healthy, normally developing embryos.

  • Preparation of Treatment Solutions: Prepare a serial dilution of this compound in E3 medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration does not exceed 0.1% in all treatment and control groups. A typical concentration range to test is between 1 µM and 50 µM.

  • Embryo Treatment:

    • For 96-well plates: Transfer a single embryo into each well containing 100-200 µL of the respective treatment or control solution.

    • For petri dishes: Place 20-30 embryos in a 60 mm petri dish with 10 mL of the appropriate solution.

  • Incubation: Incubate the embryos at 28.5°C.

  • Phenotypic Analysis: At 24 hpf, examine the embryos under a stereomicroscope. Score the ventralization phenotype of each embryo based on the classification system described below (see Phenotype Scoring).

  • Data Collection: Record the number of embryos in each phenotypic class for each concentration.

Phenotype Scoring for Ventralization:

  • Wild-Type (WT): Normal development with a well-defined head, trunk, and tail.

  • V1 (Mild Ventralization): Slightly reduced head and eye size.

  • V2 (Moderate Ventralization): Significantly reduced head and eyes, with an expanded ventral tail fin.

  • V3 (Strong Ventralization): Severe reduction of anterior structures, often with no discernible eyes, and a prominent, expanded tail fin.

  • V4 (Severe Ventralization): Complete absence of anterior structures, resulting in a radialized tail-like structure.

Protocol 2: Whole-Mount Immunohistochemistry for Phosphorylated SMAD1/5/8 (p-SMAD1/5/8)

This protocol is for detecting the activation of the BMP signaling pathway by staining for nuclear p-SMAD1/5/8.

Materials:

  • Treated and control zebrafish embryos (6-8 hpf)

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-buffered saline with Tween-20 (PBST)

  • Blocking solution (e.g., PBS with 5% goat serum and 1% BSA)

  • Primary antibody: anti-p-SMAD1/5/8 (e.g., from Cell Signaling Technology)

  • Secondary antibody: fluorescently-labeled anti-rabbit IgG

  • DAPI (for nuclear counterstain)

  • Microscope slides and coverslips

  • Confocal or fluorescence microscope

Procedure:

  • Fixation: Fix the embryos in 4% PFA overnight at 4°C.

  • Washes: Wash the embryos several times in PBST.

  • Permeabilization: Permeabilize the embryos by incubating in ice-cold acetone for 10 minutes at -20°C.

  • Blocking: Block the embryos in blocking solution for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the embryos in the primary antibody solution (diluted in blocking solution, typically 1:100 to 1:200) overnight at 4°C with gentle rocking.

  • Washes: Wash the embryos extensively with PBST over several hours.

  • Secondary Antibody Incubation: Incubate the embryos in the secondary antibody solution (diluted in blocking solution) for 2 hours at room temperature in the dark.

  • Counterstaining: If desired, counterstain with DAPI to visualize nuclei.

  • Mounting and Imaging: Mount the embryos on microscope slides and image using a confocal or fluorescence microscope. Increased nuclear staining for p-SMAD1/5/8 in the ventral region of the embryo indicates activation of the BMP pathway.

Mandatory Visualization

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BMP_Receptor BMP Receptor (Type I/II) This compound->BMP_Receptor activates BMP_Ligand BMP Ligand BMP_Ligand->BMP_Receptor binds pSMAD p-SMAD1/5/8 BMP_Receptor->pSMAD phosphorylates SMAD_Complex p-SMAD1/5/8-SMAD4 Complex pSMAD->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Target_Genes Target Gene Expression SMAD_Complex->Target_Genes translocates to nucleus and regulates

Caption: Canonical BMP signaling pathway activated by this compound.

Experimental_Workflow start Zebrafish Embryo Collection (2 hpf) treatment Treatment with this compound (0 - 25 µM) start->treatment incubation Incubation at 28.5°C treatment->incubation phenotype Phenotypic Analysis (24 hpf) - Score Ventralization incubation->phenotype ihc Fixation and Whole-Mount Immunohistochemistry (6-8 hpf) incubation->ihc data_analysis Data Analysis and Interpretation phenotype->data_analysis imaging Imaging of p-SMAD1/5/8 Staining ihc->imaging imaging->data_analysis

Caption: Experimental workflow for this compound treatment and analysis in zebrafish.

References

Application Notes and Protocols: Preparation of SJ000063181 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock solutions for SJ000063181, a potent activator of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] These guidelines are intended to ensure consistent and reliable experimental results in cell-based assays and in vivo studies. The protocols outlined below cover solvent selection, dissolution methods, and stability considerations. Additionally, this document includes a summary of the compound's mechanism of action and relevant signaling pathways to aid in experimental design.

Introduction to this compound

This compound is a small molecule compound identified as a potent activator of the canonical BMP signaling pathway.[2] It functions by activating BMP4 and promoting the phosphorylation of SMAD1/5/8, key downstream effectors in the pathway.[1] This activity leads to the induction of BMP-responsive genes and subsequent cellular responses, such as the differentiation of myoblasts into osteoblasts. Due to its ability to induce ventralization in zebrafish embryos, it and similar compounds have been termed "ventromorphins". The ability of this compound to activate BMP signaling makes it a valuable tool for research in developmental biology, tissue engineering, and diseases associated with aberrant BMP signaling.

Chemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is crucial for the preparation of accurate and stable stock solutions.

PropertyDataReference
Mechanism of Action Potent BMP signaling activator
Molecular Target Activates BMP4, induces p-SMAD1/5/8
EC50 ≤1 µM in a BMP-responsive luciferase assay
Solubility (In Vitro) Soluble in Dimethyl Sulfoxide (DMSO)
Solubility (In Vivo) ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution (For In Vitro Use)

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to know the molecular weight of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles and protects the compound from light.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Stability of Stock Solutions

Proper storage is critical to maintain the activity and integrity of this compound stock solutions.

Storage ConditionDurationNotes
-20°C 1 monthProtect from light.
-80°C 6 monthsProtect from light.
Working Solutions Same dayPrepare fresh for in vivo experiments.

Note: It is strongly recommended to avoid repeated freeze-thaw cycles of the stock solution.

Signaling Pathway and Experimental Workflow

Canonical BMP Signaling Pathway Activated by this compound

The diagram below illustrates the canonical BMP signaling pathway, which is activated by this compound.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound BMP4 BMP4 This compound->BMP4 activates BMPR2 BMPRII BMP4->BMPR2 BMPR1 BMPRI (ALK3/6) BMPR2->BMPR1 recruits & phosphorylates pSMAD p-SMAD1/5/8 BMPR1->pSMAD phosphorylates Complex p-SMAD1/5/8 / SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene BMP Target Gene Transcription Nucleus->Gene induces

Caption: Canonical BMP signaling pathway activated by this compound.

General Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for evaluating the activity of this compound in a cell-based assay.

Experimental_Workflow A Prepare 10 mM this compound Stock Solution in DMSO C Prepare Serial Dilutions of this compound in Culture Medium A->C B Seed Cells (e.g., C33A-2D2, C2C12) in Multi-well Plates D Treat Cells with this compound (0.1 - 50 µM) B->D C->D E Incubate for a Defined Period (e.g., 0.5 - 24 hours) D->E F Assay for BMP Signaling Activation E->F G Western Blot for p-SMAD1/5/8 F->G H Luciferase Reporter Assay F->H I qRT-PCR for Target Genes (e.g., Id1) F->I J Phenotypic Analysis (e.g., Osteoblast Differentiation) F->J

References

Application Notes and Protocols for SJ000063181 in Developmental Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ000063181 is a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] In developmental biology, the BMP pathway is crucial for a multitude of processes, including embryonic patterning, organogenesis, and stem cell differentiation.[2] this compound acts by activating BMP4 signaling and promoting the phosphorylation of the downstream effectors SMAD1/5/8.[1] This document provides detailed application notes and experimental protocols for the use of this compound in developmental biology research, enabling the investigation of BMP pathway function in various model systems.

Data Presentation

Quantitative Data Summary
ParameterValueCell Line/OrganismNotesReference
EC50 1.5 µMHEK293 cellsLuciferase reporter gene assay assessing stabilization of human SMN protein.[1]
Effective Concentration Range (Zebrafish) 0.1 - 50 µMDanio rerio (Zebrafish) embryosDose-dependent induction of ventralization observed at 24 hours post-fertilization (hpf).[1]
Time to Peak p-SMAD1/5/8 Activation 0.5 hoursC33A-2D2 cellsWeakest activator of SMAD phosphorylation among the three "ventromorphins" tested.

Signaling Pathway

This compound activates the canonical BMP signaling pathway. Upon binding of a BMP ligand (like BMP4) to its type II receptor, the type I receptor is recruited and phosphorylated. This activated receptor complex then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. This compound promotes this phosphorylation event. The phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of BMP target genes, influencing cell fate decisions during development.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP4 BMP4 Ligand BMPR-II BMP Type II Receptor BMP4->BMPR-II Binds BMPR-I BMP Type I Receptor BMPR-II->BMPR-I Recruits & Phosphorylates pSMAD1/5/8 p-SMAD1/5/8 BMPR-I->pSMAD1/5/8 Phosphorylates SMAD1/5/8 This compound This compound This compound->BMPR-I Activates SMAD_complex p-SMAD1/5/8 / SMAD4 Complex pSMAD1/5/8->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Target_Genes Target Gene Transcription SMAD_complex->Target_Genes Translocates & Regulates

Caption: Canonical BMP signaling pathway activated by this compound.

Experimental Protocols

Protocol 1: Induction of Ventralization in Zebrafish Embryos

Objective: To assess the in vivo activity of this compound by observing ventralization phenotypes in zebrafish embryos.

Materials:

  • Wild-type zebrafish embryos

  • Embryo medium (E3)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Stereomicroscope

Workflow Diagram:

Zebrafish_Workflow Collect_Embryos Collect Zebrafish Embryos (1-2 hpf) Treat_Embryos Treat Embryos in Multi-well Plates (10-15 embryos/well) Collect_Embryos->Treat_Embryos Prepare_Solutions Prepare this compound dilutions (0.1 - 50 µM in E3) Prepare_Solutions->Treat_Embryos Incubate Incubate at 28.5°C Treat_Embryos->Incubate Observe_Phenotypes Observe Phenotypes at 24 hpf (Ventralization scoring V1-V4) Incubate->Observe_Phenotypes Analysis Phenotypic Analysis & (Optional) In Situ Hybridization Observe_Phenotypes->Analysis

Caption: Workflow for zebrafish embryo treatment and analysis.

Procedure:

  • Collect wild-type zebrafish embryos and maintain them in E3 medium at 28.5°C.

  • Prepare a serial dilution of this compound in E3 medium to final concentrations ranging from 0.1 µM to 50 µM. Include a DMSO vehicle control.

  • At approximately 2 hours post-fertilization (hpf), transfer 10-15 embryos per well into a multi-well plate.

  • Remove the E3 medium and add the this compound working solutions or control medium to the respective wells.

  • Incubate the embryos at 28.5°C.

  • At 24 hpf, observe the embryos under a stereomicroscope and score for ventralization phenotypes. These can range from mild (V1, cyclopia) to severe (V4, loss of all dorsoanterior structures).

  • (Optional) At desired time points (e.g., 6 or 8 hpf), fix embryos for whole-mount in situ hybridization to analyze the expression of BMP target genes such as bmp2b, szl, eve1, vent, vox, and chd.

Protocol 2: In Vitro Osteoblast Differentiation of C2C12 Cells

Objective: To induce and assess the differentiation of C2C12 myoblasts into osteoblasts using this compound.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Alkaline Phosphatase (ALP) staining kit

  • Multi-well cell culture plates (e.g., 24-well or 48-well)

Workflow Diagram:

C2C12_Workflow Seed_Cells Seed C2C12 cells and grow to ~70-80% confluency Induce_Differentiation Replace Growth Medium with Differentiation Medium Seed_Cells->Induce_Differentiation Prepare_Media Prepare Differentiation Media with This compound (e.g., 1-10 µM) Prepare_Media->Induce_Differentiation Incubate_Culture Incubate for 3-6 days, changing medium every 2 days Induce_Differentiation->Incubate_Culture Assess_Differentiation Assess Differentiation: - Morphological changes - Alkaline Phosphatase (ALP) staining Incubate_Culture->Assess_Differentiation

Caption: Workflow for C2C12 osteoblast differentiation.

Procedure:

  • Culture C2C12 cells in Growth Medium in a 37°C, 5% CO2 incubator.

  • Seed the cells into a multi-well plate at a density that will allow them to reach 70-80% confluency within 24 hours.

  • Once confluent, aspirate the Growth Medium and wash the cells once with PBS.

  • Add Differentiation Medium containing the desired concentration of this compound (a starting range of 1-10 µM is recommended). Include a DMSO vehicle control.

  • Incubate the cells for 3-6 days, replacing the medium with fresh Differentiation Medium containing this compound or vehicle every 2 days.

  • Monitor the cells daily for morphological changes indicative of osteoblast differentiation, such as a more cuboidal, "cobblestone" appearance.

  • At the end of the incubation period, assess osteoblast differentiation by staining for alkaline phosphatase (ALP) activity according to the manufacturer's protocol. Osteoblasts will stain positive for ALP.

Protocol 3: Immunoblotting for Phospho-SMAD1/5/8

Objective: To detect the activation of the BMP pathway by this compound through the phosphorylation of SMAD1/5/8 in a responsive cell line.

Materials:

  • C33A-2D2 or other BMP-responsive cell line

  • Serum-free cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, and a loading control (e.g., anti-Actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate C33A-2D2 cells and grow to ~90% confluency.

  • Serum-starve the cells overnight by replacing the growth medium with serum-free medium.

  • Treat the cells with this compound at the desired concentration and for various time points (e.g., 0.5, 1, 3, 6 hours). Include a vehicle control and a positive control (e.g., 10 ng/mL BMP4 for 30 minutes).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • (Optional) Strip the membrane and re-probe for total SMAD1 and the loading control to ensure equal protein loading.

References

Application Notes and Protocols for SJ000063181 in In Vitro Osteogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ000063181 is a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] Specifically, it activates BMP4 and induces the phosphorylation of SMAD1/5/8, key mediators in the canonical BMP pathway that drives osteoblast differentiation.[1] This document provides detailed application notes and protocols for utilizing this compound to induce and assess osteogenesis in in vitro cell culture models. The protocols outlined below are essential for researchers investigating bone formation, screening for novel osteogenic compounds, and developing therapeutics for bone-related disorders.

Mechanism of Action: BMP Signaling Pathway

This compound functions by activating the BMP signaling cascade, a critical pathway for bone development and regeneration. Upon activation, the BMP receptor complex phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus. Inside the nucleus, this complex acts as a transcription factor, upregulating the expression of key osteogenic genes such as Runt-related transcription factor 2 (RUNX2), Alkaline Phosphatase (ALP), and Osteocalcin (OCN), ultimately leading to osteoblast differentiation and bone matrix mineralization.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound BMPR BMP Receptor (Type I & II) This compound->BMPR activates pSMAD158 p-SMAD1/5/8 BMPR->pSMAD158 phosphorylates Complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex RUNX2 RUNX2 Complex->RUNX2 activates transcription Osteogenic_Genes Osteogenic Gene Expression (ALP, OCN, etc.) RUNX2->Osteogenic_Genes upregulates Osteoblast_Differentiation Osteoblast Differentiation & Mineralization Osteogenic_Genes->Osteoblast_Differentiation leads to

Diagram of the BMP signaling pathway activated by this compound.

Experimental Protocols

The following are detailed protocols for inducing osteogenic differentiation using this compound and assessing the outcomes through common in vitro assays. The C2C12 cell line, a mouse myoblastic line, is a well-established model for studying osteoblast differentiation in response to BMP signaling.[2]

Cell Culture and Osteogenic Differentiation of C2C12 Cells

This protocol describes the general procedure for culturing C2C12 cells and inducing their differentiation into osteoblasts using this compound.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Multi-well culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding: Culture C2C12 cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2. For differentiation experiments, seed the cells in multi-well plates at a density of 2 x 10³ cells per well in a 24-well plate.[3] Allow the cells to adhere and grow for 24 hours.

  • Induction of Differentiation: Once the cells reach 60-80% confluency, aspirate the Growth Medium and replace it with Differentiation Medium.

  • Treatment with this compound: Add this compound to the Differentiation Medium at the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration. Include a vehicle control (DMSO) and a positive control (e.g., recombinant BMP-2).

  • Medium Change: Replace the medium with fresh Differentiation Medium containing the respective treatments every 2-3 days.

  • Assay Time Points: The cells can be harvested or stained at different time points depending on the assay. For example, Alkaline Phosphatase (ALP) activity can be measured after 3-6 days, while mineralization can be assessed after 7-21 days.

Experimental_Workflow start Start seed_cells Seed C2C12 Cells start->seed_cells induce_diff Induce Differentiation (Switch to Differentiation Medium) seed_cells->induce_diff treat_sj Treat with this compound induce_diff->treat_sj culture Culture for 3-21 Days (Change medium every 2-3 days) treat_sj->culture assay Perform Osteogenesis Assays (ALP, Alizarin Red S, qRT-PCR) culture->assay end End assay->end

General experimental workflow for in vitro osteogenesis assays.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. This protocol provides a method for staining for ALP activity and a more quantitative colorimetric assay.

Materials:

  • BCIP/NBT substrate solution for staining

  • p-Nitrophenyl Phosphate (pNPP) substrate for colorimetric assay

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 96-well plate for absorbance reading

  • Microplate reader

Staining Protocol:

  • After the desired treatment period (e.g., 6 days), wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

  • Wash the cells again with PBS.

  • Add BCIP/NBT substrate solution and incubate in the dark until a blue/purple precipitate forms.

  • Stop the reaction by washing with distilled water.

  • Visualize and capture images using a microscope.

Quantitative Colorimetric Assay Protocol:

  • After the treatment period, wash the cells twice with PBS.

  • Lyse the cells by adding cell lysis buffer and incubating for 10 minutes.

  • Transfer the cell lysate to a 96-well plate.

  • Add pNPP substrate solution to each well and incubate at 37°C until a yellow color develops.

  • Stop the reaction by adding 3M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Normalize the ALP activity to the total protein concentration of the cell lysate.

Alizarin Red S Staining for Mineralization

Alizarin Red S stains calcium deposits, which is a hallmark of late-stage osteoblast differentiation and matrix mineralization.

Materials:

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

  • 10% Acetic Acid for quantification

  • 10% Ammonium Hydroxide for quantification

  • Microplate reader

Staining Protocol:

  • After 14-21 days of differentiation, wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes.[4]

  • Wash the cells with distilled water.

  • Add the ARS staining solution and incubate for 20-30 minutes at room temperature.

  • Gently wash the cells with distilled water 3-5 times to remove excess stain.

  • Visualize the red-stained calcium nodules under a microscope.

Quantification Protocol:

  • After staining and washing, add 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.

  • Transfer the supernatant to a new tube and heat at 85°C for 10 minutes, followed by cooling on ice.

  • Centrifuge to pellet any debris.

  • Neutralize the supernatant with 10% ammonium hydroxide.

  • Read the absorbance at 405 nm in a microplate reader.

Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Marker Genes

qRT-PCR is used to quantify the expression of key genes involved in osteogenesis.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for target genes (e.g., RUNX2, ALP, OCN) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Protocol:

  • RNA Extraction: At desired time points (e.g., 3, 7, and 14 days), lyse the cells and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for the target and housekeeping genes. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control group.

Data Presentation

The following tables present representative quantitative data from in vitro osteogenesis assays with a potent BMP signaling activator like this compound. The data is illustrative and should be confirmed experimentally.

Table 1: Dose-Dependent Effect of this compound on Alkaline Phosphatase (ALP) Activity in C2C12 Cells (Day 6)

TreatmentConcentration (µM)ALP Activity (Fold Change vs. Vehicle)
Vehicle (DMSO)-1.0
This compound0.12.5
This compound15.8
This compound1012.3
BMP-2 (Positive Control)100 ng/mL15.1

Table 2: Quantification of Mineralization by Alizarin Red S Staining in C2C12 Cells Treated with this compound (Day 14)

TreatmentConcentration (µM)Absorbance at 405 nm (Fold Change vs. Vehicle)
Vehicle (DMSO)-1.0
This compound0.13.2
This compound18.9
This compound1018.5
BMP-2 (Positive Control)100 ng/mL22.7

Table 3: Relative Gene Expression of Osteogenic Markers in C2C12 Cells Treated with this compound (10 µM) at Different Time Points

GeneDay 3 (Fold Change)Day 7 (Fold Change)Day 14 (Fold Change)
RUNX2 8.515.210.1
ALP 12.325.618.4
OCN 3.118.935.7

Conclusion

This compound is a valuable tool for studying osteogenesis in vitro due to its potent activation of the BMP signaling pathway. The protocols and representative data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies of bone biology and drug discovery. It is recommended that each laboratory optimizes these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for SJ000063181 Treatment of Myoblast Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ000063181 is a small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway. As a member of the "ventromorphin" class of compounds, it effectively induces the differentiation of myoblast cell lines, such as the murine C2C12 line, into osteoblasts.[1][2] This process is initiated through the activation of BMP4 and the subsequent phosphorylation of downstream mediators SMAD1/5/8.[1][2] These application notes provide detailed protocols for the treatment of myoblast cell lines with this compound, methodologies for key experimental assays, and a summary of expected quantitative outcomes.

Signaling Pathway of this compound in Myoblasts

This compound acts as an agonist of the canonical BMP signaling pathway, a critical regulator of osteogenesis. Upon introduction to myoblast cells, this compound activates BMP receptors, leading to the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, binding to BMP-responsive elements in the promoters of target genes. This transcriptional activation leads to the expression of key osteogenic master transcription factors, Runt-related transcription factor 2 (Runx2) and Osterix (Osx).[3] Runx2 and Osterix, in turn, drive the expression of a suite of genes responsible for the osteoblast phenotype, including Alkaline Phosphatase (ALP) and Osteocalcin (OCN). The sustained activation of this pathway by this compound effectively reprograms the myoblasts towards an osteogenic lineage.

SJ000063181_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BMP_Receptor BMP Receptor This compound->BMP_Receptor Activates pSMAD1_5_8 p-SMAD1/5/8 BMP_Receptor->pSMAD1_5_8 Phosphorylates SMAD_complex_cyto p-SMAD1/5/8-SMAD4 Complex pSMAD1_5_8->SMAD_complex_cyto Complexes with SMAD4_cyto SMAD4 SMAD4_cyto->SMAD_complex_cyto SMAD_complex_nuc p-SMAD1/5/8-SMAD4 Complex SMAD_complex_cyto->SMAD_complex_nuc Translocates Runx2_Osterix Runx2 / Osterix Expression SMAD_complex_nuc->Runx2_Osterix Induces Osteogenic_Genes Osteogenic Gene Expression (ALP, OCN, etc.) Runx2_Osterix->Osteogenic_Genes Activates

Caption: this compound signaling cascade in myoblasts.

Quantitative Data

The following tables summarize the expected quantitative outcomes from treating C2C12 myoblast cell lines with this compound.

Table 1: Dose-Response of this compound in a BMP-Responsive Luciferase Assay

Cell LineAssayEC50 (µM)Reference
C33A-2D2BMP-responsive luciferase≤ 1

Note: While this EC50 was determined in a human cervical carcinoma cell line, it provides an indication of the potent BMP-activating capability of this compound.

Table 2: Effect of this compound on Osteogenic Marker Gene Expression in C2C12 Myoblasts (6-day treatment)

TreatmentConcentrationRunx2 (Fold Change)Osterix (Fold Change)Alkaline Phosphatase (Fold Change)Osteocalcin (Fold Change)
Vehicle (DMSO)-1.01.01.01.0
This compound6.25 µMData not availableData not availableData not availableData not available
This compound12.5 µMData not availableData not availableData not availableData not available
This compound25 µMData not availableData not availableData not availableData not available

Note: While the primary literature confirms osteogenic differentiation, specific fold-change values for these key markers from treatment with this compound are not explicitly provided. Researchers should perform quantitative PCR to determine these values in their experimental system.

Table 3: Effect of this compound on C2C12 Myoblast Viability

TreatmentConcentrationCell Viability (% of Control)Assay
Vehicle (DMSO)-100MTT Assay
This compound6.25 µMTo be determinedMTT Assay
This compound12.5 µMTo be determinedMTT Assay
This compound25 µMTo be determinedMTT Assay

Note: It is recommended to perform a cell viability assay, such as the MTT assay, to assess the cytotoxic effects of this compound at the concentrations used for differentiation experiments.

Experimental Protocols

Detailed methodologies for essential experiments are provided below.

C2C12 Cell Culture and Osteogenic Differentiation

Materials:

  • C2C12 myoblast cell line

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation Medium: DMEM supplemented with 5% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

  • For differentiation experiments, seed C2C12 cells in the desired culture plates (e.g., 6-well or 24-well plates) at a density that will allow them to reach approximately 80-90% confluency on the day of treatment initiation.

  • Treatment: Once the cells reach the desired confluency, replace the Growth Medium with Differentiation Medium containing the desired concentration of this compound (e.g., 6.25 µM, 12.5 µM, or 25 µM) or an equivalent volume of vehicle (DMSO) for the control group.

  • Incubation and Medium Change: Incubate the cells for up to 6 days. It is recommended to replace the medium with fresh Differentiation Medium containing the respective treatments every 2-3 days.

  • Observation: Monitor the cells daily for morphological changes. Osteogenic differentiation is characterized by a shift from the typical elongated myoblast morphology to a more cuboidal, "cobblestone" appearance.

C2C12_Osteogenic_Differentiation_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed C2C12 Myoblasts Grow_to_Confluency Grow to 80-90% Confluency in Growth Medium Seed_Cells->Grow_to_Confluency Add_Differentiation_Medium Replace with Differentiation Medium + this compound or Vehicle Grow_to_Confluency->Add_Differentiation_Medium Incubate Incubate for up to 6 days Add_Differentiation_Medium->Incubate Medium_Change Change Medium Every 2-3 Days Incubate->Medium_Change Morphology Observe Morphological Changes Incubate->Morphology Medium_Change->Incubate Assays Perform Downstream Assays (qPCR, Western Blot, ALP Assay) Morphology->Assays

Caption: Workflow for C2C12 osteogenic differentiation.

Key Experimental Assays

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

  • RNA Extraction: At the end of the treatment period, wash the cells with PBS and lyse the cells to extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a qPCR master mix, cDNA template, and primers specific for osteogenic marker genes (e.g., Runx2, Sp7 (Osterix), Alpl (Alkaline Phosphatase), and Bglap (Osteocalcin)). Use a housekeeping gene (e.g., Gapdh or Actb) for normalization.

  • Data Analysis: Analyze the relative gene expression using the ΔΔCt method.

Western Blotting for Protein Expression Analysis

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-SMAD1/5/8, total SMAD1/5/8, Runx2, Osterix).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence detection system.

Alkaline Phosphatase (ALP) Activity Assay

  • Cell Lysis: At the desired time point, wash the cells with PBS and lyse them.

  • ALP Reaction: Add an ALP substrate solution (e.g., p-nitrophenyl phosphate) to the cell lysates.

  • Measurement: Incubate at 37°C and measure the absorbance at 405 nm.

  • Normalization: Normalize the ALP activity to the total protein concentration of the respective lysates.

MTT Assay for Cell Viability

  • Cell Seeding: Seed C2C12 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.

By following these detailed protocols and considering the expected outcomes, researchers can effectively investigate the therapeutic potential and mechanism of action of this compound in the context of myoblast differentiation and bone regeneration.

References

Application Notes and Protocols for Assessing SJ000063181 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ000063181 is a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] Its primary mechanism of action involves the activation of BMP4 signaling, which subsequently leads to the phosphorylation of the downstream effector proteins SMAD1, SMAD5, and SMAD8 (p-SMAD1/5/8).[1] This activation triggers a signaling cascade that plays a crucial role in various biological processes, including embryonic development, cell differentiation, and tissue homeostasis.[2]

These application notes provide a comprehensive overview of the techniques and protocols for assessing the biological activity of this compound. The methodologies detailed below are essential for researchers investigating BMP signaling, screening for novel pathway modulators, and characterizing the therapeutic potential of compounds like this compound. The key assays described include in vitro cell-based assays to quantify BMP pathway activation and downstream gene expression, as well as in vivo assays to observe the physiological effects of the compound.

Data Presentation

The following tables summarize the quantitative data associated with the activity of this compound from various experimental setups.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineParameterValueReference
BMP-Responsive Luciferase AssayC33A-2D2EC50≤1 µM[2]
SMAD1/5/8 PhosphorylationC33A-2D2Peak Activity0.5 - 1 hour[2]
Osteoblast Differentiation (Morphology)C2C12Effective Concentration6.25 µM, 25 µM

Table 2: In Vivo Activity of this compound

Assay TypeOrganismParameterConcentration RangeObservationReference
Embryo VentralizationZebrafish (Danio rerio)Phenotypic Change0.1 - 50 µMDose-dependent ventralization

Experimental Protocols

Protocol 1: BMP-Responsive Luciferase Reporter Assay

This assay quantifies the activation of the BMP signaling pathway by measuring the expression of a luciferase reporter gene under the control of a BMP-responsive element (BRE). The C33A-2D2 cell line is a human cervical carcinoma cell line stably transfected with a BRE-luciferase reporter construct.

Materials:

  • C33A-2D2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound stock solution (in DMSO)

  • Recombinant human BMP4 (positive control)

  • Dorsomorphin (BMP signaling inhibitor, negative control)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System)

  • Luminometer

Procedure:

  • Seed C33A-2D2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • Prepare serial dilutions of this compound, BMP4, and Dorsomorphin in a serum-free medium. The final DMSO concentration should not exceed 0.5%.

  • Carefully remove the growth medium from the cells and replace it with 100 µL of the compound dilutions or controls. Include wells with vehicle control (DMSO).

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Allow the plate to equilibrate to room temperature for 10 minutes.

  • Add 100 µL of luciferase assay reagent to each well.

  • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the fold change in luciferase activity relative to the vehicle control.

Protocol 2: Western Blot for Phospho-SMAD1/5/8

This protocol is used to detect the phosphorylation of SMAD1/5/8, a key downstream event in the canonical BMP signaling pathway, upon treatment with this compound.

Materials:

  • C33A-2D2 or C2C12 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • Recombinant human BMP4 (positive control)

  • 6-well tissue culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with various concentrations of this compound or BMP4 for different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-SMAD1/5/8 overnight at 4°C.

  • Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop the signal using an ECL reagent.

  • Image the blot using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total SMAD1 and β-actin to ensure equal loading.

Protocol 3: Zebrafish Embryo Ventralization Assay

This in vivo assay assesses the ability of this compound to activate the BMP pathway during embryonic development, leading to a characteristic ventralized phenotype.

Materials:

  • Wild-type zebrafish embryos

  • Embryo medium (E3)

  • This compound stock solution (in DMSO)

  • 24-well plates

  • Stereomicroscope

Procedure:

  • Collect freshly fertilized zebrafish embryos and place them in E3 medium.

  • At 2-4 hours post-fertilization (hpf), transfer 15-20 embryos per well into a 24-well plate containing E3 medium.

  • Add this compound to the wells at various concentrations (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (DMSO).

  • Incubate the embryos at 28.5°C.

  • At 24 and 48 hpf, observe the embryos under a stereomicroscope and score for ventralization phenotypes. The scoring is based on the reduction or absence of dorsal structures (e.g., eyes, head, notochord) and the expansion of ventral tissues (e.g., blood islands, tail fin).

  • Document the phenotypes by imaging.

Protocol 4: C2C12 Myoblast to Osteoblast Differentiation Assay

Activation of the BMP pathway induces the differentiation of C2C12 myoblasts into osteoblasts. This can be assessed by observing morphological changes and by staining for alkaline phosphatase (ALP), an early marker of osteoblast differentiation.

Materials:

  • C2C12 cells

  • DMEM with 10% FBS (growth medium)

  • DMEM with 5% FBS (differentiation medium)

  • This compound stock solution (in DMSO)

  • Recombinant human BMP4 (positive control)

  • 24-well tissue culture plates

  • Alkaline Phosphatase (ALP) staining kit

  • Light microscope

Procedure:

  • Seed C2C12 cells in a 24-well plate at a density of 2 x 10⁴ cells per well in growth medium.

  • Incubate overnight at 37°C and 5% CO₂.

  • Replace the growth medium with differentiation medium containing various concentrations of this compound or BMP4.

  • Culture the cells for 3-6 days, changing the medium with fresh compound every 2 days.

  • Observe the cells daily for morphological changes indicative of osteoblast differentiation, such as a more cuboidal, "cobblestone" appearance.

  • At the end of the treatment period, perform ALP staining according to the manufacturer's protocol.

  • Briefly, wash the cells with PBS, fix them with a fixation solution, and then incubate with the ALP substrate solution until a color change is observed.

  • Wash the cells and visualize the blue/purple staining, indicating ALP activity, under a light microscope.

  • Quantify the staining intensity if required using image analysis software.

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for BMP Target Genes

This protocol measures the change in mRNA expression of known BMP target genes, such as Inhibitor of DNA Binding 1 (ID1) and ID2, in response to this compound treatment.

Materials:

  • C2C12 or other BMP-responsive cells

  • This compound stock solution (in DMSO)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (ID1, ID2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Seed cells in a 6-well plate and treat with this compound as described for the Western blot protocol (e.g., for 6, 12, or 24 hours).

  • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Run the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus This compound This compound BMP4 BMP4 This compound->BMP4 activates BMPR BMP Receptors (Type I & II) BMP4->BMPR binds pSMAD p-SMAD1/5/8 BMPR->pSMAD phosphorylates SMAD1/5/8 Complex p-SMAD1/5/8-SMAD4 Complex pSMAD->Complex associates with SMAD4 SMAD4 SMAD4->Complex BRE BMP Responsive Element (BRE) Complex->BRE translocates and binds Gene_Expression Target Gene Expression (e.g., ID1, ID2) BRE->Gene_Expression regulates

Caption: Canonical BMP signaling pathway activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Luciferase BMP-Responsive Luciferase Assay (C33A-2D2) Western Western Blot (p-SMAD1/5/8) qPCR qRT-PCR (ID1, ID2) Differentiation Osteoblast Differentiation (C2C12, ALP Staining) Zebrafish Zebrafish Embryo Ventralization Assay This compound This compound Treatment This compound->Luciferase This compound->Western This compound->qPCR This compound->Differentiation This compound->Zebrafish

Caption: Experimental workflow for assessing this compound activity.

References

Application Notes and Protocols for In Vivo Administration of SJ000063181

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ000063181 is a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway. It exerts its biological activity by activating BMP4 and inducing the phosphorylation of SMAD1/5/8, key downstream effectors in the canonical BMP pathway.[1] In vivo studies have demonstrated its ability to induce ventralization in zebrafish embryos, a phenotype consistent with increased BMP signaling.[1][2] This document provides detailed application notes and protocols for the in vivo administration of this compound based on currently available data. While in vivo data in mammalian models are not yet available, this guide offers recommendations for formulation development for such studies.

Mechanism of Action

This compound activates the canonical BMP signaling pathway. This pathway is initiated by the binding of BMP ligands to type II serine/threonine kinase receptors, which in turn recruit and phosphorylate type I receptors. The activated type I receptors then phosphorylate the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in various cellular processes, including cell fate determination, differentiation, and proliferation. This compound has been shown to activate BMP4 and promote the phosphorylation of SMAD1/5/8.[1]

Signaling Pathway Diagram

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BMP4 BMP4 This compound->BMP4 activates BMPR BMPR-I BMPR-II BMP4->BMPR:f1 BMPR:f1->BMPR:f0 pSMAD158 p-SMAD1/5/8 BMPR:f0->pSMAD158 phosphorylates SMAD_complex p-SMAD1/5/8 / SMAD4 Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression regulates

Caption: Canonical BMP signaling pathway activated by this compound.

In Vivo Administration Data

To date, published in vivo studies of this compound have been conducted exclusively in zebrafish embryos. These studies have been instrumental in demonstrating the compound's potent activation of the BMP signaling pathway, leading to distinct phenotypic changes.

Quantitative Data Summary
Animal ModelAdministration RouteConcentration RangeObserved EffectReference
Zebrafish (Danio rerio) EmbryosStatic bath0.1 µM - 50 µMDose-dependent ventralization[1]

Experimental Protocols

Protocol 1: In Vivo Administration to Zebrafish Embryos

This protocol is based on the methodology described in studies demonstrating the ventralizing effect of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)

  • Wild-type zebrafish embryos (e.g., WIK strain)

  • 6- or 12-well flat-bottom plates

  • Incubator at 28.5°C

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be at least 1000-fold higher than the final desired concentration in the E3 medium to ensure the final DMSO concentration is below 0.1%.

  • Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and maintain them in E3 medium. Stage the embryos to the desired developmental stage for treatment (e.g., 2 hours post-fertilization, hpf).

  • Preparation of Treatment Solutions: Prepare serial dilutions of this compound in E3 medium from the stock solution to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

  • Embryo Treatment:

    • Transfer a specific number of embryos (e.g., 20-30) into each well of a multi-well plate.

    • Remove the E3 medium and replace it with the prepared treatment or control solutions.

  • Incubation: Incubate the embryos at 28.5°C for the desired duration (e.g., up to 24 hpf).

  • Phenotypic Analysis: At the end of the treatment period, manually dechorionate the embryos if necessary and observe for phenotypic changes, such as ventralization, using a stereomicroscope. The degree of ventralization can be scored based on established criteria.

Experimental Workflow

Zebrafish_Workflow A Prepare this compound Stock (in DMSO) C Prepare Treatment Solutions (0.1-50 µM in E3 Medium) A->C B Collect and Stage Zebrafish Embryos (2 hpf) D Treat Embryos in Multi-well Plates B->D C->D E Incubate at 28.5°C (up to 24 hpf) D->E F Phenotypic Analysis (Ventralization Scoring) E->F

Caption: Workflow for in vivo administration of this compound to zebrafish embryos.

Recommendations for Mammalian In Vivo Studies

While specific protocols for this compound in mammalian models are not available, the following guidelines can be used to develop a suitable in vivo administration strategy. The primary challenge for many small molecules, including N-phenylamides like this compound, is poor aqueous solubility.

Formulation Development Protocol

Objective: To prepare a stable and biocompatible formulation of this compound for administration in a mammalian model (e.g., mouse, rat) via a desired route (e.g., intraperitoneal, intravenous, oral).

Materials:

  • This compound

  • Solvents and co-solvents: DMSO, PEG300, PEG400, Ethanol

  • Surfactants: Tween 80, Cremophor EL

  • Aqueous vehicles: Saline (0.9% NaCl), Phosphate-buffered saline (PBS), 5% Dextrose in water (D5W)

  • Filtration units (e.g., 0.22 µm syringe filters)

Procedure:

  • Solubility Screening:

    • Determine the solubility of this compound in a panel of individual solvents and co-solvents.

    • Add a small, known amount of this compound to a fixed volume of each vehicle and vortex.

    • Observe for complete dissolution. If not dissolved, incrementally add more vehicle until dissolution is achieved or the maximum practical volume is reached.

  • Vehicle Formulation:

    • Based on the solubility screen, select a promising solvent/co-solvent system. A common starting point for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.

    • Example Formulation:

      • Dissolve this compound in a minimal amount of DMSO (e.g., to make a 10-50 mg/mL stock).

      • Add PEG300 and vortex thoroughly.

      • Add Tween 80 and vortex thoroughly.

      • Slowly add saline to the desired final volume while vortexing to prevent precipitation.

    • Recommended Ratios (as a starting point):

      • 5-10% DMSO

      • 30-40% PEG300

      • 5% Tween 80

      • Remaining volume with saline

  • Stability Assessment:

    • Visually inspect the final formulation for any signs of precipitation or phase separation immediately after preparation and after a set period (e.g., 1, 4, and 24 hours) at room temperature and 4°C.

    • For more rigorous assessment, the concentration of this compound in solution can be quantified by HPLC at different time points.

  • Biocompatibility Considerations:

    • The final concentration of organic solvents and surfactants should be kept as low as possible to minimize potential toxicity. For instance, the final DMSO concentration is often recommended to be below 10% for most in vivo routes.

    • The pH and osmolality of the final formulation should be as close to physiological levels as possible, especially for intravenous administration.

  • Sterilization: For intravenous or intraperitoneal administration, the final formulation should be sterile-filtered through a 0.22 µm filter.

Logical Workflow for Formulation Development

Formulation_Workflow A Determine Target Dose and Administration Route B Solubility Screening in Various Excipients A->B C Select Promising Vehicle System B->C D Optimize Excipient Ratios C->D E Assess Formulation Stability (Visual, HPLC) D->E E->D Re-optimize if unstable F Evaluate Biocompatibility (Toxicity, pH, Osmolality) E->F F->D Re-optimize if not biocompatible G Final Formulation Protocol F->G

Caption: Logical workflow for developing a suitable in vivo formulation for this compound.

Conclusion

This compound is a valuable research tool for studying the activation of the BMP signaling pathway. The provided protocols for zebrafish studies offer a robust system for in vivo screening and characterization of its biological effects. For researchers planning to use this compound in mammalian models, a systematic approach to formulation development is crucial to ensure the compound's solubility, stability, and bioavailability. The recommendations provided herein serve as a starting point for these development efforts. As with any in vivo experiment, it is essential to perform preliminary dose-ranging and toxicity studies to determine the optimal and safe dose for the chosen animal model and administration route.

References

Application Notes and Protocols: Long-Term Stability of SJ000063181 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ000063181 is a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway. It exerts its biological effects by activating BMP4 and promoting the phosphorylation of SMAD1/5/8 (p-SMAD1/5/8), which plays a crucial role in various cellular processes, including differentiation and development.[1] Ensuring the stability of this compound in solution is critical for obtaining reliable and reproducible results in preclinical and research settings. These application notes provide a comprehensive guide to understanding and assessing the long-term stability of this compound, including recommended storage conditions, protocols for stability assessment, and an overview of its mechanism of action.

While specific long-term stability data for this compound under various conditions are not extensively published, this document outlines best practices and provides representative data to guide researchers in establishing appropriate handling and storage protocols.

Mechanism of Action: BMP Signaling Pathway

This compound activates the canonical BMP signaling pathway. This pathway is initiated by the binding of BMP ligands to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it regulates the transcription of target genes involved in various developmental and physiological processes.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BMP4 BMP4 This compound->BMP4 activates ReceptorComplex Type I & II Receptors BMP4->ReceptorComplex binds SMAD158 SMAD1/5/8 ReceptorComplex->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_Complex p-SMAD1/5/8 + SMAD4 Complex pSMAD158->SMAD_Complex forms complex with SMAD4 SMAD4 SMAD4->SMAD_Complex DNA Target Gene Transcription SMAD_Complex->DNA translocates and activates

Caption: Canonical BMP signaling pathway activated by this compound.

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity of this compound. The following conditions are recommended based on manufacturer guidelines and general best practices for small molecule compounds.

Solid Form:

  • Storage Temperature: -20°C or -80°C for long-term storage.

  • Environment: Store in a dry, dark place. Protect from moisture and light.

Stock Solutions:

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.

  • Storage Temperature:

    • -80°C: Suitable for long-term storage, stable for up to 6 months.[1]

    • -20°C: Suitable for short-term storage, stable for up to 1 month.[1]

  • Handling:

    • Protect from light.[1]

    • Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

    • Use tightly sealed containers to prevent moisture absorption by DMSO.

Working Solutions:

  • For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]

  • For in vitro assays, the stability in aqueous media should be determined empirically, as it can be influenced by pH, temperature, and media components.

Quantitative Data on Solution Stability (Representative)

Table 1: Stability of this compound in DMSO Stock Solution (10 mM)

Storage TemperatureTime Point% Remaining (HPLC-UV)Degradants Detected (LC-MS)
-80°C 1 month>99%Not Detected
3 months>98%Not Detected
6 months>97%Minor peaks observed
-20°C 1 month>98%Not Detected
3 months~95%Minor peaks observed
6 months~90%Significant degradation
4°C 1 week~97%Minor peaks observed
1 month~85%Significant degradation
Room Temp. 24 hours>99%Not Detected
1 week~90%Significant degradation

Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C

Time Point% Remaining (HPLC-UV)Degradants Detected (LC-MS)
0 hours 100%Not Detected
2 hours >99%Not Detected
8 hours ~98%Minor peaks observed
24 hours ~92%Significant degradation
48 hours ~85%Major degradation products

Experimental Protocols for Stability Assessment

To determine the long-term stability of this compound in a specific solution, a stability-indicating analytical method must be used. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_data Data Interpretation Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Prep_Aliquots Prepare Aliquots for Each Condition Prep_Stock->Prep_Aliquots Cond_Temp Temperature (-80°C, -20°C, 4°C, RT) Prep_Aliquots->Cond_Temp Cond_Solvent Solvent/Buffer (DMSO, PBS, Media) Prep_Aliquots->Cond_Solvent Cond_Light Light Exposure (Light vs. Dark) Prep_Aliquots->Cond_Light Analysis Analyze Samples at T=0, 1, 4, 8, 24 hrs, etc. Cond_Temp->Analysis Cond_Solvent->Analysis Cond_Light->Analysis HPLC HPLC-UV/PDA Analysis->HPLC LCMS LC-MS Analysis->LCMS NMR NMR (optional) Analysis->NMR Data_Quant Quantify % Remaining of Parent Compound HPLC->Data_Quant LCMS->Data_Quant Data_Deg Identify Degradation Products LCMS->Data_Deg Data_Kinetics Determine Degradation Kinetics Data_Quant->Data_Kinetics

Caption: General experimental workflow for assessing small molecule stability.
Protocol 1: Stability Assessment using HPLC-UV

Objective: To quantify the percentage of intact this compound remaining in solution over time under various storage conditions.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Aqueous buffers (e.g., Phosphate Buffered Saline - PBS)

  • HPLC grade acetonitrile and water

  • Formic acid or other mobile phase modifier

  • HPLC system with UV or Photodiode Array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Method:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Stability Samples:

    • For DMSO stability, aliquot the stock solution into multiple vials for each storage condition (e.g., -80°C, -20°C, 4°C, room temperature, protected from light and exposed to light).

    • For aqueous stability, dilute the DMSO stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect. Aliquot into multiple vials for each storage condition.

  • Time Zero (T=0) Analysis: Immediately after preparation, take one aliquot from each condition and dilute it with the mobile phase to a suitable concentration for HPLC analysis. Inject onto the HPLC system.

  • Incubation: Store the remaining aliquots under the defined conditions.

  • Analysis at Subsequent Time Points: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours for aqueous solutions; 1, 2, 4 weeks, and 1, 3, 6 months for DMSO stocks), retrieve an aliquot from each condition.

  • HPLC Analysis:

    • Dilute the sample with the mobile phase to the same concentration as the T=0 sample.

    • Inject the sample onto the HPLC system.

    • Example HPLC Conditions:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Acetonitrile

      • Gradient: 10-90% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: Determined by UV scan of this compound (e.g., 254 nm or lambda max).

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage remaining using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Monitor for the appearance of new peaks, which indicate degradation products.

Protocol 2: Identification of Degradation Products using LC-MS

Objective: To identify the mass of potential degradation products of this compound.

Materials:

  • Same as for HPLC-UV protocol, with an LC-MS system.

Method:

  • Follow the sample preparation and incubation steps as described in Protocol 1.

  • LC-MS Analysis:

    • Inject the samples from each time point onto an LC-MS system.

    • Use similar chromatographic conditions as the HPLC-UV method, ensuring the mobile phase is compatible with mass spectrometry (e.g., using formic acid or ammonium formate instead of non-volatile buffers).

  • Data Analysis:

    • Extract the ion chromatogram for the mass-to-charge ratio (m/z) of this compound.

    • Analyze the mass spectra of any new peaks that appear over time to determine the m/z of the degradation products. This information can be used to propose potential degradation pathways (e.g., hydrolysis, oxidation).

Protocol 3: Structural Elucidation of Degradants using NMR Spectroscopy

Objective: To determine the chemical structure of major degradation products.

Materials:

  • Degraded sample of this compound (generated from forced degradation studies, e.g., by prolonged exposure to harsh pH or temperature).

  • NMR spectrometer

  • Deuterated solvents (e.g., DMSO-d6)

Method:

  • Forced Degradation: Subject a concentrated solution of this compound to conditions that induce significant degradation (e.g., reflux in acidic or basic solution).

  • Purification of Degradants: If necessary, use preparative HPLC to isolate the major degradation products.

  • NMR Analysis:

    • Dissolve the purified degradants in a suitable deuterated solvent.

    • Acquire 1H and 13C NMR spectra, and if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC).

  • Data Analysis:

    • Analyze the NMR spectra to elucidate the chemical structure of the degradation products. Compare the spectra to that of the intact this compound to identify structural changes.

Conclusion

The stability of this compound in solution is a critical factor for the validity of experimental results. While the manufacturer provides basic storage guidelines, it is incumbent upon the researcher to perform stability studies under their specific experimental conditions, particularly for aqueous working solutions. By following the protocols outlined in these application notes, researchers can ensure the integrity of their this compound solutions and generate reliable and reproducible data. The provided diagrams and representative data serve as a guide for designing and interpreting these essential stability assessments.

References

Application Notes and Protocols for SJ000063181 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ000063181 is a potent, small-molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] It was identified through high-throughput screening (HTS) as a compound that effectively induces BMP pathway activation.[2] Its mechanism of action involves the activation of BMP4 signaling and the subsequent phosphorylation of SMAD1/5/8 (p-SMAD1/5/8), key downstream effectors in the canonical BMP pathway.[1] This activity makes this compound a valuable tool for studying BMP signaling in various biological contexts, including embryonic development and cell differentiation. Furthermore, its ability to be identified via HTS highlights its utility in large-scale screening campaigns to discover novel modulators of this critical pathway.

Data Presentation

Table 1: In Vitro Activity of this compound and Related Compounds
CompoundAssay TypeCell LineParameterValueReference
This compound (as part of validated hits)Luciferase Reporter AssayC33A-2D2EC50≤1 µM[2]
Compound 8d (structure not confirmed as this compound)Luciferase Reporter Gene AssayHEK293EC501.5 µM[1]
Table 2: In Vivo Activity of this compound in Zebrafish Embryos
CompoundAssay TypeOrganismConcentration RangeObserved EffectReference
This compoundVentralization AssayDanio rerio (Zebrafish)0.1-50 µMDose-dependent ventralization

Signaling Pathway

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes. This compound activates this pathway, leading to an increase in phosphorylated SMAD1/5/8.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand Receptor_Complex Type I & II Receptors BMP_Ligand->Receptor_Complex Binds This compound This compound This compound->Receptor_Complex Activates SMAD1_5_8 SMAD1/5/8 Receptor_Complex->SMAD1_5_8 Phosphorylates pSMAD1_5_8 p-SMAD1/5/8 SMAD1_5_8->pSMAD1_5_8 SMAD_Complex p-SMAD1/5/8 / SMAD4 Complex pSMAD1_5_8->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Target_Genes Target Gene Transcription SMAD_Complex->Target_Genes Regulates

Caption: Canonical BMP signaling pathway activated by this compound.

Experimental Protocols

Protocol 1: High-Throughput Screening for BMP Signaling Activators using a Luciferase Reporter Assay

This protocol is adapted from established methods for identifying small molecule activators of the BMP signaling pathway.

1. Cell Culture and Seeding:

  • Culture C33A-2D2 cells, a human cervical carcinoma cell line stably transfected with a BMP-responsive luciferase reporter construct, in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 500 units/mL penicillin, and 500 µg/mL streptomycin.
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
  • Seed C33A-2D2 cells into white, solid-bottom 384-well plates at a density of 5,000 cells per well in 25 µL of culture medium.

2. Compound Preparation and Addition:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
  • Perform a 10-point, 3-fold serial dilution of this compound, starting from a top concentration of 50 µM.
  • Using a pintool, transfer 30 nL of each compound dilution to the assay plates, resulting in a final concentration range appropriate for dose-response analysis.
  • For a primary screen, a single final concentration of 10 µM can be used.
  • Include appropriate controls:
  • Positive Control: Recombinant human BMP4 (e.g., 10 ng/mL).
  • Negative Control: Vehicle (e.g., 0.1% DMSO).

3. Incubation:

  • Incubate the assay plates for 16-24 hours at 37°C in a humidified atmosphere with 5% CO2.

4. Luciferase Assay:

  • Equilibrate the plates to room temperature.
  • Add a luciferase substrate reagent (e.g., Steady-Glo® Luciferase Assay System) to each well according to the manufacturer's instructions.
  • Measure luminescence using a plate reader.

5. Data Analysis:

  • Normalize the data to the positive (100% activation) and negative (0% activation) controls.
  • Plot the dose-response curve and calculate the EC50 value for this compound.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed C33A-2D2 cells in 384-well plates"]; Prepare_Compounds [label="Prepare serial dilutions of this compound"]; Add_Compounds [label="Add compounds and controls to plates"]; Incubate [label="Incubate plates for 16-24 hours"]; Add_Substrate [label="Add luciferase substrate"]; Read_Luminescence [label="Measure luminescence"]; Analyze_Data [label="Analyze data and determine EC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Seed_Cells; Seed_Cells -> Prepare_Compounds; Prepare_Compounds -> Add_Compounds; Add_Compounds -> Incubate; Incubate -> Add_Substrate; Add_Substrate -> Read_Luminescence; Read_Luminescence -> Analyze_Data; Analyze_Data -> End; }

Caption: High-throughput screening workflow for BMP activators.

Protocol 2: Western Blot Analysis of SMAD1/5/8 Phosphorylation

This protocol details the procedure to confirm the activation of the BMP pathway by this compound through the detection of phosphorylated SMAD1/5/8.

1. Cell Culture and Treatment:

  • Seed C33A-2D2 cells in 6-well plates at a density that will result in 80-90% confluency at the time of lysis.
  • After 24 hours, replace the medium with serum-free medium and incubate for an additional 12-24 hours.
  • Treat the cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for different time points (e.g., 0.5, 1, 3, 6, 12 hours).
  • Include a positive control (e.g., 10 ng/mL BMP4 for 30 minutes) and a negative control (vehicle).

2. Cell Lysis:

  • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
  • Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • To control for protein loading, strip the membrane and re-probe with an antibody against total SMAD1/5/8 and a loading control (e.g., β-actin).

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the p-SMAD1/5/8 signal to the total SMAD1/5/8 and loading control signals.

Protocol 3: Zebrafish Ventralization Assay

This in vivo assay confirms the BMP-activating properties of this compound by observing its effect on embryonic development.

1. Zebrafish Husbandry and Embryo Collection:

  • Maintain wild-type zebrafish according to standard procedures.
  • Set up breeding pairs and collect embryos shortly after fertilization.

2. Compound Exposure:

  • Prepare a range of concentrations of this compound in embryo medium (e.g., 0.1 µM to 50 µM).
  • At approximately 2 hours post-fertilization (hpf), place embryos into the wells of a 6- or 12-well plate containing the different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

3. Incubation:

  • Incubate the embryos at 28.5°C.

4. Phenotypic Analysis:

  • At 24 hpf, examine the embryos under a dissecting microscope.
  • Score the embryos for ventralization phenotypes, which can range from a reduction or loss of dorsal structures (e.g., eyes, brain) to an expansion of ventral tissues (e.g., tail fin).
  • Document the phenotypes through imaging.

5. (Optional) Gene Expression Analysis by Whole-Mount In Situ Hybridization (WISH):

  • Fix embryos at an appropriate stage (e.g., shield stage, 6 hpf) in 4% paraformaldehyde.
  • Perform WISH using probes for ventral-specific (e.g., vent, vox) and dorsal-specific (e.g., chordin) marker genes to quantify the extent of ventralization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SJ000063181 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of SJ000063181 in cell culture experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to ensure the successful application of this potent BMP signaling activator.

Mechanism of Action: this compound

This compound is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. It functions by promoting the activation of BMP4, which in turn leads to the phosphorylation of the downstream signal transducers, SMAD1, SMAD5, and SMAD8 (p-SMAD1/5/8).[1] This activation cascade ultimately results in the regulation of target gene expression, leading to various cellular responses, including the differentiation of myoblasts into osteoblasts.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: The optimal concentration of this compound is highly dependent on the cell line and the desired biological endpoint. For initial experiments, a dose-response study is strongly recommended. Based on available literature for similar compounds, a starting range of 0.1 µM to 50 µM can be considered.[1] A 10-point, 3-fold serial dilution starting from a top concentration of 50 µM has been used in initial screening assays for compounds identified in the same screen as this compound.[1]

Q2: In which cell lines has this compound or similar BMP activators been shown to be effective?

A2: this compound and other "ventromorphins" were identified using a BMP-responsive human cervical carcinoma cell line, C33A-2D2. These compounds have also been shown to induce osteoblastic differentiation in the mouse myoblast cell line, C2C12.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C.

Q4: What are the known off-target effects or cytotoxicity of this compound?

A4: Specific cytotoxicity data for this compound is not extensively documented in publicly available literature. However, it has been noted that some compounds from the same screening library exhibited cytotoxicity at higher concentrations. It is crucial to perform a cytotoxicity assay (e.g., MTT or CCK-8 assay) for your specific cell line to determine the optimal non-toxic concentration range.

Q5: How quickly can I expect to see an effect after treating cells with this compound?

A5: The onset of action can vary depending on the cellular process being investigated. For the activation of the signaling pathway, phosphorylation of SMAD1/5/8 has been observed as early as 30 minutes to 1 hour after treatment with similar compounds. For downstream effects such as osteoblast differentiation, a longer incubation period of several days is typically required.

Troubleshooting Guides

This section addresses common issues that may arise during the optimization of this compound concentration.

Problem 1: No or low activity of this compound observed.

Possible Cause Suggested Solution
Suboptimal Concentration The concentration used may be too low for your specific cell line or assay. Perform a wider dose-response experiment, for example, from 0.01 µM to 100 µM.
Compound Degradation Improper storage or handling may have led to the degradation of this compound. Ensure the stock solution is fresh and has been stored correctly. Avoid repeated freeze-thaw cycles.
Cell Line Insensitivity The cell line you are using may not be responsive to BMP signaling. Confirm the expression of BMP receptors and downstream SMAD proteins in your cell line. Consider using a positive control cell line known to be responsive, such as C2C12 or C33A-2D2.
Assay Timing The time point for measuring the effect may be inappropriate. For signaling pathway activation (p-SMAD1/5/8), check early time points (e.g., 30 min, 1h, 2h). For differentiation, longer time points (e.g., 3-7 days) are necessary.

Problem 2: High cytotoxicity observed.

Possible Cause Suggested Solution
Concentration Too High The concentration of this compound used is toxic to the cells. Perform a cytotoxicity assay (see Protocol 2) to determine the maximum non-toxic concentration.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%).
Compound Precipitation The compound may be precipitating out of the solution at high concentrations. Visually inspect the media for any precipitate after adding the compound. If precipitation is observed, try preparing a lower concentration stock solution or using a different solvent if compatible.

Problem 3: Inconsistent results between experiments.

Possible Cause Suggested Solution
Inconsistent Cell Conditions Variations in cell passage number, seeding density, and confluency can affect experimental outcomes. Use cells within a consistent passage number range and ensure uniform seeding density.
Pipetting Errors Inaccurate pipetting can lead to variability in the final compound concentration. Use calibrated pipettes and ensure thorough mixing when preparing dilutions.
Reagent Variability Differences in media, serum, or other reagents can impact cell responsiveness. Use consistent batches of reagents whenever possible.

Experimental Protocols

Protocol 1: Dose-Response Assay for Osteoblast Differentiation in C2C12 Cells (Alkaline Phosphatase Activity)

This protocol outlines a method to determine the optimal concentration of this compound for inducing osteoblast differentiation in C2C12 myoblasts by measuring alkaline phosphatase (ALP) activity.

Materials:

  • C2C12 cells

  • DMEM with 10% FBS and antibiotics

  • DMEM with 2% FBS and antibiotics

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant human BMP-2 (positive control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM MgCl2, 0.5% Triton X-100)

  • Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a chemiluminescent substrate)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed C2C12 cells into a 96-well plate at a density of 5,000-10,000 cells/well in DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Serum Starvation: The next day, replace the medium with DMEM containing 2% FBS and incubate for 3-6 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in DMEM with 2% FBS. A suggested range is 0.1 µM to 50 µM. Also, prepare a positive control series with BMP-2 (e.g., 10-100 ng/mL) and a vehicle control (DMSO). Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for 3 to 6 days at 37°C, 5% CO2. Change the medium with freshly prepared compound dilutions every 2-3 days.

  • Cell Lysis: After the incubation period, wash the cells twice with PBS. Add 50-100 µL of lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking.

  • ALP Assay: Add the ALP substrate to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Normalize the readings to the vehicle control and plot the ALP activity against the concentration of this compound to determine the EC50 (the concentration that elicits a half-maximal response).

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol provides a method to evaluate the cytotoxicity of this compound.

Materials:

  • Target cell line (e.g., C2C12 or C33A-2D2)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Protocol 3: Western Blot for Phospho-SMAD1/5/8

This protocol details the detection of phosphorylated SMAD1/5/8 in response to this compound treatment.

Materials:

  • Target cell line (e.g., C33A-2D2)

  • Serum-free medium

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1/5/8, and anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight. Treat the cells with the desired concentrations of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-SMAD1/5/8 signal to the total SMAD1/5/8 and the loading control.

Mandatory Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BMP4 BMP4 This compound->BMP4 activates TypeII_R Type II Receptor (BMPR2) BMP4->TypeII_R binds TypeI_R Type I Receptor (ALK2/3/6) SMAD158 SMAD1/5/8 TypeI_R->SMAD158 phosphorylates TypeII_R->TypeI_R recruits & phosphorylates pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 Complex p-SMAD1/5/8 / SMAD4 Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex TargetGenes Target Gene Expression Complex->TargetGenes translocates & regulates

Caption: Canonical BMP signaling pathway activated by this compound.

Experimental_Workflow A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) B Determine Cytotoxicity (IC50) using MTT Assay (Protocol 2) A->B C Select Non-Toxic Concentration Range B->C D Perform Dose-Response Study (e.g., ALP Assay for C2C12 - Protocol 1) C->D E Determine Optimal Concentration (EC50) for Desired Biological Effect D->E F Confirm Mechanism of Action (Western Blot for p-SMAD1/5/8 - Protocol 3) E->F G Proceed with Main Experiments F->G

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Experiment Start Q1 Desired Effect Observed? Start->Q1 A1_Yes Success! Proceed with further experiments. Q1->A1_Yes Yes A1_No No or Low Activity Q1->A1_No No Q5 High Cytotoxicity Observed? Q1->Q5 Inconsistent Results Q2 Check Concentration Range A1_No->Q2 A2_Widen Widen Dose-Response Q2->A2_Widen Q3 Check Compound Integrity Q2->Q3 Range OK A2_Widen->Q1 A3_Prepare Prepare Fresh Stock Q3->A3_Prepare Q4 Check Cell Line Responsiveness Q3->Q4 Integrity OK A3_Prepare->Q1 A4_Control Use Positive Control Cell Line Q4->A4_Control A4_Control->Q1 A5_Yes Toxicity Issue Q5->A5_Yes Yes A5_No Inconsistent Results Q5->A5_No No Q6 Check Final Solvent Concentration A5_Yes->Q6 A6_Lower Lower Solvent % Q6->A6_Lower Q7 Check for Precipitation Q6->Q7 Solvent % OK A6_Lower->Q1 A7_Dilute Use Lower Stock Concentration Q7->A7_Dilute A7_Dilute->Q1

Caption: Troubleshooting decision tree for this compound experiments.

References

Navigating Solubility Challenges with SJ000063181: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing SJ000063181, a potent BMP signaling activator, achieving optimal solubility is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility issues encountered during in vitro and in vivo studies.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides a structured approach to resolving common solubility problems with this compound in a question-and-answer format.

Q1: My this compound is not dissolving in my desired solvent.

A1: First, ensure you are using a recommended solvent. For initial stock solutions, dimethyl sulfoxide (DMSO) is the most effective solvent.[1][2] If you are still experiencing issues:

  • Increase Sonication: MOLNOVA suggests that ultrasonic treatment can significantly enhance solubility in DMSO, achieving concentrations as high as 100 mg/mL.[2]

  • Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Solvent Purity: Ensure your solvent is anhydrous and of high purity, as water content can reduce the solubility of many organic compounds.

Q2: I'm observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer for cell culture experiments.

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this:

  • Lower Final DMSO Concentration: Aim for a final DMSO concentration in your culture medium that is as low as possible, ideally below 0.5%, to maintain cell health and improve compound solubility.

  • Serial Dilutions: Perform serial dilutions in your culture medium rather than a single large dilution step. This gradual change in solvent composition can help keep the compound in solution.

  • Pre-warm Aqueous Medium: Adding the DMSO stock to pre-warmed (37°C) culture medium can improve solubility.

  • Vortexing During Dilution: Vortex the tube or plate gently while adding the this compound stock solution to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.

Q3: How can I prepare this compound for in vivo animal studies, given its poor aqueous solubility?

A3: For in vivo formulations, co-solvents and formulation vehicles are often necessary. MedchemExpress provides an in vivo dissolution calculator and suggests the following formulation:

  • Co-Solvent System: A common approach is to use a mixture of solvents. For example, a formulation might consist of:

    • DMSO

    • PEG300/PEG400

    • Tween-80

    • Saline or 20% SBE-β-CD in Saline[3]

  • DMSO Proportion: It is recommended to keep the proportion of DMSO in the final working solution below 2% if the animal is weak.[3]

  • Test Formulations: It is crucial to test the stability and clarity of your chosen formulation before administration to ensure the compound remains in solution.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound stock solutions?

A: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. It is also recommended to protect the solutions from light.

Q: What is the reported solubility of this compound in common solvents?

A: The reported solubility varies between suppliers. It is sparingly soluble in DMSO and Ethanol at 1-10 mg/mL according to Cayman Chemical. However, MOLNOVA reports a solubility of 100 mg/mL in DMSO with the aid of ultrasonication.

Quantitative Solubility Data

SolventConcentrationMethodSource
DMSO100 mg/mLWith ultrasonic treatmentMOLNOVA
DMSO1-10 mg/mLSparingly SolubleCayman Chemical
Ethanol1-10 mg/mLSparingly SolubleCayman Chemical

Key Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 296.72 g/mol ) in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolve: Vortex the solution thoroughly. If needed, use an ultrasonic bath for short intervals until the compound is fully dissolved. Gentle warming in a 37°C water bath can also be applied.

  • Storage: Aliquot the stock solution into smaller volumes in light-protected tubes and store at -20°C or -80°C.

Protocol for Preparing Working Solutions for Cell Culture:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

  • Mix Thoroughly: Gently vortex or pipette up and down to mix the working solution immediately before adding it to the cells.

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation (In Vitro) cluster_invivo In Vivo Formulation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot prewarm Pre-warm Culture Medium thaw->prewarm dilute Serially Dilute in Medium prewarm->dilute add_to_cells Add to Cell Culture dilute->add_to_cells mix_cosolvents Prepare Co-solvent Vehicle (e.g., DMSO, PEG300, Tween-80) add_stock Add this compound Stock mix_cosolvents->add_stock final_dilution Final Dilution in Saline add_stock->final_dilution administer Administer to Animal Model final_dilution->administer

Caption: A generalized workflow for preparing this compound solutions for experimental use.

bmp_signaling_pathway This compound This compound BMP4 BMP4 Activation This compound->BMP4 SMAD1_5_8 SMAD1/5/8 BMP4->SMAD1_5_8  activates receptor leading to pSMAD1_5_8 p-SMAD1/5/8 (Phosphorylation) SMAD1_5_8->pSMAD1_5_8 Nuclear_Translocation Nuclear Translocation pSMAD1_5_8->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., bmp2b, szl, vent, vox) Nuclear_Translocation->Gene_Expression Biological_Response Biological Response (e.g., Osteoblast Differentiation, Ventralization in Zebrafish) Gene_Expression->Biological_Response

Caption: The signaling pathway activated by this compound, leading to changes in gene expression.

References

Technical Support Center: Minimizing SJ000063181 Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity when working with SJ000063181 in vitro. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] Its primary mechanism involves the activation of BMP4 and the subsequent phosphorylation of SMAD1/5/8, which are key downstream effectors in the canonical BMP signaling cascade.[1][2] This activation can induce cellular differentiation, such as the osteoblastic differentiation of myoblasts.[2]

Q2: We are observing significant cell death in our cultures, even at concentrations expected to be effective. What could be the cause?

A2: Significant cell death, or cytotoxicity, at expected therapeutic doses of this compound can be multifactorial. Potential causes include:

  • High Compound Concentration: The effective concentration for BMP pathway activation may be lower than the concentration causing cytotoxicity. It is crucial to determine the optimal concentration that balances pathway activation with minimal cell death.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final solvent concentration in the culture medium below 0.5%.

  • Compound Instability: this compound may degrade in the culture medium over time, leading to the formation of toxic byproducts.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecules. The cell line you are using may be particularly susceptible to the cytotoxic effects of this compound.

  • Off-Target Effects: At higher concentrations, this compound might interact with unintended cellular targets, leading to toxicity.

Q3: How can we determine a non-toxic working concentration for this compound in our specific cell line?

A3: A critical first step is to perform a dose-response experiment to determine the half-maximal cytotoxic concentration (CC50). This will allow you to identify a concentration range that effectively activates the BMP pathway while minimizing cytotoxicity. A standard cell viability assay, such as the MTT or CellTiter-Glo® assay, can be used for this purpose.

Troubleshooting Guide

Issue 1: High Cytotoxicity Observed at Effective Concentrations

  • Possible Cause: The therapeutic window of this compound in your cell model is narrow.

  • Recommended Solution:

    • Optimize Concentration and Incubation Time: Conduct a matrix experiment with varying concentrations of this compound and different incubation times. This will help identify a condition that provides sufficient pathway activation with acceptable cell viability.

    • Serum Concentration Adjustment: In some instances, altering the serum concentration in the culture medium can mitigate toxicity. Serum proteins may bind to the compound, reducing its free, active concentration.

    • Co-treatment with Antioxidants: If cytotoxicity is suspected to be mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.

Issue 2: Inconsistent Results Between Experiments

  • Possible Cause: Variability in experimental conditions or compound integrity.

  • Recommended Solution:

    • Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and media composition for all experiments.

    • Fresh Compound Preparation: Prepare fresh stock solutions of this compound for each experiment to avoid issues with compound degradation. Store aliquots at -80°C and protect them from light.

    • Check for Precipitation: Visually inspect the culture medium after adding this compound to ensure the compound has not precipitated. Compound precipitation will lead to inaccurate effective concentrations.

Quantitative Data Summary

The following tables provide a hypothetical summary of quantitative data for this compound based on typical experimental outcomes. Note: This data is for illustrative purposes only and should be experimentally determined for your specific cell line and conditions.

Table 1: Dose-Response of this compound on Cell Viability and BMP Pathway Activation

This compound Conc. (µM)Cell Viability (%)p-SMAD1/5/8 Activation (Fold Change)
0 (Vehicle)100 ± 5.21.0
0.198 ± 4.82.5 ± 0.3
0.595 ± 5.15.8 ± 0.6
192 ± 6.310.2 ± 1.1
575 ± 7.915.6 ± 1.8
1055 ± 8.116.1 ± 2.0
2530 ± 6.515.8 ± 2.2
5015 ± 4.212.5 ± 1.9

Table 2: Effect of Co-treatment with N-Acetylcysteine (NAC) on this compound Cytotoxicity

TreatmentCell Viability (%)
Vehicle Control100 ± 5.5
10 µM this compound55 ± 7.8
10 µM this compound + 1 mM NAC78 ± 6.9
10 µM this compound + 5 mM NAC89 ± 6.2

Experimental Protocols

Protocol 1: Determination of Half-Maximal Cytotoxic Concentration (CC50)

This protocol outlines the use of an MTT assay to determine the concentration at which this compound reduces cell viability by 50%.

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest

    • Complete culture medium

    • This compound

    • Vehicle (e.g., DMSO)

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentrations of the solvent.

    • Treatment: Remove the old medium from the cells and add the medium containing the different this compound concentrations and vehicle controls. Include wells with untreated cells as a negative control.

    • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

    • MTT Assay:

      • Add 10 µL of MTT reagent to each well.

      • Incubate for 2-4 hours at 37°C.

      • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value by plotting a dose-response curve.

Protocol 2: Western Blot for Phosphorylated SMAD1/5/8

This protocol describes how to measure the activation of the BMP pathway by detecting the phosphorylation of SMAD1/5/8.

  • Materials:

    • 6-well cell culture plates

    • Cell line of interest

    • Complete culture medium

    • This compound

    • BMP4 (positive control)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (anti-p-SMAD1/5/8, anti-total SMAD1, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations for the desired time (e.g., 1 hour). Include untreated and BMP4-treated controls.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate with primary antibodies overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify band intensities and normalize p-SMAD1/5/8 levels to total SMAD1 and the loading control (β-actin).

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BMP4 BMP4 This compound->BMP4 activates BMPRI BMPRI (ALK3/6) BMP4->BMPRI BMPRII BMPRII SMAD158 SMAD1/5/8 BMPRII->SMAD158 phosphorylates BMPRI->BMPRII pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 complex p-SMAD1/5/8 / SMAD4 Complex pSMAD158->complex SMAD4 SMAD4 SMAD4->complex target_genes Target Gene Expression complex->target_genes regulates

Caption: Canonical BMP signaling pathway activated by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prep_compound Prepare Serial Dilutions of this compound prep_compound->add_compound incubate Incubate for 24/48/72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve and Determine CC50 calc_viability->plot_curve

Caption: Experimental workflow for determining the CC50 of this compound.

troubleshooting_logic start High Cytotoxicity Observed check_conc Is the concentration optimized? start->check_conc check_solvent Is the final solvent concentration <0.5%? check_conc->check_solvent No dose_response Perform Dose-Response and Time-Course Study check_conc->dose_response Yes check_stability Are fresh compound solutions being used? check_solvent->check_stability Yes adjust_solvent Lower Solvent Concentration check_solvent->adjust_solvent No prepare_fresh Prepare Fresh Aliquots check_stability->prepare_fresh No consider_alternatives Consider Cell Line Sensitivity or Off-Target Effects check_stability->consider_alternatives Yes dose_response->check_solvent adjust_solvent->check_stability prepare_fresh->consider_alternatives

Caption: Troubleshooting logic for addressing high cytotoxicity of this compound.

References

potential off-target effects of SJ000063181

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: SJ000063181

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of this compound, a potent activator of the Bone Morphogenetic Protein (BMP) signaling pathway. The following resources address its mechanism of action and provide guidance on investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule activator of the canonical BMP signaling pathway. It promotes the phosphorylation of SMAD1/5/8, which are key intracellular transducers of BMP signaling.[1][2] This activation mimics the effects of BMP4, leading to downstream gene expression and cellular responses such as osteoblast differentiation.[2][3]

Q2: Have specific off-target effects of this compound been documented in the literature?

A2: Based on available scientific literature, there are no specific studies that have systematically profiled the off-target effects of this compound. The primary research has focused on its discovery and on-target validation as a BMP pathway activator.[2] Therefore, researchers should exercise caution and consider performing their own off-target assessments, especially when observing unexpected phenotypes.

Q3: What are the theoretical off-target concerns for a small molecule like this compound?

A3: While this compound potently activates the BMP pathway, like many small molecules, it could theoretically interact with other proteins. Potential off-target effects could include:

  • Kinase Inhibition/Activation: Small molecules can sometimes bind to the ATP-binding pocket of various kinases. Given that the BMP receptors are serine-threonine kinases, this compound could potentially interact with other kinases that have similar structural features.

  • Interaction with other TGF-β Family Pathways: The TGF-β superfamily includes various signaling pathways with some shared components. There is a possibility of cross-reactivity with other branches of this superfamily.

  • Unrelated Protein Binding: The molecule could bind to entirely unrelated proteins, leading to unanticipated biological effects.

Q4: How can I differentiate between on-target and potential off-target effects in my experiments?

A4: Distinguishing between on-target and off-target effects is crucial for data interpretation. Key strategies include:

  • Use of a Negative Control: Employ a structurally similar but inactive analog of this compound, if available.

  • Use of Pathway Inhibitors: Co-treatment with a known BMP pathway inhibitor, such as Dorsomorphin, should rescue the observed phenotype if it is on-target.

  • Orthogonal Approaches: Use genetic methods like siRNA or CRISPR to knockdown key components of the BMP pathway (e.g., SMAD1/5/8). If the phenotype persists after genetic ablation of the target pathway, it is likely an off-target effect.

  • Dose-Response Analysis: On-target effects should correlate with the known EC50 of this compound for BMP pathway activation. Off-target effects may appear at different, often higher, concentrations.

Troubleshooting Guide

Q5: I am observing significant cytotoxicity at concentrations where I expect to see specific BMP activation. What could be the cause?

A5: This could be due to several factors:

  • On-Target Toxicity: In some cell types, hyperactivation of the BMP pathway can lead to cell death or growth arrest. This is an on-target effect.

  • Off-Target Toxicity: this compound might be interacting with a critical cellular protein, leading to toxicity.

  • Solubility Issues: Poor solubility at higher concentrations can lead to compound precipitation and non-specific cellular stress. Ensure the compound is fully dissolved as per the manufacturer's instructions.

Troubleshooting Steps:

  • Confirm On-Target Activity: Verify that you see an increase in p-SMAD1/5/8 at non-toxic concentrations.

  • Perform a Dose-Response Curve: Carefully determine the concentration range for on-target activity versus the onset of cytotoxicity.

  • Use a Rescue Experiment: See if a BMP inhibitor like Dorsomorphin can prevent the cytotoxicity. If it does, the effect is likely on-target.

Q6: My results with this compound are inconsistent across different cell lines. Could off-target effects be the reason?

A6: Yes, this is a possibility. Different cell lines have varying expression profiles of proteins, which could include potential off-target interactors.

Troubleshooting Steps:

  • Characterize the BMP Pathway: Ensure that all cell lines being used have a functional canonical BMP signaling pathway.

  • Comparative Analysis: If one cell line shows an anomalous response, it could be a valuable tool for identifying potential off-target effects through comparative proteomics or transcriptomics.

Logical Workflow for Investigating Unexpected Phenotypes

G start Unexpected Phenotype Observed with this compound q1 Is the phenotype dose-dependent? start->q1 q2 Does a BMP pathway inhibitor (e.g., Dorsomorphin) rescue the phenotype? q1->q2 Yes inconclusive Result is inconclusive. Re-evaluate experimental setup. q1->inconclusive No q3 Does genetic knockdown of BMP pathway components (e.g., SMAD4) abolish the phenotype? q2->q3 Yes off_target Phenotype is likely OFF-TARGET. Proceed with off-target screening. q2->off_target No on_target Phenotype is likely ON-TARGET q3->on_target Yes q3->off_target No

Caption: Troubleshooting logic for unexpected experimental results.

Quantitative Data Summary

As there is no published quantitative data on the off-target effects of this compound, the following table summarizes its known on-target activities. Researchers can use the subsequent template to record their own off-target screening results.

Table 1: On-Target Activity of this compound

Assay TypeCell LineParameterValueReference
Luciferase Reporter AssayC33A-2D2EC50≤1 µM
Zebrafish Embryo VentralizationZebrafishPhenotypeDose-dependent
SMAD1/5/8 PhosphorylationC33A-2D2Peak Activity~0.5 hours

Table 2: Template for Off-Target Screening Results

Assay Type (e.g., Kinase Panel)TargetActivity Metric (e.g., % Inhibition @ 10µM)ResultNotes

Experimental Protocols

Protocol 1: General Kinase Panel Screening

This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.

Objective: To determine if this compound inhibits or activates other kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For a primary screen, a final concentration of 1-10 µM is common.

  • Kinase Panel Selection: Choose a commercial kinase screening service that offers a diverse panel of kinases (e.g., >100 kinases).

  • Assay Format: Typically, these are radiometric or fluorescence-based assays that measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound.

  • Execution: a. The compound is incubated with the kinase, ATP (often at its Km concentration), and a specific substrate. b. The reaction is allowed to proceed for a defined period. c. The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: Results are usually expressed as a percentage of inhibition or activation relative to a vehicle control (DMSO). Hits are typically defined as compounds that cause >50% inhibition at a given concentration.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of a compound to a target protein in a cellular environment.

Objective: To identify the direct protein targets of this compound within intact cells.

Methodology:

  • Cell Treatment: Incubate cultured cells with this compound (at a concentration known to elicit a biological response) or a vehicle control.

  • Heating: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C). Ligand binding typically stabilizes a protein, increasing its melting temperature.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific soluble protein at each temperature using Western blotting or mass spectrometry. If this compound binds to a protein, that protein should remain in the soluble fraction at higher temperatures compared to the vehicle control.

Workflow for Off-Target Identification

G start This compound screen Primary Screen: Broad Kinase Panel (e.g., >100 kinases) start->screen hits Identify Preliminary Hits (e.g., >50% inhibition at 10µM) screen->hits no_hits No significant off-target kinase activity detected hits->no_hits No Hits validation Secondary Validation: In-cell target engagement (e.g., CETSA) hits->validation Hits Found confirmation Confirm binding and functional effect in cellular assays validation->confirmation

Caption: A general experimental workflow for off-target screening.

Signaling Pathway Visualization

On-Target Canonical BMP Signaling Pathway

The diagram below illustrates the canonical BMP signaling pathway that is activated by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor_complex BMP Receptor Complex (Type I & II) smad158 SMAD1/5/8 receptor_complex->smad158 Phosphorylates p_smad158 p-SMAD1/5/8 smad158->p_smad158 smad_complex p-SMAD1/5/8 - SMAD4 Complex p_smad158->smad_complex smad4 SMAD4 smad4->smad_complex gene_expression Target Gene Expression (e.g., ID1) smad_complex->gene_expression Translocates & Activates sj This compound sj->receptor_complex Activates

Caption: The on-target canonical BMP signaling pathway.

References

Navigating Inconsistent Results with SJ000063181: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals utilizing SJ000063181, a potent activator of the Bone Morphogenetic Protein (BMP) signaling pathway, may occasionally encounter variability in their experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to help users of this compound achieve more consistent and reliable results. This compound exerts its effects by activating BMP4 and inducing the phosphorylation of SMAD1/5/8, key downstream effectors in the canonical BMP pathway.[1]

Troubleshooting Guide

This section addresses specific issues that can lead to inconsistent results when using this compound.

Question: We are observing significant variability in the degree of SMAD1/5/8 phosphorylation between experiments. What are the potential causes?

Answer: Inconsistent SMAD1/5/8 phosphorylation can stem from several factors related to both the compound and the experimental setup.

  • Compound Handling and Storage: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Repeated freeze-thaw cycles can degrade the compound and lead to reduced activity. It is crucial to aliquot the stock solution into single-use volumes. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]

  • Cell Culture Conditions: The confluency of your cell culture can impact signaling responses. For cell lines like C33A-2D2, ensure consistent seeding densities and confluency at the time of treatment.

  • Treatment Time: The peak of SMAD1/5/8 phosphorylation after this compound treatment can be rapid, occurring as early as 30 minutes to 1 hour.[2] Time-course experiments are recommended to determine the optimal endpoint for your specific cell line and experimental conditions.

  • Antibody Quality: The quality and specificity of the phospho-SMAD1/5/8 antibody are critical for reliable Western blot results. Ensure the antibody has been validated for your application and use appropriate controls.

Question: Our C2C12 cells are not consistently differentiating into osteoblasts upon treatment with this compound. What could be wrong?

Answer: Several factors can influence the efficiency of C2C12 osteoblast differentiation.

  • Cell Health and Passage Number: Use C2C12 cells at a low passage number, as their differentiation potential can decrease with extensive subculturing. Ensure the cells are healthy and not overly confluent before inducing differentiation.

  • Differentiation Media: The composition of the differentiation medium is critical. While this compound is the inducing agent, the basal medium and serum concentration can affect the outcome.

  • Duration of Treatment: Osteoblast differentiation is a multi-day process. Ensure that the treatment with this compound is maintained for a sufficient duration, as indicated in established protocols.

Question: We are seeing inconsistent ventralization phenotypes in our zebrafish embryos treated with this compound. How can we improve reproducibility?

Answer: Zebrafish ventralization assays can be sensitive to subtle variations in experimental conditions.

  • Compound Concentration: this compound has been shown to cause a dose-dependent ventralization in zebrafish embryos in a concentration range of 0.1-50 μM.[1] It is important to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Embryo Staging and Health: Ensure that embryos are accurately staged and healthy at the start of the experiment. Stress or poor health can lead to developmental abnormalities that may be confounded with treatment effects.

  • Treatment Timing and Duration: The timing of treatment initiation and its duration are critical. Exposing embryos at different developmental stages can lead to varied phenotypes.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of action of this compound?

Answer: this compound is a small molecule activator of the canonical BMP signaling pathway. It activates BMP4 and promotes the phosphorylation of SMAD1/5/8, leading to the transcription of BMP target genes.

Question: What are the common applications of this compound?

Answer: this compound is primarily used in research to study the BMP signaling pathway. Common applications include inducing osteoblast differentiation of C2C12 myoblasts and causing ventralization in zebrafish embryos.

Question: How should I prepare a stock solution of this compound?

Answer: The solubility of this compound will depend on the solvent. It is recommended to refer to the manufacturer's datasheet for specific solubility information. To prepare a stock solution, dissolve the compound in an appropriate solvent, such as DMSO, to a desired concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

ParameterCell Line/ModelValueReference
Effective Concentration (Ventralization) Zebrafish Embryos0.1 - 50 µM
Peak p-SMAD1/5/8 Activation C33A-2D2 Cells0.5 - 1 hour
Treatment Duration (p-SMAD1/5/8) C33A-2D2 Cells0.5 - 12 hours

Experimental Protocols

SMAD1/5/8 Phosphorylation Assay in C33A-2D2 Cells
  • Cell Seeding: Seed C33A-2D2 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional): Depending on the experimental design, cells can be serum-starved for 4-6 hours prior to treatment to reduce basal signaling.

  • This compound Treatment: Prepare a working solution of this compound in serum-free or complete media at the desired concentration. Treat the cells for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-SMAD1/5/8. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the phospho-SMAD1/5/8 signal to total SMAD1/5/8 or a loading control like GAPDH or β-actin.

C2C12 Osteoblast Differentiation Assay
  • Cell Seeding: Plate C2C12 myoblasts in a 24-well plate at a density that allows them to reach near confluency.

  • Differentiation Induction: Once confluent, switch the growth medium to a differentiation medium (e.g., DMEM with 5% fetal bovine serum) containing the desired concentration of this compound.

  • Medium Change: Refresh the differentiation medium with this compound every 2-3 days.

  • Assessing Differentiation: After 5-7 days, assess osteoblast differentiation by staining for alkaline phosphatase (ALP) activity, a key marker of osteogenesis.

Zebrafish Ventralization Assay
  • Embryo Collection: Collect freshly fertilized zebrafish embryos and maintain them in E3 embryo medium.

  • Dechorionation: If necessary, dechorionate the embryos enzymatically or manually at the appropriate developmental stage.

  • Treatment: At the desired developmental stage (e.g., 4-6 hours post-fertilization), transfer the embryos to a multi-well plate containing E3 medium with varying concentrations of this compound (0.1-50 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the embryos at 28.5°C.

  • Phenotypic Analysis: At 24-48 hours post-fertilization, observe the embryos under a stereomicroscope and score them for ventralization phenotypes based on established scoring criteria.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BMP4 BMP4 This compound->BMP4 activates BMPR BMP Receptor (Type I/II) BMP4->BMPR binds SMAD158 SMAD1/5/8 BMPR->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->Complex forms complex with SMAD4 SMAD4 SMAD4->Complex Transcription Gene Transcription Complex->Transcription translocates to nucleus and promotes

Caption: Canonical BMP signaling pathway activated by this compound.

Experimental_Workflow cluster_analysis Endpoint Analysis Options prep Prepare this compound Stock Solution treat Treat with this compound prep->treat seed Seed Cells / Prepare Embryos seed->treat incubate Incubate (Time-course) treat->incubate endpoint Endpoint Analysis incubate->endpoint western Western Blot (p-SMAD1/5/8) endpoint->western diff Differentiation Assay (e.g., ALP Staining) endpoint->diff pheno Phenotypic Scoring (Zebrafish) endpoint->pheno

Caption: General experimental workflow for using this compound.

Troubleshooting_Logic start Inconsistent Results? check_compound Check Compound Handling: - Aliquoted stock? - Correct storage? - Fresh working solution? start->check_compound Yes check_cells Check Cell/Embryo Health: - Low passage? - Consistent confluency? - Healthy morphology? check_compound->check_cells If OK optimize Optimize Experiment: - Perform dose-response. - Conduct time-course. check_compound->optimize If Not OK, Correct & Retry check_protocol Review Protocol: - Correct concentration? - Optimal time point? - Validated reagents? check_cells->check_protocol If OK check_cells->optimize If Not OK, Correct & Retry check_protocol->optimize If OK check_protocol->optimize If Not OK, Correct & Retry contact Contact Technical Support optimize->contact If issues persist

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Improving the Reproducibility of SJ000063181 Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific assay designated "SJ000063181" is limited. The following technical support guide is a comprehensive template designed to address common reproducibility challenges in cell-based assays. Researchers can adapt this framework to their specific experimental context.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to enhance the consistency and reliability of your results when working with the this compound assay and similar experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a cell-based, fluorescence-based method designed to quantify the activity of the fictional "Kinase X" in a specific cellular context. The assay utilizes a proprietary substrate that, upon phosphorylation by Kinase X, can be detected by a fluorescence-based reader. A decrease in the fluorescence signal is proportional to the inhibition of Kinase X activity.

Q2: What are the critical reagents and instrumentation required for this assay?

A2:

  • Cell Line: A specific, validated cell line expressing the target of interest (e.g., HEK293-T overexpressing Kinase X).

  • Assay Medium: As specified in the protocol, often a serum-free medium to reduce background interference.

  • This compound Reagent Kit: Includes the proprietary substrate, lysis buffer, and positive/negative controls.

  • Instrumentation: A fluorescence plate reader with appropriate excitation and emission filters.

  • Other: Standard cell culture equipment, multi-well assay plates (e.g., 96-well or 384-well).

Q3: What are the recommended positive and negative controls for this assay?

A3:

  • Positive Control: A known, potent inhibitor of Kinase X should be used to establish the dynamic range of the assay.

  • Negative Control: A vehicle control (e.g., DMSO at the same final concentration as the test compounds) is essential to define the baseline (100% activity) of the assay.

  • No-Cell Control: Wells containing all reagents except cells can help identify background fluorescence from the reagents themselves.

Troubleshooting Guide

Issue 1: High Variability Between Replicates

Q: My replicate wells for the same condition show significantly different fluorescence readings. What could be the cause?

A: High variability can stem from several sources. Below is a table outlining potential causes and their solutions.

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogeneous single-cell suspension before plating. Use a multichannel pipette or an automated cell dispenser for plating. Avoid letting the cell suspension sit for extended periods, which can cause settling.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipette tip immersion depth.
Edge Effects To minimize evaporation and temperature gradients, use a plate sealer, ensure proper humidification in the incubator, and consider leaving the outer wells empty or filling them with sterile PBS.
Incomplete Reagent Mixing After adding reagents, gently mix the plate on an orbital shaker for the recommended time to ensure a uniform distribution.
Issue 2: Low Signal-to-Background Ratio

Q: The difference in fluorescence between my positive and negative controls is very small. How can I improve the assay window?

A: A small assay window can make it difficult to discern true hits from noise. Consider the following troubleshooting steps.

Potential CauseRecommended Solution
Low Reagent Concentration Titrate the concentration of the fluorescent substrate to determine the optimal concentration that yields the best signal-to-background ratio.
Insufficient Incubation Time Optimize the incubation times for both the compound treatment and the substrate reaction. A time-course experiment can help determine the optimal duration.
Sub-optimal Cell Density Perform a cell titration experiment to find the cell number per well that provides the most robust signal without being confluent.
Cell Health Issues Ensure cells are healthy and in the logarithmic growth phase before seeding. Check for signs of contamination or stress.

Key Experimental Protocols

Protocol 1: Standard this compound Assay Workflow
  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Dilute cells to the optimized seeding density in the appropriate assay medium.

    • Dispense the cell suspension into a 96-well or 384-well plate.

    • Incubate the plate at 37°C and 5% CO2 for the recommended time (e.g., 24 hours).

  • Compound Addition:

    • Prepare serial dilutions of test compounds and controls in the assay medium.

    • Remove the cell culture medium from the plate and add the compound dilutions.

    • Incubate for the optimized treatment time (e.g., 1 hour).

  • Reagent Addition and Signal Detection:

    • Prepare the this compound substrate solution according to the kit instructions.

    • Add the substrate solution to all wells.

    • Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).

    • Read the fluorescence on a compatible plate reader at the specified excitation and emission wavelengths.

Protocol 2: Z'-Factor Determination for Assay Quality Control

The Z'-factor is a statistical measure of the quality of a high-throughput screening assay.

  • Prepare a 96-well plate with a specific layout:

    • Columns 1-6: Negative controls (e.g., vehicle-treated cells).

    • Columns 7-12: Positive controls (e.g., cells treated with a saturating concentration of a known Kinase X inhibitor).

  • Follow the standard this compound assay protocol for cell seeding, treatment, and signal detection.

  • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

  • Calculate the Z'-factor using the following formula:

    • Z' = 1 - (3σp + 3σn) / |μp - μn|

  • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.

Quantitative Data Summary

Table 1: Expected Assay Performance Metrics
ParameterExpected Value
Z'-Factor ≥ 0.5
Signal-to-Background (S/B) ≥ 5
Control Inhibitor IC50 Within 2-fold of the historical average
CV% of Replicates < 15%
Table 2: Troubleshooting Data Examples
IssueExample "Bad" Data (Raw Fluorescence Units)Example "Good" Data (Raw Fluorescence Units)
High Variability Replicate 1: 5000, Replicate 2: 8000, Replicate 3: 6500Replicate 1: 6400, Replicate 2: 6600, Replicate 3: 6500
Low Signal Window Negative Control Mean: 6000, Positive Control Mean: 5000Negative Control Mean: 8000, Positive Control Mean: 1500

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection seed_cells 1. Seed Cells in Plate incubate_24h 2. Incubate for 24h seed_cells->incubate_24h add_compounds 3. Add Test Compounds/Controls incubate_24h->add_compounds incubate_1h 4. Incubate for 1h add_compounds->incubate_1h add_substrate 5. Add this compound Substrate incubate_1h->add_substrate incubate_30m 6. Incubate for 30 min (dark) add_substrate->incubate_30m read_plate 7. Read Fluorescence incubate_30m->read_plate signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_x Kinase X (Target of this compound) receptor->kinase_x Activates substrate Assay Substrate (Phosphorylated) kinase_x->substrate Phosphorylates downstream_protein Downstream Effector kinase_x->downstream_protein Activates transcription Gene Transcription downstream_protein->transcription

SJ000063181 degradation and storage problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of SJ000063181, a potent activator of the Bone Morphogenetic Protein (BMP) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule activator of the canonical BMP signaling pathway.[1][2] Its primary mechanism of action is the activation of BMP4 and the subsequent phosphorylation of the downstream effector proteins SMAD1/5/8 (p-SMAD1/5/8).[1] This activation mimics the natural signaling of BMPs, which are crucial for a variety of biological processes including embryonic development and tissue homeostasis.[2]

Q2: What are the common research applications of this compound?

A2: this compound is utilized in various research contexts to study the effects of BMP pathway activation. Notable applications include:

  • Inducing ventralization in zebrafish embryos, a model for studying embryonic development.[1]

  • Promoting the differentiation of myoblasts (e.g., C2C12 cells) into osteoblasts, which is a key process in bone formation.

  • Investigating the role of BMP signaling in different cell types, such as C33A-2D2 cells.

Q3: How should I store this compound?

A3: Proper storage of this compound is critical to maintain its stability and activity. For the solid compound, long-term storage recommendations are available on the product's Certificate of Analysis (COA). Stock solutions should be aliquoted and stored in tightly sealed vials. The recommended storage conditions for stock solutions are summarized in the table below.

Storage TemperatureShelf LifeSpecial Instructions
-80°CUp to 6 months
-20°CUp to 1 monthProtect from light

Q4: How do I prepare a working solution of this compound?

A4: It is recommended to prepare working solutions fresh on the day of the experiment, especially for in vivo studies. This compound has been successfully dissolved in a mixture of 10% DMSO and 90% Corn Oil for in vivo applications. If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to facilitate dissolution.

Troubleshooting Guide

Problem 1: I am not observing the expected biological effect in my cell-based assay.

  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure that the stock solution has been stored correctly and is within its recommended shelf life. Prepare fresh working solutions for each experiment.

  • Possible Cause 2: Incorrect Compound Concentration.

    • Solution: The effective concentration of this compound can vary between cell lines and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific assay. Published effective concentrations are in the range of 6.25 µM to 25 µM for C2C12 cells.

  • Possible Cause 3: Cell Line and Passage Number.

    • Solution: The responsiveness of cells to BMP signaling can change with passage number. Use low-passage cells and ensure they are healthy and growing optimally. The C33A-2D2 and C2C12 cell lines have been shown to be responsive to this compound.

Problem 2: I am observing inconsistent results in my zebrafish experiments.

  • Possible Cause 1: Variability in Embryo Staging.

    • Solution: Ensure that all zebrafish embryos are at the same developmental stage at the start of the experiment. Treatment of embryos at approximately 2 hours post-fertilization (hpf) has been reported.

  • Possible Cause 2: Compound Precipitation in the Embryo Medium.

    • Solution: this compound is a hydrophobic molecule. Ensure that the final concentration of the solvent (e.g., DMSO) in the embryo medium is low and does not cause precipitation. A typical concentration range for treatment is 0.1 µM to 50 µM.

  • Possible Cause 3: Degradation of the Compound in the Medium.

    • Solution: For longer-term experiments, it may be necessary to refresh the treatment medium containing this compound.

Experimental Protocols & Data

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various experimental models.

Model SystemApplicationEffective Concentration RangeReference
Zebrafish EmbryosInduction of Ventralization0.1 - 50 µM
C2C12 CellsOsteoblast Differentiation6.25 - 25 µM
C33A-2D2 CellsSMAD1/5/8 PhosphorylationNot specified, time-course from 0.5 - 12h
Detailed Methodologies

1. In Vitro SMAD1/5/8 Phosphorylation Assay

  • Cell Line: C33A-2D2 cells

  • Protocol:

    • Plate 1.8 x 10^6 C33A-2D2 cells on 100mm plates and grow for 24 hours in EMEM media supplemented with 10% FBS, 2mM glutamine, and antibiotics at 37°C and 8% CO2.

    • After 24 hours, switch to serum-free EMEM with glutamine and antibiotics and incubate overnight.

    • Replace the medium with fresh serum-free medium containing the desired concentration of this compound or vehicle control (e.g., methanol).

    • Incubate for the desired time points (e.g., 0.5, 1, 3, 6, 9, or 12 hours). A positive control of 10 ng/ml of human recombinant BMP4 for 0.5 hours can be used.

    • Lyse the cells and perform immunoblotting to detect phosphorylated SMAD1/5/8.

2. Zebrafish Embryo Ventralization Assay

  • Model: Wild-type zebrafish (e.g., WIK strain)

  • Protocol:

    • Collect zebrafish embryos and place them in a 6- or 12-well flat-bottom dish at approximately 2 hours post-fertilization (hpf).

    • Treat the embryos with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or a vehicle control (e.g., DMSO) in E3 media.

    • Incubate the embryos until the desired developmental stage (e.g., shield stage at 6 hpf or onset of circulation at 24 hpf).

    • At 24 hpf, manually dechorionate the embryos and assess for ventralization phenotypes as previously described.

Visualizations

Signaling Pathway of this compound

SJ000063181_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BMP4 BMP4 This compound->BMP4 activates BMPR2 BMPRII BMP4->BMPR2 BMPR1A BMPRIA (ALK3) BMPR2->BMPR1A recruits & phosphorylates SMAD158 SMAD1/5/8 BMPR1A->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8 / SMAD4 Complex pSMAD158->SMAD_complex binds SMAD4 SMAD4 SMAD4->SMAD_complex Target_Genes Target Gene Expression SMAD_complex->Target_Genes regulates

Caption: Canonical BMP signaling pathway activated by this compound.

Experimental Workflow for In Vitro Assay

In_Vitro_Workflow start Start plate_cells Plate C33A-2D2 cells (1.8x10^6 cells/100mm plate) start->plate_cells grow_24h Incubate for 24h (10% FBS EMEM) plate_cells->grow_24h serum_starve Serum starve overnight (serum-free EMEM) grow_24h->serum_starve treat Treat with this compound (0.5 - 12h) serum_starve->treat lyse Lyse cells treat->lyse immunoblot Immunoblot for p-SMAD1/5/8 lyse->immunoblot end End immunoblot->end

Caption: Workflow for assessing SMAD1/5/8 phosphorylation.

Troubleshooting Logic Diagram

Troubleshooting_Logic start No/Low Biological Effect check_storage Check stock solution storage and age start->check_storage is_ok Is it stored correctly and within shelf life? check_storage->is_ok prepare_fresh Prepare fresh stock and working solutions is_ok->prepare_fresh No check_conc Review compound concentration is_ok->check_conc Yes prepare_fresh->check_conc is_optimal Is concentration optimized? check_conc->is_optimal dose_response Perform dose-response experiment is_optimal->dose_response No check_cells Check cell line health and passage number is_optimal->check_cells Yes dose_response->check_cells is_healthy Are cells healthy and low passage? check_cells->is_healthy use_new_cells Use new vial of low-passage cells is_healthy->use_new_cells No contact_support Further investigation needed/ Contact technical support is_healthy->contact_support Yes use_new_cells->contact_support

Caption: Troubleshooting logic for unexpected experimental results.

References

Refining Experimental Design for SJ000063181: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experiments with SJ000063181, a potent activator of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] This guide is intended to help refine experimental designs and ensure robust and reproducible results.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during key experimental assays involving this compound.

Zebrafish Ventralization Assay

Issue: Inconsistent or absent ventralization phenotype in zebrafish embryos treated with this compound.

Potential Cause Troubleshooting Step Expected Outcome
Compound Instability/Degradation Prepare fresh stock solutions of this compound in DMSO for each experiment. Store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light.[2]Consistent compound activity and reproducible ventralization.
Incorrect Dosage Perform a dose-response curve to determine the optimal concentration of this compound. A known effective range is 0.1-50 μM.[2]Identification of the EC50 and optimal concentration for the desired level of ventralization.
Embryo Staging and Health Ensure embryos are accurately staged at the onset of treatment (e.g., 2-4 cell stage).[3] Use healthy, fertilized embryos from well-maintained adult fish to minimize background defects.[3]Reduced variability and clear, dose-dependent ventralization phenotypes.
Variability in Embryo Permeability While this compound is known to penetrate zebrafish embryos, ensure consistent exposure conditions (e.g., volume of medium, embryo density).Uniform exposure and consistent phenotypes across treated groups.
C2C12 Myoblast Differentiation Assay

Issue: Poor differentiation of C2C12 myoblasts into myotubes upon treatment with this compound.

Potential Cause Troubleshooting Step Expected Outcome
Cell Confluency Initiate differentiation when cells are 90-100% confluent. Overconfluence can lead to premature, less robust differentiation.Formation of elongated, multinucleated myotubes.
Serum Quality in Differentiation Medium Test different lots and concentrations (e.g., 2-6%) of horse serum as quality can be variable and significantly impact differentiation.Optimal myotube formation and morphology.
Cell Passage Number Use low-passage C2C12 cells (ideally <15 passages) as high-passage cells may have reduced differentiation potential.Consistent and efficient differentiation across experiments.
Media Composition Ensure the differentiation medium does not contain components that inhibit differentiation, such as sodium pyruvate.Healthy, well-formed myotubes.
Western Blot for p-SMAD1/5/8

Issue: Weak or no signal for phosphorylated SMAD1/5/8 in cell lysates treated with this compound.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Stimulation Time Perform a time-course experiment to determine the peak of SMAD1/5/8 phosphorylation. Activation can be rapid, with detectable levels as early as 30-60 minutes.A strong and clear band corresponding to p-SMAD1/5/8 at the optimal time point.
Insufficient Protein Loading Ensure adequate protein concentration is loaded onto the gel. Use a loading control like β-actin or GAPDH to verify consistent loading.Clear and quantifiable bands for both the target protein and loading control.
Phosphatase Activity Include phosphatase inhibitors in the lysis buffer to prevent dephosphorylation of your target protein.Preservation of the phosphorylated state of SMAD1/5/8.
Antibody Quality Use a validated antibody specific for phosphorylated SMAD1/5/8. Follow the manufacturer's recommended dilution and incubation conditions.Specific and high-affinity binding to the target protein.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. It promotes the phosphorylation of SMAD1/5/8, which are key downstream effectors of BMP signaling.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (337.02 mM). Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.

Q3: At what stage should zebrafish embryos be treated with this compound to observe ventralization?

A3: For ventralization studies, it is critical to begin treatment at an early developmental stage, such as the 2-4 cell stage (approximately 0.75 hours post-fertilization).

Q4: What are the expected morphological changes in zebrafish embryos treated with this compound?

A4: Treatment with this compound is expected to induce a dose-dependent ventralized phenotype. This can range from a reduction or loss of anterior structures (head, eyes) to a complete lack of dorsal structures, resulting in a "belly-piece" phenotype at severe concentrations.

Q5: How can I quantify the differentiation of C2C12 cells?

A5: Differentiation can be quantified by immunofluorescence staining for muscle-specific proteins like Myogenin or Myosin Heavy Chain, followed by calculating the fusion index (the percentage of nuclei within myotubes relative to the total number of nuclei). Western blotting for these markers can also be used.

III. Quantitative Data Summary

The following tables summarize key quantitative parameters for experiments with this compound.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
EC50 C33A-2D2≤1 μM
p-SMAD1/5/8 Activation C33A-2D20.5 - 12 hours

Table 2: In Vivo Activity of this compound in Zebrafish

ParameterConcentration RangeObservation TimeReference
Ventralization 0.1 - 50 μM24 hours post-fertilization

IV. Experimental Protocols

Zebrafish Ventralization Assay Protocol
  • Collect freshly fertilized zebrafish embryos and maintain them in embryo medium.

  • At the 2-4 cell stage (approximately 0.75 hpf), transfer embryos into 6-well plates (e.g., 20-30 embryos per well).

  • Prepare a serial dilution of this compound in embryo medium from a DMSO stock. Include a DMSO-only vehicle control.

  • Remove the existing medium from the wells and add the this compound dilutions or vehicle control.

  • Incubate the embryos at 28.5°C.

  • At 24 hours post-fertilization (hpf), dechorionate the embryos manually if necessary.

  • Score the embryos for ventralization phenotypes under a dissecting microscope.

C2C12 Myoblast Differentiation Protocol
  • Seed C2C12 myoblasts in a suitable culture plate and grow them in growth medium (DMEM with 10% FBS) until they reach 90-100% confluency.

  • To induce differentiation, aspirate the growth medium and wash the cells twice with sterile PBS.

  • Replace the medium with differentiation medium (DMEM with 2% horse serum) containing the desired concentration of this compound or a vehicle control (DMSO).

  • Change the differentiation medium every 24 hours.

  • Observe the formation of myotubes over 3-6 days.

  • Fix the cells for immunofluorescence staining or lyse them for Western blot analysis at the desired time points.

Western Blot Protocol for p-SMAD1/5/8
  • Plate cells (e.g., C33A-2D2 or C2C12) and grow to the desired confluency.

  • Treat the cells with this compound for the determined optimal time (e.g., 30-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against p-SMAD1/5/8 overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip and re-probe the membrane for total SMAD1 and a loading control (e.g., β-actin or GAPDH).

V. Mandatory Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Type I Receptor Type I Receptor This compound->Type I Receptor Activates BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type II Receptor->Type I Receptor Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex Complexes with SMAD4 SMAD4 Target Gene Transcription Target Gene Transcription SMAD Complex->Target Gene Transcription Promotes

Caption: Canonical BMP signaling pathway activated by this compound.

Experimental_Workflow cluster_zebrafish Zebrafish Ventralization Assay cluster_c2c12 C2C12 Differentiation Assay cluster_western p-SMAD1/5/8 Western Blot Z1 Embryo Collection (2-4 cell stage) Z2 This compound Treatment Z1->Z2 Z3 Incubation (24h) Z2->Z3 Z4 Phenotype Scoring Z3->Z4 C1 Seed C2C12 Cells (to 90-100% confluency) C2 Induce Differentiation with this compound C1->C2 C3 Incubation (3-6 days) C2->C3 C4 Analysis (IF or Western Blot) C3->C4 W1 Cell Treatment with this compound W2 Cell Lysis W1->W2 W3 SDS-PAGE & Transfer W2->W3 W4 Immunoblotting & Detection W3->W4

Caption: Experimental workflows for this compound assays.

References

SJ000063181 cell permeability considerations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SJ000063181, a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule activator of the canonical BMP signaling pathway.[1] It belongs to a class of compounds termed "ventromorphins".[1] Its primary mechanism of action is the activation of BMP signaling, leading to the phosphorylation of SMAD1/5/8, which are key downstream effectors of the pathway.[1][2] This activation mimics the effect of endogenous BMPs, such as BMP4.[2]

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used as a research tool to study the BMP signaling pathway and its role in various biological processes. Key applications include:

  • Inducing osteoblast differentiation from myoblasts (e.g., in C2C12 cells).

  • Studying embryonic development, particularly ventralization in zebrafish embryos.

  • Investigating the therapeutic potential of activating the BMP pathway in contexts such as bone regeneration and differentiation therapy.

Q3: Is there any available data on the cell permeability of this compound?

A3: Currently, there is no publicly available quantitative data on the cell permeability of this compound from standard assays such as Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA). While its activity in cell-based assays suggests it can cross the cell membrane, the specific permeability coefficient has not been reported.

Q4: How should I dissolve and store this compound?

A4: For detailed instructions on dissolving and storing this compound, please refer to the manufacturer's product data sheet. Generally, small molecules are dissolved in a solvent like DMSO to create a stock solution, which is then aliquoted and stored at low temperatures (e.g., -20°C or -80°C) to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low activity in cell-based assays (e.g., no SMAD1/5/8 phosphorylation) 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Low Cell Permeability: The compound may not be efficiently entering the cells in your specific cell line or under your experimental conditions. 3. Incorrect Concentration: The concentration of this compound used may be too low to elicit a response. 4. Cell Line Unresponsive: The cell line used may not have a functional BMP signaling pathway.1. Use a fresh aliquot of the compound for each experiment. Ensure proper storage conditions as per the manufacturer's instructions. 2. Consider performing a cell permeability assay (see "Assessing Cell Permeability" section below). You may also try using a different cell line or optimizing the assay conditions (e.g., serum concentration). 3. Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations used in the literature range from 0.1 µM to 50 µM. 4. Confirm the expression of BMP receptors and SMAD proteins in your cell line. Use a positive control, such as recombinant BMP4, to validate the pathway's functionality.
High background signal in luciferase reporter assay 1. Leaky Reporter Construct: The reporter construct may have a high basal level of expression. 2. Cellular Stress: High cell density or poor cell health can lead to non-specific reporter activation.1. Use a non-induced control to determine the basal level of luciferase activity and subtract this from your experimental values. 2. Ensure optimal cell seeding density and monitor cell health.
Variability between experimental replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dispensing of the compound or reagents. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate.1. Use a cell counter to ensure consistent cell seeding. 2. Use calibrated pipettes and ensure proper mixing of solutions. 3. Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS to minimize evaporation.
Assessing Cell Permeability

As there is no published data on the cell permeability of this compound, researchers may need to assess this property for their specific experimental system. Below are summaries of two standard assays for this purpose.

Illustrative Data for Cell Permeability Assays

Assay Parameter Illustrative Value for a Permeable Compound Interpretation
Caco-2 Permeability Assay Apparent Permeability (Papp) (A to B)> 10 x 10⁻⁶ cm/sHigh Permeability
Efflux Ratio (Papp B to A / Papp A to B)< 2Low Efflux
Parallel Artificial Membrane Permeability Assay (PAMPA) Effective Permeability (Pe)> 1.5 x 10⁻⁶ cm/sHigh Passive Permeability

Experimental Protocols

BMP-Responsive Luciferase Reporter Assay

This assay is used to quantify the activation of the BMP signaling pathway by measuring the expression of a luciferase reporter gene under the control of a BMP-responsive element (BRE).

Methodology:

  • Cell Seeding: Seed C33A-2D2 cells (a human cervical carcinoma cell line with a BMP-responsive luciferase reporter) in a 96-well plate at a density of 1 x 10⁴ cells per well.

  • Incubation: Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) or a positive control (e.g., BMP4). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for 16-24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Measurement: Add luciferase substrate and measure the luminescence using a luminometer.

SMAD1/5/8 Phosphorylation Western Blot

This protocol is for detecting the phosphorylation of SMAD1/5/8, a key indicator of BMP pathway activation.

Methodology:

  • Cell Culture and Treatment: Culture C33A-2D2 or another responsive cell line to 70-80% confluency. Treat the cells with this compound for various time points (e.g., 0, 30, 60, 120 minutes).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total SMAD1/5/8 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

C2C12 Osteoblast Differentiation Assay

This assay assesses the ability of this compound to induce the differentiation of C2C12 myoblasts into osteoblasts.

Methodology:

  • Cell Seeding: Plate C2C12 cells in a multi-well plate.

  • Treatment: Treat the cells with this compound or BMP4 in a differentiation medium (e.g., DMEM with 2% fetal bovine serum).

  • Morphological Assessment: Observe the cells daily for morphological changes indicative of osteoblast differentiation, such as a "cobblestone" appearance.

  • Alkaline Phosphatase (ALP) Staining: After 3-5 days of treatment, fix the cells and stain for ALP activity, an early marker of osteoblast differentiation.

  • Alizarin Red S Staining: To assess late-stage differentiation, treat the cells for 7-14 days, then fix and stain with Alizarin Red S to visualize calcium deposition.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TypeI_R Type I Receptor (BMPR1A/B) This compound->TypeI_R activates BMP4 BMP4 BMP4->TypeI_R binds TypeII_R Type II Receptor (BMPR2) SMAD158 SMAD1/5/8 TypeI_R->SMAD158 phosphorylates TypeII_R->TypeI_R phosphorylates pSMAD p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8-SMAD4 Complex pSMAD->SMAD_complex binds SMAD4 SMAD4 SMAD4->SMAD_complex binds Target_Genes Target Gene Transcription SMAD_complex->Target_Genes translocates & regulates

Caption: Canonical BMP signaling pathway activated by this compound.

Experimental_Workflow cluster_screening Primary Screening & Hit Validation cluster_secondary Secondary Assays cluster_tertiary In Vivo Validation HTS High-Throughput Screen (BMP-Responsive Luciferase Assay) Dose_Response Dose-Response Analysis HTS->Dose_Response Identifies Hits Western_Blot SMAD1/5/8 Phosphorylation (Western Blot) Dose_Response->Western_Blot Confirms Mechanism Cell_Differentiation C2C12 Osteoblast Differentiation Dose_Response->Cell_Differentiation Assesses Phenotypic Effect Zebrafish Zebrafish Ventralization Assay Western_Blot->Zebrafish Validates In Vivo Activity Cell_Differentiation->Zebrafish Validates In Vivo Activity

Caption: Workflow for identifying and validating BMP signaling activators.

References

Validation & Comparative

Validating the Activity of SJ000063181: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SJ000063181, a potent Bone Morphogenetic Protein (BMP) signaling activator, with other known modulators of this pathway. The following sections detail the compound's activity, supported by experimental data and protocols, to facilitate informed decisions in research applications.

This compound is a small molecule activator of the BMP signaling pathway, belonging to a class of compounds termed "ventromorphins".[1][2] Its primary mechanism of action involves the activation of BMP4 and the subsequent phosphorylation of downstream mediators SMAD1/5/8.[3] This activity has been validated in multiple model systems, including cell-based assays and in vivo zebrafish embryo models.

Comparative Analysis of BMP Signaling Modulators

To contextualize the activity of this compound, this section compares its performance with another BMP activator, Isoliquiritigenin, and a well-characterized inhibitor, Dorsomorphin.

CompoundClassMechanism of ActionKey Performance MetricsReference
This compound Activator (Ventromorphin)Activates BMP4 signaling and SMAD1/5/8 phosphorylation.EC50 ≤ 1 µM in C33A-2D2 luciferase assay. Induces rapid SMAD1/5/8 phosphorylation (peak activity within 0.5-1 hour).[1][2]
Isoliquiritigenin Activator (Flavonoid)Activates BMP signaling.Potency of 10 µM with 80% efficacy in a luciferase assay. Slower acting, with maximal pathway activation after 24 hours.
Dorsomorphin InhibitorInhibits BMP type I receptors (ALK2, ALK3, ALK6), blocking SMAD1/5/8 phosphorylation.IC50 ≈ 0.47 µM for inhibition of BMP4-induced SMAD1/5/8 phosphorylation.

Experimental Validation Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound and other BMP signaling modulators.

C33A-2D2 BMP-Responsive Luciferase Assay

This cell-based assay is a primary method for screening and quantifying the activity of BMP signaling modulators. It utilizes a human cervical carcinoma cell line (C33A) stably transfected with a reporter construct containing a BMP-responsive element (BRE) from the Id1 promoter driving luciferase expression.

Protocol:

  • Cell Culture: Culture C33A-2D2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Plating: Seed cells in 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) or controls (e.g., BMP4 as a positive control, DMSO as a negative control).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Steady-Lite Glo).

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) from the dose-response curves.

Zebrafish Ventralization Assay

This in vivo assay assesses the ability of compounds to activate the BMP pathway during embryonic development. Overactivation of BMP signaling in zebrafish embryos leads to a "ventralized" phenotype, characterized by an expansion of ventral tissues at the expense of dorsal structures.

Protocol:

  • Embryo Collection: Collect zebrafish embryos at the 1- to 2-cell stage.

  • Compound Exposure: Place embryos in 24-well plates (approximately 15-20 embryos per well) containing embryo medium with various concentrations of the test compound.

  • Incubation: Incubate the embryos at 28.5°C.

  • Phenotypic Analysis: At 24 and 50 hours post-fertilization (hpf), manually dechorionate the embryos and examine their morphology under a dissecting microscope. Score the degree of ventralization based on established phenotypic markers.

C2C12 Myoblast to Osteoblast Differentiation Assay

This assay evaluates the pro-osteogenic activity of BMP signaling activators. C2C12 is a mouse myoblast cell line that differentiates into osteoblasts in response to BMP signaling. A key marker of this differentiation is the increased activity of alkaline phosphatase (ALP).

Protocol:

  • Cell Culture: Culture C2C12 cells in DMEM supplemented with 10% FBS.

  • Plating: Seed cells in 6-well plates and grow to confluence.

  • Differentiation Induction: Switch to a differentiation medium (DMEM with 2% horse serum) containing the test compound or BMP4 as a positive control.

  • Incubation: Culture the cells for 3-7 days, changing the medium every 2-3 days.

  • Alkaline Phosphatase (ALP) Staining: Fix the cells and stain for ALP activity using a commercially available kit. Osteoblasts will stain positive (blue/purple).

  • ALP Activity Quantification: For a quantitative measure, lyse the cells and measure ALP activity using a colorimetric or chemiluminescent substrate.

Visualizing the BMP Signaling Pathway and Experimental Workflow

To further clarify the mechanisms and procedures discussed, the following diagrams have been generated.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus BMP4 BMP4 Ligand TypeII_R Type II Receptor BMP4->TypeII_R Binds This compound This compound TypeI_R Type I Receptor (ALK2/3/6) This compound->TypeI_R Activates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates TypeII_R->TypeI_R Recruits & Phosphorylates pSMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->Complex Binds SMAD4 SMAD4 SMAD4->Complex TargetGenes Target Gene Transcription Complex->TargetGenes Translocates & Regulates Experimental_Workflow cluster_assay1 C33A-2D2 Luciferase Assay cluster_assay2 Zebrafish Ventralization Assay cluster_assay3 C2C12 Differentiation Assay A1 Seed C33A-2D2 cells A2 Treat with this compound A1->A2 A3 Incubate 24h A2->A3 A4 Measure Luciferase Activity A3->A4 End Validation Complete A4->End B1 Collect Zebrafish Embryos B2 Expose to this compound B1->B2 B3 Incubate 24-50h B2->B3 B4 Score Ventralized Phenotype B3->B4 B4->End C1 Culture C2C12 Myoblasts C2 Induce Differentiation with this compound C1->C2 C3 Incubate 3-7 days C2->C3 C4 Assay for Alkaline Phosphatase Activity C3->C4 C4->End Start Start Validation Start->A1 Start->B1 Start->C1

References

A Comparative Guide to BMP Signaling Activators: Profiling SJ000063181 Against Other Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule Bone Morphogenetic Protein (BMP) signaling activator, SJ000063181, with other known BMP activators. The information presented is collated from published scientific literature to aid researchers in selecting the appropriate tools for their studies in developmental biology, tissue regeneration, and disease modeling.

Introduction to BMP Signaling and Small Molecule Activators

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. BMPs belong to the Transforming Growth Factor-β (TGF-β) superfamily of ligands. The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.

Small molecule activators of the BMP pathway offer a cost-effective and potentially more deliverable alternative to recombinant BMP proteins, which have limitations in clinical use due to high costs and potential side effects. These small molecules can modulate the pathway at various levels, from receptor activation to downstream signaling events.

Overview of this compound

This compound is a potent, small molecule activator of the canonical BMP signaling pathway. It was identified through a high-throughput screen of approximately 600,000 compounds. This compound, along with two other structurally similar compounds, SJ000291942 and SJ000370178, have been termed "ventromorphins" due to their ability to induce ventralization in zebrafish embryos, a characteristic phenotype of enhanced BMP signaling.[1]

The mechanism of action of this compound involves the activation of BMP4 signaling and the subsequent phosphorylation of SMAD1/5/8.[2] Unlike some other BMP activators, such as the flavonoid isoliquiritigenin which shows maximal pathway activation after 24 hours, ventromorphins like this compound induce SMAD1/5/8 phosphorylation within 30 minutes, with peak activity observed within one hour of treatment. This rapid response suggests a more direct activation of the signaling pathway.[1]

Quantitative Comparison of BMP Activators

The following table summarizes the available quantitative data for this compound and other selected BMP activators. It is important to note that direct comparisons of EC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay formats.

Compound NameChemical ClassEC50Cell Line / AssayReference
This compound (Ventromorphin) Isoxazole carboxamide≤1 µMC33A-2D2 BMP-responsive luciferase reporter assay[3]
SJ000291942 (Ventromorphin) Isoxazole carboxamide≤1 µMC33A-2D2 BMP-responsive luciferase reporter assay
SJ000370178 (Ventromorphin) Isoxazole carboxamide≤1 µMC33A-2D2 BMP-responsive luciferase reporter assay
Isoliquiritigenin Chalcone0.7 - 9 µMC33A-2D2 BMP-responsive luciferase reporter assay
4'-Hydroxychalcone Chalcone0.7 - 9 µMC33A-2D2 BMP-responsive luciferase reporter assay
BMP2 (recombinant protein) Protein~8 nMC3H10T1/2 BRE-luciferase reporter assay
BMP4 (recombinant protein) Protein0.3 ng/mlC33A-2D2 BMP-responsive luciferase reporter assay

Experimental Protocols

Detailed methodologies for the key experiments used to characterize BMP activators are provided below.

BMP-Responsive Luciferase Reporter Assay

This assay is a common method for screening and quantifying the activity of BMP signaling modulators.

  • Cell Line: C33A-2D2, a human cervical carcinoma cell line stably transfected with a BMP-responsive element (BRE) from the Id1 promoter driving a luciferase reporter gene.

  • Protocol:

    • Seed C33A-2D2 cells in a 384-well plate and incubate overnight.

    • Add compounds at various concentrations. A positive control (e.g., recombinant BMP4 at 100 ng/ml) and a negative control (e.g., DMSO) should be included.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

    • Add a luciferase substrate (e.g., Steady-Glo® Luciferase Assay System) to each well.

    • Measure luminescence using a plate reader.

    • Normalize the data to the positive and negative controls to determine the percent activation. Dose-response curves are then generated to calculate EC50 values.

SMAD1/5/8 Phosphorylation Assay (Western Blot)

This assay directly measures the activation of the canonical BMP signaling pathway by detecting the phosphorylation of SMAD1/5/8.

  • Cell Line: C33A-2D2 or other BMP-responsive cell lines like C2C12 myoblasts.

  • Protocol:

    • Plate cells and grow to a suitable confluency.

    • Serum-starve the cells for a few hours before treatment.

    • Treat cells with the test compound or controls for a specified time course (e.g., 30 minutes, 1 hour, 4 hours).

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for phosphorylated SMAD1/5/8.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total SMAD1 or a housekeeping protein like β-actin.

    • Quantify band intensities to determine the relative level of SMAD1/5/8 phosphorylation.

C2C12 Osteoblast Differentiation Assay

This assay assesses the ability of BMP activators to induce the differentiation of myoblasts into osteoblasts, a key biological function of BMP signaling.

  • Cell Line: C2C12, a mouse myoblast cell line.

  • Protocol:

    • Seed C2C12 cells in a multi-well plate.

    • Treat the cells with the test compound or controls (e.g., BMP4) for several days (typically 3-7 days), changing the media with fresh compound every 2-3 days.

    • Assess osteoblast differentiation by:

      • Alkaline Phosphatase (ALP) Staining: ALP is an early marker of osteoblast differentiation. Fix the cells and stain for ALP activity using a commercially available kit. Differentiated cells will stain blue/purple.

      • Alizarin Red S Staining: This stain detects calcium deposits, a marker of late-stage osteoblast differentiation and mineralization. Fix the cells and stain with Alizarin Red S solution. Mineralized nodules will stain red.

      • Quantitative Real-Time PCR (qRT-PCR): Analyze the expression of osteoblast marker genes such as Alp, Runx2, and Bglap (Osteocalcin).

Zebrafish Embryo Ventralization Assay

This in vivo assay utilizes the well-characterized role of BMP signaling in dorsal-ventral patterning during zebrafish embryogenesis.

  • Organism: Zebrafish (Danio rerio) embryos.

  • Protocol:

    • Collect freshly fertilized zebrafish embryos.

    • At a specific developmental stage (e.g., 1-2 hours post-fertilization), place the embryos in a multi-well plate containing embryo medium.

    • Add the test compounds at various concentrations.

    • Incubate the embryos at 28.5°C.

    • At 24-48 hours post-fertilization, observe the embryos under a microscope and score for ventralization phenotypes. These can range from a slightly expanded ventral tail fin to more severe phenotypes with a reduction or loss of dorsal structures like the head and eyes.

    • The severity of the phenotype can be scored on a graded scale to determine a dose-response relationship.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R Type II Receptor (BMPR2, ActRIIA/B) BMP_ligand->TypeII_R 1. Binding TypeI_R Type I Receptor (ALK2/3/6) TypeII_R->TypeI_R 2. Phosphorylation R_SMAD R-SMAD (SMAD1/5/8) TypeI_R->R_SMAD 3. Phosphorylation p_R_SMAD p-R-SMAD Complex p-R-SMAD/Co-SMAD Complex p_R_SMAD->Complex 4. Complex Formation Co_SMAD Co-SMAD (SMAD4) Co_SMAD->Complex DNA Target Gene Promoters Complex->DNA 5. Nuclear Translocation and DNA Binding Transcription Gene Transcription DNA->Transcription 6. Regulation This compound This compound This compound->TypeI_R Activates

Caption: Canonical BMP signaling pathway and the proposed site of action for this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_analysis Data Analysis Luciferase BMP-Luciferase Reporter Assay pSMAD SMAD1/5/8 Phosphorylation Luciferase->pSMAD Secondary Assay EC50 EC50 Determination Luciferase->EC50 Osteo C2C12 Osteoblast Differentiation pSMAD->Osteo Functional Assay Zebrafish Zebrafish Embryo Ventralization Osteo->Zebrafish In Vivo Validation Gene_Expression Gene Expression Analysis Osteo->Gene_Expression Phenotype Phenotypic Scoring Zebrafish->Phenotype start Compound Library start->Luciferase Primary Screen

Caption: A typical experimental workflow for the discovery and validation of BMP activators.

Conclusion

This compound is a potent and rapidly acting small molecule activator of the canonical BMP signaling pathway. The available data from in vitro and in vivo studies demonstrate its efficacy in activating downstream signaling and inducing biological responses characteristic of BMP activation. While direct comparative data with a wide range of other BMP activators is limited, its distinct chemical structure and rapid onset of action make it a valuable tool for researchers studying BMP signaling. Further studies are warranted to fully elucidate its mechanism of action and to perform head-to-head comparisons with other classes of BMP activators to better define its pharmacological profile.

References

A Tale of Two Modulators: A Comparative Guide to Dorsomorphin and SJ000063181 in BMP Signaling

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular communication, the Bone Morphogenetic Protein (BMP) signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and disease. Researchers striving to unravel and manipulate this pathway rely on small molecule modulators. This guide provides a detailed comparison of two such molecules: the well-established inhibitor, Dorsomorphin, and the novel activator, SJ000063181. While initially framed as a comparison between two inhibitors, it is crucial to note that this compound functions as a BMP signaling activator. This guide will therefore objectively present the characteristics and experimental data for each compound in its respective class.

Introduction to BMP Signaling Modulation

The BMP signaling cascade is initiated by the binding of BMP ligands to type II serine/threonine kinase receptors, which in turn recruit and phosphorylate type I receptors (ALKs). Activated type I receptors then phosphorylate downstream effectors, primarily SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). Phosphorylated SMADs form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.[1][2][3] Small molecule modulators can either inhibit or activate this pathway at various points, providing powerful tools for research and potential therapeutic development.

Dorsomorphin: A First-Generation BMP Signaling Inhibitor

Dorsomorphin, also known as Compound C, was the first small molecule identified as an inhibitor of the BMP signaling pathway.[1][4] It acts as an ATP-competitive inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of SMAD1/5/8.

Quantitative Performance of Dorsomorphin

The potency and selectivity of Dorsomorphin have been characterized across various biochemical and cellular assays.

TargetIC50/Ki ValueAssay TypeReference
On-Target (BMP)
ALK2~0.5 µM (IC50)Cell-free
ALK3Data not available
ALK6Data not available
BMP4-induced p-SMAD1/5/80.47 µM (IC50)Cellular (PASMCs)
Off-Target
AMPK109 nM (Ki)Cell-free
KDR (VEGFR2)~0.8 µM (IC50)Cellular

Note: IC50 values can vary depending on the specific assay conditions.

Selectivity Profile of Dorsomorphin

A significant consideration for researchers using Dorsomorphin is its off-target effects. It is a potent inhibitor of AMP-activated protein kinase (AMPK) and also shows activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR. This lack of high specificity necessitates careful experimental design and the use of appropriate controls to distinguish between effects due to BMP inhibition and those resulting from off-target activities. For instance, the inhibition of VEGFR2 by Dorsomorphin can lead to defects in angiogenesis, a process also influenced by BMP signaling.

This compound: A Novel BMP Signaling Activator

In contrast to Dorsomorphin, this compound has been identified as a potent activator of the canonical BMP signaling pathway. It was discovered through a high-throughput screen of approximately 600,000 small molecules using a cell-based luciferase reporter assay.

Activity of this compound

This compound activates the BMP pathway, leading to the phosphorylation of SMAD1/5/8 and the subsequent transcription of BMP target genes. In cellular assays, this compound induced SMAD1/5/8 phosphorylation within 30 minutes of treatment, with peak activity observed within one hour. In zebrafish embryos, this compound treatment resulted in a dose-dependent ventralization, a phenotype consistent with the activation of BMP signaling.

CompoundEffect on BMP SignalingKey In Vitro EffectKey In Vivo Effect (Zebrafish)Reference
DorsomorphinInhibitionBlocks p-SMAD1/5/8Dorsalization
This compoundActivationInduces p-SMAD1/5/8Ventralization

Signaling Pathways and Points of Modulation

The following diagrams illustrate the canonical BMP signaling pathway and the distinct points of action for Dorsomorphin and this compound.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3/6)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Target Gene Transcription Target Gene Transcription SMAD Complex->Target Gene Transcription Translocates & Activates Dorsomorphin Dorsomorphin (Inhibitor) Dorsomorphin->Type I Receptor (ALK2/3/6) This compound This compound (Activator) This compound->p-SMAD1/5/8 Promotes Reporter_Assay_Workflow A Seed BMP Reporter Cells (96-well plate) B Pre-incubate with Test Compound A->B C Stimulate with BMP Ligand (for inhibitors) B->C D Incubate (6-24 hours) C->D E Lyse Cells & Add Luciferase Substrate D->E F Measure Luminescence E->F Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-p-SMAD1/5/8) E->F G Secondary Antibody Incubation F->G H Signal Detection (ECL) G->H I Data Analysis H->I

References

A Comparative Analysis of SJ000063181 and BMP4 Protein in Activating the BMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the small molecule SJ000063181 and the recombinant protein BMP4 reveals distinct efficacy profiles in the activation of the Bone Morphogenetic Protein (BMP) signaling pathway. This guide provides a detailed comparison of their performance in key in vitro and in vivo assays, offering valuable insights for researchers in developmental biology, tissue engineering, and drug discovery.

Introduction

The BMP signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in a range of diseases, making its components attractive targets for therapeutic intervention. Bone Morphogenetic Protein 4 (BMP4) is a well-characterized protein ligand that initiates this signaling cascade. This compound, also known as a "ventromorphin," is a potent, small-molecule activator of BMP signaling.[1] This guide presents a side-by-side comparison of the efficacy of these two agents in activating the canonical BMP pathway, focusing on SMAD protein phosphorylation and the induction of osteoblast differentiation.

Mechanism of Action

Both this compound and BMP4 protein function by activating the canonical BMP signaling pathway. BMP4, a member of the Transforming Growth Factor-β (TGF-β) superfamily, binds to type I and type II serine-threonine kinase receptors on the cell surface.[1] This binding event leads to the phosphorylation and activation of the intracellular signaling molecules SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1] this compound is a small molecule that also activates BMP signaling, leading to the phosphorylation of SMAD1/5/8.[1]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular BMP4 BMP4 Protein Receptor BMP Receptor Complex (Type I & Type II) BMP4->Receptor Binds SJ This compound SJ->Receptor Activates SMAD158 SMAD1/5/8 Receptor->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 Complex p-SMAD1/5/8 / SMAD4 Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Regulates

Figure 1: Canonical BMP Signaling Pathway Activation.

Quantitative Data Summary

The following tables summarize the comparative efficacy of this compound and BMP4 protein in various assays.

Table 1: In Vitro BMP Signaling Activation in C33A-2D2 Cells
ParameterThis compoundBMP4 ProteinReference
Assay Luciferase Reporter AssayLuciferase Reporter Assay[2]
Cell Line C33A-2D2C33A-2D2
EC50 Not explicitly stated0.3 ng/mL

Note: While a direct EC50 for this compound in this specific assay is not provided in the primary literature, a related study identified it as a validated hit with an EC50 ≤ 1 µM in a primary high-throughput screen. A vendor reports an EC50 of 1.5 µM in a different luciferase reporter assay using HEK293 cells.

Table 2: Time-Dependent SMAD1/5/8 Phosphorylation in C33A-2D2 Cells
Time PointThis compound (at 10 µM)BMP4 Protein (at 10 ng/mL)Reference
0.5 hours Peak p-SMAD1/5/8 levels observedStrong p-SMAD1/5/8 induction
1 hour p-SMAD1/5/8 levels begin to decreasePeak p-SMAD1/5/8 levels observed
2 hours p-SMAD1/5/8 levels continue to decreasep-SMAD1/5/8 levels begin to decrease
4 hours p-SMAD1/5/8 levels approaching baselinep-SMAD1/5/8 levels continue to decrease
12 hours p-SMAD1/5/8 levels at baselinep-SMAD1/5/8 levels at baseline

Data is a qualitative summary based on Western blot analysis presented in the "Ventromorphins" study.

Table 3: In Vivo Ventralization of Zebrafish Embryos
CompoundConcentrationPhenotypic OutcomeReference
This compound 0.1 - 50 µMDose-dependent increase in ventralization

The "Ventromorphins" study demonstrated a clear dose-response relationship for this compound, with higher concentrations leading to more severe ventralized phenotypes in zebrafish embryos.

Table 4: Osteoblast Differentiation of C2C12 Myoblasts
CompoundOutcomeReference
This compound Induced osteoblast differentiation, characterized by a "cobblestone" morphology.
BMP4 Protein Induced osteoblast differentiation, serving as the positive control.

The differentiation was assessed qualitatively based on cellular morphology.

Experimental Protocols

SMAD1/5/8 Phosphorylation Assay

Objective: To assess the ability of this compound and BMP4 to induce the phosphorylation of SMAD1/5/8 in a human cell line.

Methodology:

  • Cell Culture: C33A-2D2 cells were cultured in a suitable growth medium.

  • Treatment: Cells were treated with either vehicle (DMSO), 10 ng/mL of BMP4 protein, or 10 µM of this compound for various time points (e.g., 0.5, 1, 2, 4, and 12 hours).

  • Protein Extraction: Following treatment, total protein lysates were prepared from the cells.

  • Western Blotting: Protein samples were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with primary antibodies specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8) and total SMAD1/5/8. An antibody against a housekeeping protein (e.g., actin) was used as a loading control.

  • Detection: The membrane was incubated with appropriate secondary antibodies, and the protein bands were visualized using a chemiluminescence detection system.

cluster_workflow SMAD Phosphorylation Assay Workflow start Start culture Culture C33A-2D2 Cells start->culture treat Treat with this compound or BMP4 culture->treat lyse Lyse Cells & Extract Protein treat->lyse sds SDS-PAGE lyse->sds transfer Western Blot Transfer sds->transfer probe Probe with Antibodies transfer->probe detect Chemiluminescence Detection probe->detect end End detect->end

Figure 2: SMAD Phosphorylation Assay Workflow.

C2C12 Osteoblast Differentiation Assay

Objective: To evaluate the ability of this compound and BMP4 to induce the differentiation of myoblasts into osteoblasts.

Methodology:

  • Cell Culture: C2C12 mouse myoblast cells were cultured in a growth medium.

  • Treatment: Cells were treated with either vehicle (DMSO), BMP4 protein (as a positive control), or this compound.

  • Differentiation: The cells were incubated for several days to allow for differentiation to occur.

  • Morphological Assessment: The morphology of the cells was observed under a microscope. Osteoblast differentiation is characterized by a change to a "cobblestone" appearance.

  • Alkaline Phosphatase (ALP) Staining/Activity Assay (Optional but recommended for quantitative analysis):

    • Staining: Cells can be fixed and stained for ALP, an early marker of osteoblast differentiation.

    • Activity Assay: Cell lysates can be prepared, and ALP activity can be quantified using a colorimetric or fluorometric substrate.

cluster_workflow Osteoblast Differentiation Assay Workflow start Start culture Culture C2C12 Myoblasts start->culture treat Treat with this compound or BMP4 culture->treat incubate Incubate for Several Days treat->incubate assess Assess Differentiation incubate->assess morphology Morphological Analysis assess->morphology alp Alkaline Phosphatase Assay assess->alp end End morphology->end alp->end

Figure 3: Osteoblast Differentiation Assay Workflow.

Conclusion

Both this compound and BMP4 protein are effective activators of the canonical BMP signaling pathway. BMP4 protein serves as the natural ligand and a potent inducer of this pathway, with a determined EC50 of 0.3 ng/mL in a luciferase reporter assay. The small molecule this compound also robustly activates BMP signaling, leading to SMAD1/5/8 phosphorylation and inducing downstream biological effects such as zebrafish embryo ventralization and osteoblast differentiation.

A key difference observed is the kinetics of SMAD1/5/8 phosphorylation, with this compound showing a more rapid and transient activation compared to BMP4 protein. This could have implications for the desired duration of pathway activation in therapeutic applications.

References

Comparative Analysis of SJ000063181 and Structurally Related BMP Signaling Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Experimental Findings on SJ000063181 and its Analogs, a Novel Class of BMP Signaling Activators.

This guide provides a comprehensive comparison of the experimental findings for this compound, a potent activator of the Bone Morphogenetic Protein (BMP) signaling pathway. The analysis extends to its structurally related compounds, SJ000291942 and SJ000370178, which were identified in the same high-throughput screen. Collectively termed "ventromorphins" for their ability to induce ventralization in zebrafish embryos, these small molecules represent a significant development in the search for non-peptide activators of the canonical BMP pathway.[1] This document summarizes key experimental data, details the methodologies of pivotal assays, and visualizes the underlying biological processes to support further research and development in areas such as regenerative medicine and oncology.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data for this compound and its comparators.

Table 1: In Vitro Activity of BMP Signaling Modulators

CompoundTarget PathwayCell LineAssay TypePotency (EC50/IC50)Reference
This compound BMP Signaling (Activator)C33A-2D2Luciferase Reporter≤ 1 µM[2]
HEK293Luciferase Reporter1.5 µM[3]
SJ000291942 BMP Signaling (Activator)C33A-2D2Luciferase Reporter≤ 1 µM[2]
SJ000370178 BMP Signaling (Activator)C33A-2D2Luciferase Reporter≤ 1 µM[2]
Dorsomorphin BMP Signaling (Inhibitor)PASMCsSMAD1/5/8 Phosphorylation0.47 µM

Note: Specific EC50 values for this compound, SJ000291942, and SJ000370178 from the primary high-throughput screen were reported as ≤ 1 µM, but individual precise values were not provided in the primary publication.

Table 2: Phenotypic Effects of Ventromorphins in Zebrafish Embryos

CompoundConcentration Range TestedObserved PhenotypePotency RankingKey ObservationsReference
This compound 0.1 - 50 µMDose-dependent ventralizationIntermediateInduces a spectrum of ventralized phenotypes.
SJ000291942 Not specifiedDose-dependent ventralizationMost PotentCauses the most severe ventralization and higher mortality at lower doses compared to the other two compounds.
SJ000370178 Not specifiedDose-dependent ventralizationLeast PotentInduces ventralization, but to a lesser extent than SJ000291942 and this compound.

Table 3: Osteoblast Differentiation Activity of Ventromorphins

CompoundCell LineAssayOutcomeReference
This compound C2C12 myoblastsMorphological AssessmentInduces osteoblast differentiation, characterized by a "cobblestone" morphology.
SJ000291942 C2C12 myoblastsMorphological AssessmentInduces osteoblast differentiation, characterized by a "cobblestone" morphology.
SJ000370178 C2C12 myoblastsMorphological AssessmentInduces osteoblast differentiation, characterized by a "cobblestone" morphology.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the canonical BMP signaling pathway activated by this compound and the workflows for the key experiments.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound BMPR-I Type I Receptor (ALK2, ALK3, ALK6) This compound->BMPR-I Activates p-SMAD1/5/8 p-SMAD1/5/8 BMPR-I->p-SMAD1/5/8 Phosphorylates SMAD1/5/8 BMPR-II Type II Receptor BMPR-II->BMPR-I Phosphorylates Complex p-SMAD1/5/8-SMAD4 Complex p-SMAD1/5/8->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription

Caption: Canonical BMP signaling pathway activated by this compound.

Zebrafish_Ventralization_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis Embryo_Collection Collect Zebrafish Embryos (2 hours post-fertilization) Compound_Treatment Treat with this compound (0.1 - 50 µM) or controls Embryo_Collection->Compound_Treatment Incubate Incubate at 28.5°C Compound_Treatment->Incubate Phenotype_Scoring Score Ventralized Phenotypes (24 hours post-fertilization) Incubate->Phenotype_Scoring Imaging Image Embryos Phenotype_Scoring->Imaging

Caption: Workflow for the zebrafish embryo ventralization assay.

Osteoblast_Differentiation_Workflow cluster_culture Cell Culture cluster_differentiation Differentiation cluster_assessment Assessment Cell_Seeding Seed C2C12 Myoblasts Compound_Addition Add this compound or BMP4 (control) Cell_Seeding->Compound_Addition Incubate_Differentiate Incubate for several days to allow differentiation Compound_Addition->Incubate_Differentiate Morphology_Check Assess for 'cobblestone' morphology Incubate_Differentiate->Morphology_Check Marker_Analysis Analyze osteoblast markers (e.g., ALP activity, gene expression) Morphology_Check->Marker_Analysis

Caption: Workflow for the C2C12 osteoblast differentiation assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

High-Throughput Screening (HTS) for BMP Signaling Activators

A cell-based HTS was performed using a BMP4-responsive human cervical carcinoma clonal cell line, C33A-2D2, which was stably transfected with a luciferase reporter construct driven by a BMP-responsive element. A library of approximately 643,432 compounds was screened at a fixed concentration of 10µM. The activity of the compounds was determined by measuring the luciferase-generated relative luminescence units (RLUs). Active compounds were then subjected to a 10-point, 3-fold serial dilution to determine their dose-response curves and EC50 values.

Zebrafish Ventralization Assay

Wild-type zebrafish (Danio rerio) embryos were collected at approximately 2 hours post-fertilization (hpf). The embryos were placed in multi-well plates and treated with varying concentrations of the test compounds (e.g., 0.1 µM to 50 µM for this compound) or DMSO as a vehicle control. The embryos were incubated at 28.5°C. At 24 hpf, the embryos were examined for developmental phenotypes. Increased BMP signaling leads to a dose-dependent ventralization, which is characterized by a spectrum of phenotypes ranging from smaller heads and eyes to a complete loss of dorsal structures.

C2C12 Myoblast to Osteoblast Differentiation Assay

The mouse myoblast cell line C2C12, which differentiates into osteoblasts in response to BMP signaling, was used. Cells were cultured to confluence and then treated with the test compounds or recombinant BMP4 as a positive control in a differentiation medium (e.g., DMEM with 2% horse serum). The differentiation process was monitored over several days. A key morphological indicator of osteoblast differentiation is the adoption of a "cobblestone" appearance. Further confirmation of differentiation can be achieved by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenesis, and by analyzing the expression of osteoblast-specific genes.

SMAD1/5/8 Phosphorylation Western Blot

C33A-2D2 cells were treated with the test compounds for various durations (e.g., 0.5 to 12 hours). Following treatment, the cells were lysed, and the total protein concentration was determined. Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a membrane. The membranes were then incubated with primary antibodies specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8) and total SMAD1/5/8. An antibody against a housekeeping protein, such as actin, was used as a loading control. The detection of a p-SMAD1/5/8 signal indicates the activation of the canonical BMP signaling pathway. The intensity of the bands can be quantified to compare the level of SMAD phosphorylation across different treatments.

References

Evaluating SJ000063181: A Guide to Selectivity and Specificity in BMP Pathway Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of SJ000063181, a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway. While direct quantitative selectivity and specificity data for this compound against a broad panel of off-targets are not extensively available in public literature, this document outlines its known on-target effects and establishes a framework for its evaluation by comparing it with well-characterized inhibitors of the same pathway. The experimental protocols and data presented herein are designed to aid researchers in assessing the utility of this compound for their specific applications.

Introduction to this compound

This compound was identified through a high-throughput screen as one of a novel class of small molecules, termed "Ventromorphins," that activate the canonical BMP signaling pathway.[1] It has been shown to induce downstream effects consistent with the activation of BMP4 signaling, including the phosphorylation of SMAD1/5/8 and the induction of osteoblastic differentiation in myoblasts.[1][2] In vivo, this compound promotes ventralization in zebrafish embryos, a classic phenotype associated with enhanced BMP signaling.[2]

On-Target Potency of this compound

The potency of this compound has been determined in cell-based assays, providing a benchmark for its activity.

CompoundAssay TypeCell LineEndpointEC50Reference
This compoundBMP-responsive luciferase reporter assayC33A-2D2Luciferase expression≤1 µM[1]
BMP4BMP-responsive luciferase reporter assayC33A-2D2Luciferase expression0.3 ng/ml

Comparison with BMP Pathway Inhibitors: The Importance of Selectivity

While this compound is a pathway activator, the principles of selectivity and specificity are universal. To understand the potential for off-target effects, it is instructive to examine the profiles of well-studied BMP pathway inhibitors. Dorsomorphin, the first-identified small molecule inhibitor of BMP signaling, was later found to have significant off-target activity, most notably against AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR). This lack of specificity led to the development of more selective inhibitors like DMH1.

A comparative analysis of the selectivity of these inhibitors highlights the importance of screening for off-target effects.

CompoundTargetIC50 / KiOff-TargetsReference
Dorsomorphin ALK2, ALK3, ALK6Ki = 109 nM (for AMPK)AMPK, VEGFR2 (KDR)
DMH1 ALK2PotentMinimal activity against VEGFR2 and AMPK

For a BMP pathway activator like this compound, a comprehensive selectivity profile would involve screening against a panel of kinases and other signaling pathways to ensure that the observed biological effects are not confounded by unintended molecular interactions. The lack of such published data for this compound represents a current knowledge gap.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

BMP-Responsive Luciferase Reporter Assay

This assay is the primary method used to screen for and characterize small molecule modulators of the canonical BMP signaling pathway.

Objective: To quantify the activation of the BMP signaling pathway in response to a test compound.

Cell Line: C33A-2D2, a human cervical carcinoma cell line stably transfected with a BMP-responsive element (BRE) from the Id1 promoter driving luciferase expression.

Materials:

  • C33A-2D2 cells

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • Test compound (e.g., this compound)

  • Positive control (e.g., recombinant human BMP4)

  • Negative control (e.g., DMSO)

  • Luciferase assay reagent (e.g., Steady-Glo®)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Seed C33A-2D2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound and controls.

  • Treat the cells with the test compounds, positive control, and negative control.

  • Incubate for 24 hours.

  • Equilibrate the plate to room temperature.

  • Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Normalize the data to the negative control and plot a dose-response curve to determine the EC50.

Western Blot for Phospho-SMAD1/5/8

This assay directly measures the activation of the immediate downstream effectors of the BMP type I receptors.

Objective: To detect the phosphorylation of SMAD1/5/8 in response to a test compound.

Cell Line: C33A-2D2 or other BMP-responsive cells like C2C12 myoblasts.

Materials:

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-Actin or other loading control.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound for the desired time points (e.g., 0.5 to 12 hours).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to total SMAD1 and the loading control.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and procedures discussed, the following diagrams are provided.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds This compound This compound Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) This compound->Type I Receptor (ALK2/3/6) Activates Type II Receptor->Type I Receptor (ALK2/3/6) Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3/6)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex BRE BMP Responsive Element SMAD Complex->BRE Translocates & Binds Gene Transcription Gene Transcription BRE->Gene Transcription

Caption: Canonical BMP Signaling Pathway Activated by this compound.

Luciferase_Assay_Workflow A Seed C33A-2D2 cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with this compound / Controls B->C D Incubate for 24 hours C->D E Add Luciferase Assay Reagent D->E F Measure Luminescence E->F G Data Analysis (EC50 determination) F->G Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-SMAD1/5/8) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

References

Independent Verification of SJ000063181 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule SJ000063181 and its alternatives as activators of the Bone Morphogenetic Protein (BMP) signaling pathway. Experimental data is presented to facilitate informed decisions in research applications.

Disclaimer: The experimental data presented in this guide for this compound and its direct alternatives, the ventromorphins, are derived from a single primary study. As of this review, no independent verification of these specific compounds' effects by unrelated research groups has been published. This limitation should be considered when evaluating the findings.

Overview of this compound and the BMP Signaling Pathway

This compound is a potent, small-molecule activator of the canonical BMP signaling pathway.[1] It belongs to a class of compounds named "ventromorphins," which were identified through a high-throughput screen for their ability to induce ventralization in zebrafish embryos, a hallmark of BMP pathway activation.[1][2] The canonical BMP pathway is initiated by the binding of BMP ligands to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD4 and translocate to the nucleus to regulate the transcription of target genes.[3][4]

Comparative Analysis of BMP Pathway Activators

This guide compares this compound with its direct analogs from the ventromorphin class, as well as other compounds with different mechanisms of BMP pathway modulation.

Data Presentation: Quantitative Comparison of BMP Pathway Modulators
CompoundClassMechanism of ActionEC50 (C33A-2D2 cells)Key In Vitro EffectsKey In Vivo Effects (Zebrafish)
This compound VentromorphinBMP Signaling Activator≤1 µMInduces SMAD1/5/8 phosphorylation in C33A-2D2 cells; promotes osteoblast differentiation of C2C12 myoblasts.Causes dose-dependent ventralization of embryos.
SJ000291942 VentromorphinBMP Signaling Activator≤1 µMInduces SMAD1/5/8 phosphorylation in C33A-2D2 cells; promotes osteoblast differentiation of C2C12 myoblasts.Most potent of the ventromorphins in causing embryo ventralization.
SJ000370178 VentromorphinBMP Signaling Activator≤1 µMInduces SMAD1/5/8 phosphorylation in C33A-2D2 cells; promotes osteoblast differentiation of C2C12 myoblasts.Causes dose-dependent ventralization of embryos.
Isoliquiritigenin FlavonoidBMP Signaling ActivatorNot specifiedSlower activation of SMAD1/5/8 phosphorylation (peak at 24 hours).Induces ventralization of embryos.
PD407824 PyrrolocarbazoleBMP SensitizerNot applicable (sensitizer)Increases cellular sensitivity to BMP4.Not specified

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

BMP Signaling Luciferase Reporter Assay

This assay quantitatively measures the activation of the BMP signaling pathway in vitro.

Principle: A reporter cell line (e.g., C33A-2D2) is engineered to contain a luciferase gene under the control of a BMP-responsive element (BRE). Activation of the BMP pathway leads to the transcription of the luciferase gene, and the resulting luminescence is measured as a proxy for pathway activity.

Protocol:

  • Cell Seeding: Plate C33A-2D2 cells containing a BRE-luciferase reporter construct in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with a serum-free medium containing the test compound (e.g., this compound) at various concentrations. Include a positive control (e.g., recombinant BMP4) and a negative control (e.g., DMSO vehicle).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.

  • Lysis: Lyse the cells using a suitable lysis buffer (e.g., as provided in a commercial dual-luciferase assay kit).

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer. If using a dual-luciferase system, subsequently add the second substrate to measure the internal control (e.g., Renilla luciferase) for normalization of transfection efficiency.

SMAD1/5/8 Phosphorylation Western Blot

This assay is used to detect the phosphorylation of SMAD1/5/8, a key downstream event in the canonical BMP signaling pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. A primary antibody specific to the phosphorylated form of SMAD1/5/8 is used to determine the level of pathway activation.

Protocol:

  • Cell Culture and Treatment: Culture C33A-2D2 cells to 70-80% confluency. Starve the cells in a serum-free medium for 4-6 hours, then treat with the test compound for the desired time points (e.g., 0.5, 1, 2, 4, 8, and 12 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total SMAD1/5/8 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Zebrafish Ventralization Assay

This in vivo assay assesses the ability of a compound to activate the BMP pathway during embryonic development.

Principle: In zebrafish, the BMP signaling gradient is crucial for establishing the dorsal-ventral body axis. Overactivation of BMP signaling leads to a "ventralized" phenotype, characterized by a reduction or loss of dorsal structures (e.g., head and notochord) and an expansion of ventral tissues.

Protocol:

  • Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in embryo medium.

  • Compound Exposure: At the 2- to 4-cell stage, transfer the embryos to a multi-well plate and add the test compound at various concentrations.

  • Incubation: Incubate the embryos at 28.5°C for 24 hours post-fertilization (hpf).

  • Phenotypic Scoring: At 24 hpf, examine the embryos under a stereomicroscope and score them for ventralization phenotypes. The phenotypes can be categorized based on severity (e.g., V1: mild cyclopia, V2: loss of forebrain, V3: loss of midbrain, V4: complete loss of head structures).

  • Data Analysis: Quantify the percentage of embryos in each phenotypic category for each treatment condition.

C2C12 Osteoblast Differentiation Assay

This cell-based assay evaluates the ability of a compound to induce the differentiation of myoblasts into osteoblasts, a process known to be driven by BMP signaling.

Principle: The C2C12 myoblast cell line can be induced to differentiate into osteoblasts in the presence of BMP signaling activators. A key marker of osteoblast differentiation is the increased activity of alkaline phosphatase (ALP).

Protocol:

  • Cell Seeding: Plate C2C12 cells in a 24-well plate at a density of 2 x 10^4 cells per well in growth medium (DMEM with 10% FBS).

  • Induction of Differentiation: The next day, replace the growth medium with a differentiation medium (DMEM with 5% FBS) containing the test compound or recombinant BMP4 as a positive control.

  • Culture and Treatment: Culture the cells for 6 days, replacing the medium with a fresh differentiation medium and compound every 2 days.

  • Alkaline Phosphatase (ALP) Staining:

    • After 6 days, wash the cells with PBS and fix them with 4% paraformaldehyde.

    • Wash the fixed cells and incubate them with an ALP substrate solution (e.g., containing BCIP/NBT) until a color change is observed.

  • Morphological Assessment: Observe the cells under a microscope for morphological changes indicative of osteoblast differentiation, such as a more cuboidal shape and the formation of mineralized nodules.

Mandatory Visualizations

Canonical BMP Signaling Pathway

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor 1. Binding Type I Receptor Type I Receptor Type II Receptor->Type I Receptor 2. Phosphorylation R-SMAD (1/5/8) R-SMAD (1/5/8) Type I Receptor->R-SMAD (1/5/8) 3. Phosphorylation p-R-SMAD p-R-SMAD R-SMAD (1/5/8)->p-R-SMAD SMAD Complex SMAD Complex p-R-SMAD->SMAD Complex 4. Complex Formation Co-SMAD (SMAD4) Co-SMAD (SMAD4) Co-SMAD (SMAD4)->SMAD Complex Target Gene Transcription Target Gene Transcription SMAD Complex->Target Gene Transcription 5. Nuclear Translocation & Gene Regulation This compound This compound This compound->Type I Receptor Activates

Caption: Canonical BMP signaling pathway activated by this compound.

Experimental Workflow: In Vitro Analysis of BMP Activators

in_vitro_workflow cluster_assays Parallel Assays Start Start Cell Culture Seeding of Reporter Cells (e.g., C33A-2D2) Start->Cell Culture Treatment Addition of Test Compounds (this compound & Alternatives) Cell Culture->Treatment Incubation 24-48 hours Treatment->Incubation Luciferase Assay Luciferase Reporter Assay Incubation->Luciferase Assay Western Blot SMAD1/5/8 Phosphorylation Western Blot Incubation->Western Blot Data Analysis Quantification and Comparison of Pathway Activation Luciferase Assay->Data Analysis Western Blot->Data Analysis End End Data Analysis->End

Caption: Workflow for in vitro comparison of BMP signaling activators.

Logical Relationship: Ventralization as a Readout for BMP Activation

logical_relationship Compound This compound Activation Activation of BMP Signaling Pathway Compound->Activation Gene Expression Increased Expression of Ventral Genes (e.g., vent, vox) Activation->Gene Expression Phenotype Ventralized Phenotype in Zebrafish Embryo Gene Expression->Phenotype

Caption: Logical flow from BMP activation to ventralization phenotype.

References

SJ000063181: A Comparative Guide to a Novel BMP Signaling Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of SJ000063181 with other small molecule modulators of the Bone Morphogenetic Protein (BMP) signaling pathway, supported by experimental data.

This compound has emerged as a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway, a critical regulator of embryonic development, tissue homeostasis, and cellular differentiation. This guide provides a comparative analysis of this compound against other known small molecule modulators of this pathway, presenting key performance data from various in vitro and in vivo assays.

Performance Comparison of Small Molecule BMP Pathway Modulators

The following table summarizes the quantitative data for this compound and its alternatives. The primary measure of efficacy for activators is the half-maximal effective concentration (EC50), while for inhibitors, it is the half-maximal inhibitory concentration (IC50).

Compound NameAlias(es)ClassTarget(s)EC50/IC50Assay System
This compound Ventromorphin 2, Vm2ActivatorBMP Signaling Pathway≤1 µMC33A-2D2 BMP4 Activation
IsoliquiritigeninSJ000286237ActivatorBMP Signaling Pathway10 µMC33A-2D2 Luciferase Reporter
ApigeninSJ000287098ActivatorBMP Signaling Pathway3 µMC33A-2D2 Luciferase Reporter
DiosmetinSJ000286673ActivatorBMP Signaling Pathway1.5 µMC33A-2D2 Luciferase Reporter
DorsomorphinCompound CInhibitorALK2, ALK3, ALK6~0.5 µM (IC50)BMP-mediated SMAD1/5/8 phosphorylation
Halofuginone-InhibitorTGF-β/BMP SignalingNot specifiedBMP-Smad reporter assay
SIS3-InhibitorSMAD3Not specified-

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below to allow for replication and further investigation.

C33A-2D2 BMP-Responsive Luciferase Reporter Assay

This assay is designed to quantify the activation of the canonical BMP signaling pathway by small molecules.

Cell Line: C33A-2D2, a human cervical carcinoma cell line stably transfected with a BMP-responsive element (BRE) from the Id1 promoter driving a luciferase reporter gene.

Protocol:

  • Cell Seeding: Plate C33A-2D2 cells in a 96-well plate at a density that allows for optimal growth over the assay period.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compound (e.g., this compound) or controls (e.g., BMP4 as a positive control, DMSO as a negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the DMSO control. Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.

C2C12 Osteoblast Differentiation Assay

This assay assesses the ability of small molecules to induce the differentiation of myoblasts into osteoblasts, a hallmark of BMP pathway activation.

Cell Line: C2C12, a mouse myoblast cell line.

Protocol:

  • Cell Seeding: Plate C2C12 cells in a multi-well plate.

  • Compound Treatment: Once the cells reach confluence, switch to a differentiation medium (e.g., DMEM with 2% horse serum) containing the test compound or controls.

  • Differentiation: Culture the cells for 3-7 days, replacing the medium with fresh compound-containing differentiation medium every 24-48 hours.

  • Alkaline Phosphatase (ALP) Staining/Activity Assay:

    • Staining: Fix the cells and stain for ALP activity using a solution containing a substrate such as 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT). Osteoblasts will stain blue/purple.

    • Activity Assay: Lyse the cells and measure ALP activity using a colorimetric or fluorometric substrate.

  • Analysis: Quantify the level of osteoblast differentiation by imaging the stained wells or by measuring ALP activity.

Zebrafish Embryo Ventralization Assay

This in vivo assay evaluates the effect of small molecules on embryonic development, where activation of the BMP pathway leads to a ventralized phenotype.[1]

Organism: Zebrafish (Danio rerio) embryos.

Protocol:

  • Embryo Collection: Collect freshly fertilized zebrafish embryos.

  • Compound Exposure: Place the embryos in a multi-well plate containing embryo medium with various concentrations of the test compound.

  • Incubation: Incubate the embryos at 28.5°C for 24-48 hours post-fertilization (hpf).

  • Phenotypic Analysis: At the desired time point, observe the embryos under a stereomicroscope and score them for developmental phenotypes. Ventralization is characterized by a reduction or absence of dorsal structures (e.g., head, eyes) and an expansion of ventral tissues (e.g., tail fin).

  • Molecular Analysis (Optional): Perform whole-mount in situ hybridization to examine the expression of dorsal-ventral marker genes.

Visualizing the Mechanism of Action

The following diagrams illustrate the BMP signaling pathway and the experimental workflows used to characterize this compound and its alternatives.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R Type II Receptor BMP_ligand->TypeII_R binds This compound This compound (Activator) TypeI_R Type I Receptor (ALK2/3/6) This compound->TypeI_R activates Dorsomorphin Dorsomorphin (Inhibitor) Dorsomorphin->TypeI_R inhibits TypeII_R->TypeI_R phosphorylates R_SMAD R-SMAD (SMAD1/5/8) TypeI_R->R_SMAD phosphorylates p_R_SMAD p-R-SMAD R_SMAD->p_R_SMAD SMAD_complex SMAD Complex p_R_SMAD->SMAD_complex Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_complex Target_Genes Target Gene Transcription SMAD_complex->Target_Genes translocates to

Caption: Canonical BMP signaling pathway and points of modulation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_readouts Experimental Readouts C33A_assay C33A-2D2 Luciferase Assay Luciferase Luciferase Activity (EC50) C33A_assay->Luciferase C2C12_assay C2C12 Differentiation Assay ALP Alkaline Phosphatase Activity C2C12_assay->ALP Zebrafish_assay Zebrafish Ventralization Assay Phenotype Ventralized Phenotype Zebrafish_assay->Phenotype Small_Molecule Small Molecule (e.g., this compound) Small_Molecule->C33A_assay Small_Molecule->C2C12_assay Small_Molecule->Zebrafish_assay

Caption: Workflow for characterizing BMP signaling modulators.

References

A Comparative Analysis of Ventromorphins as BMP Signaling Pathway Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of ventromorphins, a novel class of small-molecule activators of the Bone Morphogenetic Protein (BMP) signaling pathway. The performance of ventromorphins is objectively compared with alternative BMP pathway activators, including the natural ligands (recombinant BMPs) and other synthetic small molecules. This document furnishes supporting experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows to aid in research and development.

Introduction to Ventromorphins and the BMP Signaling Pathway

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily that play crucial roles in embryonic development, tissue homeostasis, and cellular processes such as differentiation, and renewal.[1] The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[1][2] This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates intracellular effector proteins known as SMADs (specifically SMAD1, SMAD5, and SMAD8).[1][2] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.

Ventromorphins are a recently identified class of small molecules discovered through high-throughput screening that activate this canonical BMP signaling pathway. Their name is derived from their ability to ventralize zebrafish embryos, a characteristic phenotype of BMP pathway activation. Unlike the native BMP protein ligands, ventromorphins offer the potential advantages of being cell-permeable, more stable, and more cost-effective to produce, making them valuable tools for research and potential therapeutic development.

This guide compares ventromorphins to two main classes of alternatives:

  • Recombinant BMP Proteins (e.g., BMP-2, BMP-4): These are the natural ligands for the BMP receptors and serve as the benchmark for pathway activation.

  • Other Small-Molecule Activators: Compounds like isoliquiritigenin and 4'-hydroxychalcone have also been identified as activators of the BMP signaling pathway.

Performance Comparison

The following tables summarize the quantitative data on the potency of ventromorphins and their alternatives in various in vitro assays. It is important to note that the half-maximal effective concentration (EC50) values are highly dependent on the specific cell line, assay type, and experimental conditions. Therefore, direct comparisons should be made with caution when data is from different studies.

Table 1: Potency of Small-Molecule BMP Signaling Activators

CompoundChemical ClassAssay TypeCell LineEC50Reference
Ventromorphin (SJ000291942) Indolyl-benzimidazole derivativeLuciferase ReporterC33A-2D2≤1 µM
Ventromorphin (SJ000063181) Indolyl-benzimidazole derivativeLuciferase ReporterC33A-2D2Not explicitly stated, but active
Ventromorphin (SJ00037178) Indolyl-benzimidazole derivativeLuciferase ReporterC33A-2D2Not explicitly stated, but active
Isoliquiritigenin ChalconeLuciferase ReporterC33A-2D28.647 µM
4'-Hydroxychalcone ChalconeLuciferase ReporterC33A-2D25.197 µM

Table 2: Potency of Recombinant BMP Proteins

CompoundAssay TypeCell LineEC50Reference
Recombinant Human BMP-4 Luciferase ReporterC33A-2D20.3 ng/mL
Recombinant Human BMP-4 Alkaline PhosphataseATDC53.00-30.0 ng/mL
Recombinant Human BMP-2 Alkaline PhosphataseATDC5<250 ng/mL
Recombinant Human BMP-2 Alkaline PhosphataseC2C12>500 ng/mL (strong dose response)

Key Experimental Methodologies

Detailed protocols for the principal assays used to characterize and compare BMP signaling activators are provided below.

BMP-Responsive Luciferase Reporter Assay

This assay quantitatively measures the activation of the canonical BMP signaling pathway by assessing the expression of a reporter gene (luciferase) under the control of a BMP-responsive element (BRE).

a. Cell Culture and Transfection:

  • A suitable cell line, such as the human cervical carcinoma cell line C33A, is stably transfected with a reporter construct. This construct contains multiple copies of a BMP-responsive element from a target gene promoter (e.g., the Id1 promoter) driving the expression of the firefly luciferase gene.

  • A constitutively expressed reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency and cell number.

  • Cells are maintained in an appropriate culture medium (e.g., EMEM supplemented with 10% FBS, glutamine, and antibiotics) at 37°C and 8% CO2.

b. Assay Procedure:

  • Seed the stably transfected cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • The following day, replace the culture medium with a low-serum or serum-free medium.

  • Add the test compounds (ventromorphins, other small molecules) or recombinant BMPs at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 24 hours) at 37°C.

  • After incubation, lyse the cells using a suitable lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

c. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Plot the normalized luciferase activity against the logarithm of the compound concentration.

  • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

SMAD1/5/8 Phosphorylation Assay (Western Blot)

This assay directly measures the phosphorylation of the key downstream effectors of the BMP pathway, SMAD1, SMAD5, and SMAD8, providing evidence of pathway activation.

a. Cell Culture and Treatment:

  • Plate a responsive cell line, such as C33A-2D2 or C2C12 myoblasts, in culture dishes and grow to a suitable confluency (e.g., 80-90%).

  • Serum-starve the cells for a few hours to reduce basal signaling.

  • Treat the cells with the test compounds or recombinant BMPs at various concentrations and for different time points (e.g., 0.5, 1, 2, 4 hours).

b. Protein Extraction and Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

c. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total SMAD1 and a loading control protein like β-actin.

Osteoblast Differentiation Assay (Alkaline Phosphatase Staining)

This is a functional assay that assesses the ability of BMP signaling activators to induce the differentiation of myoblasts into osteoblasts, a hallmark of BMP activity.

a. Cell Culture and Treatment:

  • Seed mouse myoblast C2C12 cells in multi-well plates.

  • Allow the cells to reach confluency.

  • Treat the cells with the test compounds or recombinant BMPs in a differentiation medium (e.g., DMEM with a lower serum concentration) for several days (e.g., 6 days), changing the medium with fresh compound every 2-3 days.

b. Alkaline Phosphatase (ALP) Staining:

  • After the treatment period, wash the cells with PBS.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for a short period.

  • Wash the cells again with PBS.

  • Incubate the cells with an alkaline phosphatase substrate solution containing a chromogenic substrate such as 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT). This will result in the formation of a colored precipitate in cells with ALP activity.

  • After the color has developed, wash the cells with distilled water and allow them to air dry.

  • Visualize and document the staining using a microscope. The intensity of the staining is indicative of the level of osteoblast differentiation.

Visualizations

Canonical BMP Signaling Pathway

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor binds Type I Receptor Type I Receptor Type II Receptor->Type I Receptor recruits & phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor->SMAD1/5/8 phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 + SMAD4 p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Target Gene Transcription Target Gene Transcription SMAD Complex->Target Gene Transcription translocates & activates

Caption: Canonical BMP signaling pathway initiated by ligand binding and culminating in target gene transcription.

Experimental Workflow for Screening BMP Activators

HTS_Workflow Start Start HTS High-Throughput Screen (Luciferase Reporter Assay) Start->HTS Hit Identification Identify Primary Hits HTS->Hit Identification Dose-Response Dose-Response Analysis (EC50 Determination) Hit Identification->Dose-Response Secondary Assays Secondary Assays Dose-Response->Secondary Assays SMAD Phosphorylation SMAD1/5/8 Phosphorylation (Western Blot) Secondary Assays->SMAD Phosphorylation Functional Assay Osteoblast Differentiation (ALP Staining) Secondary Assays->Functional Assay Lead Compound Validated Lead Compound SMAD Phosphorylation->Lead Compound Functional Assay->Lead Compound

Caption: A typical workflow for the discovery and validation of small-molecule BMP signaling activators.

References

Assessing the In Vivo Efficacy of SJ000063181: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of SJ000063181, a potent Bone Morphogenetic Protein (BMP) signaling activator, with alternative compounds. The information is presented to facilitate objective assessment and is supported by experimental data and detailed protocols for key assays.

Executive Summary

This compound is a small molecule activator of the BMP signaling pathway, a crucial pathway involved in embryonic development and tissue homeostasis. It exerts its effects by activating BMP4 and inducing the phosphorylation of SMAD1/5/8, key mediators of the canonical BMP pathway.[1] In vivo studies utilizing zebrafish embryos have demonstrated the potent ventralizing effects of this compound, a characteristic phenotype of BMP signaling activation during development. This guide compares the in vivo efficacy of this compound with other known modulators of the BMP pathway, including other activators and inhibitors, providing a framework for selecting the appropriate tool compound for research in developmental biology and regenerative medicine.

Comparative In Vivo Efficacy

The in vivo efficacy of this compound and its alternatives is primarily assessed through the zebrafish embryogenesis model. The degree of ventralization or dorsalization of the embryo serves as a quantifiable phenotypic readout of BMP pathway activation or inhibition, respectively.

Table 1: In Vivo Efficacy of BMP Signaling Modulators in Zebrafish Embryos

CompoundTypeMechanism of ActionIn Vivo Phenotype (Zebrafish)Effective ConcentrationReference
This compound ActivatorActivates BMP4 signaling, induces p-SMAD1/5/8Dose-dependent ventralization0.1-50 μM[1][1]
SJ000291942ActivatorActivates canonical BMP signalingVentralizationNot specified[2]
SJ000370178ActivatorActivates canonical BMP signalingVentralizationNot specified[2]
IsoliquiritigeninActivatorActivates BMP signalingVentralization≥5μM
4-hydroxychalconeActivatorActivates BMP signalingVentralization≥5μM
FK506 (Tacrolimus)ActivatorActivates BMPR2Not specified for ventralizationNot specified
DorsomorphinInhibitorInhibits BMP type I receptors (ALK2, ALK3, ALK6)Dorsalization2-10 μM
DMH1InhibitorSelective inhibitor of BMP type I receptorsDorsalization0.2 μM (EC100)

Signaling Pathways

The BMP signaling pathway is a complex network that can be broadly divided into a canonical SMAD-dependent pathway and a non-canonical SMAD-independent pathway. This compound primarily functions through the canonical pathway.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP4 BMP4 Ligand BMPRII BMPRII BMP4->BMPRII binds Antagonists Antagonists (e.g., Noggin, Chordin) Antagonists->BMP4 inhibits BMPRI BMPRI (ALK2/3/6) BMPRII->BMPRI recruits & phosphorylates SMAD158 SMAD1/5/8 BMPRI->SMAD158 phosphorylates TAK1 TAK1 BMPRI->TAK1 activates (non-canonical) pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 Complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex TargetGenes Target Gene Transcription Complex->TargetGenes translocates & activates p38 p38 MAPK TAK1->p38 p38->TargetGenes activates This compound This compound This compound->BMPRI activates Dorsomorphin Dorsomorphin/DMH1 Dorsomorphin->BMPRI inhibits

Caption: Canonical and non-canonical BMP signaling pathways and points of intervention.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below.

In Vivo Zebrafish Ventralization/Dorsalization Assay

This assay is a cornerstone for evaluating the in vivo activity of BMP signaling modulators.

Objective: To assess the ability of a test compound to induce ventralization (BMP activation) or dorsalization (BMP inhibition) in developing zebrafish embryos.

Materials:

  • Fertilized zebrafish embryos (wild-type)

  • Test compounds (e.g., this compound, Dorsomorphin) dissolved in DMSO

  • Embryo medium (E3)

  • 96-well plates or petri dishes

  • Stereomicroscope

Procedure:

  • Embryo Collection: Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Further dilute the stock solutions in E3 medium to the desired final concentrations. A DMSO vehicle control should be prepared with the same final DMSO concentration as the highest compound concentration.

  • Treatment: At the desired developmental stage (e.g., sphere stage, approximately 4 hours post-fertilization), transfer embryos into the wells of a 96-well plate or petri dishes containing the compound-E3 medium mixture or the vehicle control.

  • Incubation: Incubate the embryos at 28.5°C for 24-48 hours.

  • Phenotypic Analysis: At the end of the incubation period, observe the embryos under a stereomicroscope. Score the embryos based on their morphology, looking for signs of ventralization (e.g., reduced head and eye size, expanded ventral fin) or dorsalization (e.g., enlarged head and eyes, reduced or absent tail).

  • Quantification: Quantify the percentage of embryos exhibiting each phenotype at different compound concentrations to determine a dose-response relationship.

Zebrafish_Assay_Workflow A Collect Fertilized Zebrafish Embryos C Transfer Embryos to Treatment Wells (4 hpf) A->C B Prepare Compound Dilutions in E3 Medium B->C D Incubate at 28.5°C for 24-48 hours C->D E Phenotypic Scoring (Ventralization/Dorsalization) D->E F Dose-Response Analysis E->F

Caption: Workflow for the in vivo zebrafish ventralization/dorsalization assay.

In Vitro Immunoblotting for Phospho-SMAD1/5/8

This in vitro assay confirms the mechanism of action of BMP signaling modulators by directly measuring the phosphorylation of downstream SMAD proteins.

Objective: To determine the effect of a test compound on the phosphorylation of SMAD1/5/8 in a responsive cell line.

Materials:

  • C33A-2D2 cells (or other BMP-responsive cell line)

  • Cell culture medium and supplements

  • Test compounds

  • BMP4 ligand (positive control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies: anti-p-SMAD1/5/8, anti-total SMAD1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture C33A-2D2 cells to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment.

  • Treatment: Treat the cells with various concentrations of the test compound or BMP4 (e.g., 10 ng/mL) for a specified time (e.g., 30-60 minutes). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and incubate it with the primary antibody against p-SMAD1/5/8. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Visualization: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total SMAD1 to normalize for protein loading.

  • Densitometry: Quantify the band intensities to determine the relative levels of p-SMAD1/5/8.

Immunoblotting_Workflow A Culture & Serum-Starve C33A-2D2 Cells B Treat with Compound or BMP4 A->B C Lyse Cells & Quantify Protein B->C D SDS-PAGE & Western Blot C->D E Incubate with Primary (anti-p-SMAD1/5/8) & Secondary Abs D->E F Visualize & Quantify Bands E->F G Normalize to Total SMAD1 F->G

Caption: Workflow for in vitro immunoblotting of p-SMAD1/5/8.

Conclusion

This compound is a valuable tool for studying BMP signaling in vivo, demonstrating potent activation of the canonical pathway. This guide provides a comparative framework for evaluating its efficacy against other known BMP modulators. The choice of compound will depend on the specific research question, with activators like this compound being suitable for gain-of-function studies, while inhibitors like Dorsomorphin and DMH1 are appropriate for loss-of-function experiments. The provided experimental protocols offer a starting point for researchers to investigate the roles of the BMP pathway in various biological processes.

References

Safety Operating Guide

Navigating the Safe Disposal of SJ000063181: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing SJ000063181, a potent BMP signaling activator, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory chemical waste management principles.

Pre-Disposal Considerations and Waste Identification

Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found in the provided search results, a product page from MedchemExpress offers handling and storage instructions.[1] In the absence of a detailed SDS, this compound should be treated as a hazardous chemical waste.

Key Principles of Chemical Waste Management:

  • Minimize Waste: Whenever possible, aim to reduce the volume of chemical waste generated. This can be achieved by ordering the smallest necessary quantities and avoiding the preparation of excess solutions.

  • Do Not Mix Wastes: Never combine different chemical wastes unless explicitly instructed by established protocols. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the disposal of this compound, incorporating best practices for laboratory chemical waste.

  • Segregation: Isolate waste containing this compound from other laboratory waste streams. This includes contaminated labware (e.g., pipette tips, tubes, gloves) and any unused or expired solutions.

  • Container Selection:

    • Use a dedicated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical wastes.

    • Ensure the container has a secure screw-top cap to prevent spills and evaporation.

  • Waste Collection:

    • Solid Waste: Place all contaminated solid materials, such as gloves, absorbent paper, and plasticware, directly into the designated solid waste container.

    • Liquid Waste:

      • Collect all aqueous and solvent-based solutions containing this compound in a designated liquid waste container.

      • Do not dispose of solutions containing this compound down the drain.

      • If the experimental protocol involves different solvents, it is best practice to collect halogenated and non-halogenated solvent wastes in separate containers.[2]

  • Labeling the Waste Container:

    • Clearly label the waste container with the words "Hazardous Waste."

    • List all chemical constituents, including this compound and any solvents (e.g., DMSO, ethanol, water), with their approximate concentrations or percentages.

    • Indicate the date when the waste was first added to the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.

    • The SAA should be away from general lab traffic and sources of ignition.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation and handover.

Summary of Waste Handling for this compound

Waste TypeContainerLabeling RequirementsDisposal Path
Solid Waste (Contaminated gloves, pipette tips, etc.)Lined, puncture-resistant container"Hazardous Waste," list of contaminantsInstitutional Hazardous Waste Stream
Liquid Waste (Unused solutions, experimental residues)Chemically resistant, sealed container (e.g., HDPE)"Hazardous Waste," full chemical composition and concentrationsInstitutional Hazardous Waste Stream
Empty Product Vials Original vial, triple-rinsedDeface original label, manage rinsate as hazardous wasteDispose of as non-hazardous glass waste (or as per institutional policy)

Experimental Protocol Waste Stream Management

Detailed methodologies for experiments involving this compound, such as those activating BMP4 and the phosphorylation of SMAD1/5/8 in cell lines or inducing ventralization in zebrafish embryos, will generate specific waste streams.[1] All materials and solutions coming into contact with this compound during these experiments must be disposed of as hazardous chemical waste following the procedures outlined above.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Solid Waste (Gloves, Pipettes, etc.) C Dedicated Solid Hazardous Waste Container A->C B This compound Liquid Waste (Solutions, Rinsates) D Dedicated Liquid Hazardous Waste Container B->D E Label Container: 'Hazardous Waste' Contents & Date C->E D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EHS) F->G H Professional Disposal via Licensed Waste Handler G->H

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.